Product packaging for Rhizochalinin(Cat. No.:)

Rhizochalinin

Cat. No.: B15139298
M. Wt: 470.8 g/mol
InChI Key: YHQOIZYIMFAECD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rhizochalinin is a useful research compound. Its molecular formula is C28H58N2O3 and its molecular weight is 470.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H58N2O3 B15139298 Rhizochalinin

Properties

Molecular Formula

C28H58N2O3

Molecular Weight

470.8 g/mol

IUPAC Name

2,27-diamino-3,26-dihydroxyoctacosan-11-one

InChI

InChI=1S/C28H58N2O3/c1-24(29)27(32)22-18-14-10-8-6-4-3-5-7-9-12-16-20-26(31)21-17-13-11-15-19-23-28(33)25(2)30/h24-25,27-28,32-33H,3-23,29-30H2,1-2H3

InChI Key

YHQOIZYIMFAECD-UHFFFAOYSA-N

Canonical SMILES

CC(C(CCCCCCCCCCCCCCC(=O)CCCCCCCC(C(C)N)O)O)N

Origin of Product

United States

Foundational & Exploratory

Rhizochalinin: From Marine Sponge to Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the origin, discovery, and molecular mechanisms of the potent bioactive marine derivative, Rhizochalinin.

Introduction

This compound is a semi-synthetic sphingolipid-like compound derived from the natural marine product Rhizochalin. It has garnered significant attention within the scientific community for its potent cytotoxic and anticancer activities. This technical guide delves into the origins of its parent compound, the experimental procedures for its isolation and synthesis, and the intricate signaling pathways it modulates, providing a valuable resource for researchers in oncology, pharmacology, and drug discovery.

Origin and Discovery of Rhizochalin

The journey of this compound begins with its natural precursor, Rhizochalin, a two-headed glycosphingolipid. The original discovery and isolation of Rhizochalin were from the marine sponge Rhizochalina incrustata.[1] This marine invertebrate, found in the waters of Madagascar, produces a diverse array of unique secondary metabolites, including Rhizochalin.[1] The initial isolation of this parent compound laid the groundwork for the subsequent development of this compound.

Experimental Protocols

Isolation of Rhizochalin from Rhizochalina incrustata

The isolation of Rhizochalin from the marine sponge Rhizochalina incrustata is a multi-step process involving extraction and chromatographic separation.

Materials:

  • Lyophilized and ground tissue of Rhizochalina incrustata

  • Ethanol (EtOH)

  • n-Hexane

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Water (H₂O)

  • Polychrome-1 (powdered Teflon)

  • Silica gel for column chromatography

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Extraction: The lyophilized and ground sponge tissue is extracted with ethanol. The resulting extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated ethanol extract is partitioned between n-hexane and aqueous ethanol to separate compounds based on their polarity.

  • Initial Chromatographic Separation: The aqueous ethanol fraction, containing the more polar compounds including Rhizochalin, is subjected to column chromatography on Polychrome-1. The column is eluted with a gradient of ethanol and water.

  • Silica Gel Chromatography: The fractions containing Rhizochalin are further purified using silica gel column chromatography with a chloroform-ethanol-water solvent system.

  • Final Purification by HPLC: The final purification of Rhizochalin is achieved by preparative HPLC on a C18 reversed-phase column.

Synthesis of this compound from Rhizochalin

This compound is the aglycone of Rhizochalin, meaning it is the non-sugar portion of the molecule. It is synthesized from Rhizochalin through a straightforward acid hydrolysis reaction.

Materials:

  • Purified Rhizochalin

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Silica gel for column chromatography

  • Sephadex LH-20 for size-exclusion chromatography

Procedure:

  • Acid Hydrolysis: A solution of Rhizochalin in methanol is treated with aqueous hydrochloric acid. The reaction mixture is stirred, typically overnight, to cleave the glycosidic bond, releasing the sugar moiety and the aglycone, this compound.

  • Neutralization and Extraction: The reaction mixture is neutralized and the product is extracted with an appropriate organic solvent.

  • Chromatographic Purification: The crude this compound is purified using a combination of chromatographic techniques. This typically involves initial separation on a silica gel column followed by size-exclusion chromatography on Sephadex LH-20 to yield pure this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated significant cytotoxic activity against a range of cancer cell lines. Its mechanism of action is multifaceted, primarily involving the induction of apoptosis (programmed cell death), cell cycle arrest at the G2/M phase, and the inhibition of autophagy, a cellular recycling process that can promote cancer cell survival.

A key molecular target of this compound is the PI3K/Akt signaling pathway , a critical regulator of cell survival, proliferation, and growth.

This compound's Impact on the Akt Signaling Pathway

This compound has been shown to suppress the Akt signaling pathway. This inhibition leads to a cascade of downstream effects that ultimately contribute to its anticancer properties. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) which in turn activate PI3K. PI3K then phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt.

Downstream Effects of Akt Inhibition by this compound:

  • Inhibition of mTOR: Activated Akt normally phosphorylates and activates mTOR, a key regulator of protein synthesis and cell growth. By inhibiting Akt, this compound prevents mTOR activation, thereby halting cell growth and proliferation.

  • Activation of Pro-apoptotic Proteins: Akt typically phosphorylates and inactivates pro-apoptotic proteins such as BAD. Inhibition of Akt by this compound leads to the activation of these proteins, promoting apoptosis.

  • Inhibition of Cell Cycle Progression: Akt can phosphorylate and inactivate cell cycle inhibitors like p21 and p27. By suppressing Akt, this compound allows these inhibitors to halt the cell cycle.

  • Inhibition of NF-κB: The NF-κB transcription factor, which promotes the expression of pro-survival genes, is often activated by Akt. This compound's inhibition of Akt can lead to the suppression of NF-κB activity.

Rhizochalinin_Akt_Pathway RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR BAD BAD Akt->BAD p21_p27 p21 / p27 Akt->p21_p27 NFkB NF-κB Akt->NFkB This compound This compound This compound->Akt inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis BAD->Apoptosis CellCycleArrest Cell Cycle Arrest p21_p27->CellCycleArrest Survival Cell Survival NFkB->Survival

Figure 1: Simplified signaling pathway of this compound's effect on the Akt pathway.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeIC₅₀ (µM)
K562Chronic Myelogenous Leukemia115
JurkatAcute T-cell Leukemia>200
RajiBurkitt's Lymphoma>200
HeLaCervical Cancer>200
THP-1Acute Monocytic Leukemia5-10
SNU-C4Colon Cancer5-10

Note: Data compiled from various studies.[2][3] The IC₅₀ values can vary depending on the specific experimental conditions.

Conclusion

This compound, a semi-synthetic derivative of a marine natural product, stands out as a promising candidate for anticancer drug development. Its well-defined origin, established synthesis protocol, and profound biological activity, particularly its ability to modulate the critical Akt signaling pathway, make it a subject of intense research. The detailed understanding of its mechanism of action, supported by quantitative cytotoxicity data, provides a solid foundation for further preclinical and clinical investigations to harness its therapeutic potential in the fight against cancer.

References

An In-depth Technical Guide on the Core Chemical Properties of Rhizochalinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rhizochalinin is a semi-synthetic, sphingolipid-like marine natural product derived from its glycosylated precursor, rhizochalin, which is isolated from the marine sponge Rhizochalina incrustata. As the aglycon of rhizochalin, this compound has garnered significant interest within the scientific community for its potent anticancer properties, particularly against drug-resistant cancer models. This document provides a comprehensive overview of the basic chemical properties of this compound, detailed experimental protocols for its preparation and biological evaluation, and a visual representation of its key signaling pathways. The information is intended to serve as a foundational guide for researchers engaged in preclinical and drug development studies involving this promising compound.

Basic Chemical Properties

This compound's chemical structure and properties are fundamental to its biological activity. Key quantitative data are summarized below.

Data Presentation: Quantitative Properties
PropertyValueSource(s)
Molecular Formula C₂₈H₅₈N₂O₃[1]
Molecular Weight 470.77 g/mol [1]
Chemical Class Two-headed sphingolipid (aglycon)[1][2]
Solubility No quantitative data available. Empirically soluble in Dimethyl Sulfoxide (DMSO) for use in in-vitro cell culture assays.
Stability & Storage No specific stability kinetics data is available. For solid form, storage at -20°C is recommended. For solutions in DMSO, prepare fresh or store as aliquots in tightly sealed vials at -20°C for short-term use (up to one month) to maintain bioactivity.

Experimental Protocols

The following protocols provide detailed methodologies for the isolation of the precursor, the synthesis of this compound, and the key biological assays used to characterize its anticancer effects.

Isolation and Synthesis Workflow

The production of this compound is a two-stage process: extraction and isolation of the natural precursor, Rhizochalin, from its marine source, followed by acid hydrolysis to yield the active aglycon, this compound.

G cluster_0 Isolation of Rhizochalin cluster_1 Semi-Synthesis of this compound Sponge Rhizochalina incrustata sponge Extraction Ethanol Extraction Sponge->Extraction Partition Hexane/Aqueous Ethanol Partitioning Extraction->Partition Chrom1 Polychrom Column Chromatography Partition->Chrom1 Rhizochalin Purified Rhizochalin (Glycoside) Chrom1->Rhizochalin Hydrolysis Acid Hydrolysis (2N HCl in Methanol) Rhizochalin->Hydrolysis Precursor Evaporation Evaporation Hydrolysis->Evaporation Chrom2 Silica Gel Column Chromatography Evaporation->Chrom2 Chrom3 Sephadex LH-20 Chromatography Chrom2->Chrom3 This compound This compound (Aglycon) Chrom3->this compound

Caption: Workflow for this compound Preparation.
Protocol 1: Isolation of Precursor (Rhizochalin)

This protocol is adapted from methods for isolating two-headed sphingolipids from Rhizochalina incrustata[1].

  • Extraction: Extract the dried and ground sponge material exhaustively with ethanol at room temperature.

  • Concentration: Concentrate the resulting ethanol extract in vacuo to yield a solid residue.

  • Partitioning: Distribute the solid residue between 90% aqueous ethanol and n-hexane to separate nonpolar lipids. The desired sphingolipids remain in the aqueous ethanol phase.

  • Initial Chromatography: Subject the aqueous ethanol fraction to column chromatography over a Polychrom support, eluting with a water to ethanol gradient.

  • Fraction Collection: Collect and combine fractions containing the two-headed sphingolipids, as monitored by thin-layer chromatography (TLC), to yield the total glycoside fraction containing Rhizochalin.

Protocol 2: Semi-Synthesis of this compound (Aglycon)

This protocol describes the acid hydrolysis of the glycoside precursor to yield the aglycon, this compound[1].

  • Acid Hydrolysis: Dissolve the total glycoside fraction obtained in Protocol 3.2 in 2N HCl in methanol.

  • Reaction: Stir the mixture at room temperature until TLC indicates complete conversion of the glycoside to its aglycon.

  • Neutralization & Evaporation: Evaporate the reaction mixture to dryness under reduced pressure.

  • Silica Chromatography: Chromatograph the resulting solid over a silica gel column using a chloroform:methanol (e.g., 10:1) mobile phase.

  • Size-Exclusion Chromatography: Further purify the fraction containing the sphingolipid aglycons using a Sephadex LH-20 column with a chloroform:ethanol (e.g., 2:1) mobile phase to afford pure this compound.

Protocol 3: Cell Viability (MTT) Assay

This protocol is a standard method to assess the cytotoxic effect of this compound on cancer cell lines[3][4].

  • Cell Seeding: Seed cancer cells (e.g., PC-3, 22Rv1) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1 µM to 50 µM) in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the corresponding this compound dilution or vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 4: Apoptosis (Caspase-Glo® 3/7) Assay

This luminescent assay quantifies the activity of caspases-3 and -7, key executioners of apoptosis[4].

  • Cell Seeding: Seed 6,000 cells per well in a 96-well white, flat-bottom plate and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.5 µM to 20 µM) for 48 hours.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Assay Reaction: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium. Mix gently by orbital shaking for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate luminometer. The signal is proportional to the amount of caspase-3/7 activity.

Protocol 5: Autophagy (Western Blot for LC3-II and p62)

This protocol measures changes in key autophagy marker proteins to determine the effect of this compound on autophagic flux.

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours. Include control groups treated with an autophagy inhibitor (e.g., Bafilomycin A1, 100 nM for the last 4 hours) to assess flux.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA Protein Assay Kit.

  • SDS-PAGE: Denature 20-30 µg of total protein per sample and separate on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against LC3B (to detect conversion from LC3-I to LC3-II) and p62/SQSTM1. A loading control (e.g., GAPDH or β-actin) must be included.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. An increase in the LC3-II/LC3-I ratio and accumulation of p62 are indicative of autophagy inhibition.

Core Signaling Pathways

This compound exerts its anticancer effects by modulating several critical cellular signaling pathways.

This compound-Induced Apoptosis via AMPK Activation

This compound triggers caspase-dependent apoptosis through a mechanism involving the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK subsequently inhibits the mTOR signaling pathway, which unblocks downstream apoptotic machinery[2].

G Rhiz This compound AMPK AMPK (Energy Sensor) Rhiz->AMPK Activates mTOR mTOR Pathway (Pro-survival) AMPK->mTOR Inhibits Casp3 Caspase-3 Activation mTOR->Casp3 Inhibits Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Apoptosis induction via AMPK/mTOR signaling.
Inhibition of Pro-survival Autophagy

In cancer cells, autophagy often acts as a survival mechanism against stress, including chemotherapy. This compound has been shown to inhibit this pro-survival autophagy, thereby enhancing its cytotoxic effect[4]. While the precise molecular target is not fully elucidated, its effect is upstream of the core autophagy machinery involving proteins like Beclin-1, ATG5, and ATG7[5][6]. This action contrasts with the typical role of AMPK activation, which usually induces autophagy, suggesting a context-dependent or alternative inhibitory mechanism.

G Rhiz This compound Unknown Unknown Mechanism Rhiz->Unknown Autophagy Pro-survival Autophagy (Beclin-1, ATG5, ATG7) Unknown->Autophagy Inhibits CellDeath Enhanced Cell Death Autophagy->CellDeath Inhibition leads to

Caption: Inhibition of pro-survival autophagy.
Suppression of AR-V7 Signaling

A key mechanism of resistance in castration-resistant prostate cancer (CRPC) is the expression of androgen receptor splice variants, notably AR-V7. This compound effectively downregulates AR-V7 protein levels, resensitizing cancer cells to anti-androgen therapies[4]. This degradation is mediated by the ubiquitin-proteasome system.

G Rhiz This compound ARV7 AR-V7 Protein Rhiz->ARV7 Targets Ub Ubiquitination (E3 Ligase Mediated) ARV7->Ub Induces Proteasome 26S Proteasome Ub->Proteasome Shuttles to Degradation AR-V7 Degradation Proteasome->Degradation Mediates Signaling Reduced AR Signaling & Restored Drug Sensitivity Degradation->Signaling

Caption: Suppression of AR-V7 via proteasomal degradation.

References

A Technical Guide to Rhizochalinin: A Sphingolipid-Like Marine Compound with Anticancer Properties

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Rhizochalinin is the semi-synthetic aglycon of rhizochalin, a unique two-headed sphingolipid-like natural product isolated from the marine sponge Rhizochalina incrustata[1][2][3]. Structurally distinct from classical sphingolipids, this compound possesses polar groups at α,ω-positions and exhibits a range of biological activities, including potent cytotoxic, antibacterial, and antifungal effects[1]. Recent research has highlighted its significant anticancer properties, particularly in castration-resistant prostate cancer (CRPC) models. This compound exerts its effects by inducing p53-dependent apoptosis, promoting G2/M cell cycle arrest, and inhibiting pro-survival autophagy[2][3][4]. A key mechanism of action is the suppression of androgen receptor (AR) signaling, including the clinically relevant AR-V7 splice variant, thereby re-sensitizing cancer cells to standard therapies[3][4]. This document provides a comprehensive overview of this compound's structure, synthesis, biological activities, and underlying mechanisms, supported by quantitative data and detailed experimental protocols.

The Sphingolipid-Like Structure of this compound

This compound is derived from its parent glycoside, rhizochalin, which is classified as a two-headed, bipolar lipid[1]. Unlike conventional sphingolipids, which have a polar head group at one end of a long hydrophobic chain, rhizochalin and its aglycon, this compound, feature polar groups at both ends (α,ω-positions)[1].

(2R,3R,26R,27R)-2,27-diamino-3-hydroxy-26-[(2R,3R,4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy]octacosan-11-one , the full chemical name for rhizochalin, describes this unique structure[2][5]. This compound is formed by the hydrolysis of the sugar moiety from rhizochalin[3]. These compounds represent a unique class of dimeric enantiomorphic (2R)-sphingolipids[1][3].

Isolation and Synthesis

Rhizochalin is naturally isolated from the marine sponge Rhizochalina incrustata[3]. The more biologically active aglycon, this compound, is then synthesized via hydrolysis. Further chemical modifications can be performed to explore structure-activity relationships (SAR), such as reducing the 18-keto group to a hydroxyl group or performing amination[3].

G cluster_0 Isolation & Synthesis Workflow cluster_1 Derivative Synthesis sponge Marine Sponge (Rhizochalina incrustata) rhizochalin Rhizochalin (1) sponge->rhizochalin Extraction This compound This compound (2) (Aglycon) rhizochalin->this compound Hydrolysis hydroxy 18-Hydroxy Derivatives (3, 4) This compound->hydroxy Reduction (NaBH4) amino 18-Amino Derivatives (5, 6) This compound->amino Reductive Amination (Ammonium Acetate, NaBH3CN) G cluster_0 AR Signaling Pathway cluster_1 Inhibition by this compound DHT DHT (Androgen) AR_FL AR-FL DHT->AR_FL Binds & Activates Nucleus Nucleus AR_FL->Nucleus Translocates to AR_V7 AR-V7 (Constitutively Active) AR_V7->Nucleus Translocates to Transcription Gene Transcription (e.g., PSA) Nucleus->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation This compound This compound This compound->AR_FL Suppresses Signaling This compound->AR_V7 Decreases Expression G This compound This compound Treatment Caspase Caspase-3/7 Activation This compound->Caspase DNA_frag DNA Fragmentation (Sub-G1 Increase) This compound->DNA_frag Apoptosis Apoptosis Caspase->Apoptosis DNA_frag->Apoptosis

References

Preliminary Cytotoxicity Screening of Rhizochalinin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Rhizochalinin, a semi-synthetic sphingolipid-like compound derived from the marine sponge Rhizochalina incrustata. This document is intended for researchers, scientists, and drug development professionals interested in the anticancer potential of this marine compound.

Data Presentation: In Vitro Cytotoxicity

This compound has demonstrated significant cytotoxic effects against a panel of human prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of treatment, revealing potent activity, particularly against cell lines resistant to standard therapies.[1]

Table 1: Cytotoxicity of this compound against Human Prostate Cancer Cell Lines

Cell LineDescriptionIC50 (µM) after 48h
PC-3 Androgen-independent prostate cancer~2.5[1]
DU145 Androgen-independent prostate cancer~2.5[1]
LNCaP Androgen-dependent prostate cancer~2.5[1]
22Rv1 Androgen-independent, AR-V7 positive prostate cancer~1.5[1]
VCaP Androgen-dependent, AR-V7 positive prostate cancer~1.5[1]

Note: The IC50 values are approximated from graphical data presented in the cited literature.[1]

Experimental Protocols

The primary method for assessing the cytotoxic activity of this compound is the MTT assay.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Culture and Plating : The human prostate cancer cell lines (PC-3, DU145, LNCaP, 22Rv1, and VCaP) are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin/Streptomycin.[1] Cells are cultured in a humidified incubator at 37°C with a 5% CO2 atmosphere. For the assay, cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Preparation and Treatment : this compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution. A series of dilutions are then prepared in the culture medium to achieve the desired final concentrations. The growth medium is removed from the cells and replaced with the medium containing the various concentrations of this compound. Control wells contain the vehicle solvent at the same concentration used for the drug dilutions.

  • Incubation : The treated cells are incubated for a specified period, typically 48 hours, under standard cell culture conditions.[1]

  • MTT Addition : Following the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then returned to the incubator for approximately 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization : The medium is carefully removed, and a solubilizing agent, such as DMSO or an acidified isopropanol solution, is added to each well to dissolve the insoluble formazan crystals.

  • Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis : The absorbance values are used to calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group. The IC50 value is then determined from the dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a preliminary cytotoxicity screening of this compound using the MTT assay.

experimental_workflow cluster_setup Cell Culture & Plating cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Prostate Cancer Cell Lines (PC-3, DU145, LNCaP, 22Rv1, VCaP) B Cell Seeding in 96-well plates A->B C This compound Serial Dilutions B->C D Incubation for 48 hours C->D E Add MTT Reagent D->E F Incubation (4 hours) E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability (%) H->I J Determine IC50 Values I->J

Caption: Experimental workflow for cytotoxicity screening of this compound.

Signaling Pathways

This compound exerts its cytotoxic effects through a multi-faceted mechanism of action that includes the induction of apoptosis and the inhibition of pro-survival pathways.

signaling_pathway cluster_this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound K_channel Voltage-gated K+ channels This compound->K_channel Inhibits Akt Akt This compound->Akt Inhibits Autophagy Pro-survival Autophagy This compound->Autophagy Inhibits Caspase_dep Caspase-dependent Apoptosis This compound->Caspase_dep Induces AR_V7 AR-V7 This compound->AR_V7 Downregulates Akt->Autophagy Promotes

Caption: Signaling pathways affected by this compound.

The key mechanisms of action identified for this compound include:

  • Induction of Caspase-Dependent Apoptosis : this compound triggers programmed cell death through the activation of caspases.[1]

  • Inhibition of Pro-survival Autophagy : The compound inhibits the cellular process of autophagy, which can otherwise help cancer cells to survive under stress.[1]

  • Downregulation of AR-V7 : this compound reduces the expression of the androgen receptor splice variant 7 (AR-V7), which is associated with resistance to anti-androgen therapies.[1]

  • Suppression of the Akt Pathway : The pro-survival Akt signaling pathway is inhibited by this compound.

  • Inhibition of Voltage-Gated Potassium Channels : This represents another potential target contributing to the compound's cytotoxic effects.[1]

References

Rhizochalinin: A Technical Guide to Early Investigations of its Anticancer Properties

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Rhizochalinin, a sphingolipid-like compound derived from the marine sponge Rhizochalina incrustata, has emerged as a promising candidate in anticancer research. Preliminary studies have highlighted its potent cytotoxic effects against various cancer cell lines, particularly in models of castration-resistant prostate cancer (CRPC) and colon cancer. This document provides a detailed overview of the foundational research into this compound's anticancer activity, summarizing key quantitative data, outlining experimental methodologies, and visualizing its mechanisms of action through signaling pathway diagrams. The focus is on its ability to induce apoptosis, inhibit pro-survival autophagy, and modulate critical oncogenic signaling pathways, thereby overcoming common drug resistance mechanisms.

In Vitro Cytotoxicity

Early investigations consistently demonstrated this compound's ability to reduce cancer cell viability at low micromolar concentrations. The most pronounced effects were observed in prostate cancer cell lines, including those resistant to standard therapies due to the expression of the androgen receptor splice variant 7 (AR-V7).[1]

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound was determined across a panel of human prostate cancer cell lines after 48 hours of treatment. The results, summarized below, show significant cytotoxicity, especially in the AR-V7 positive 22Rv1 and VCaP cell lines.[1]

Cell LineAndrogen Receptor StatusIC50 (µM)Reference
PC-3AR-negative~2.5[1]
DU145AR-negative~2.5[1]
LNCaPAR-positive~2.5[1]
22Rv1AR-positive, AR-V7 positive< 1.0[1]
VCaPAR-positive, AR-V7 positive< 1.0[1]
Experimental Protocol: MTT Cell Viability Assay

The cytotoxic effects of this compound were primarily quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified duration, typically 48 hours, under standard cell culture conditions (37°C, 5% CO2).[1][2]

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow MTT Assay Workflow s1 Seed cells in 96-well plate s2 Treat with this compound (various concentrations) s1->s2 s3 Incubate for 48 hours s2->s3 s4 Add MTT reagent s3->s4 s5 Incubate (2-4 hours) (Formazan formation) s4->s5 s6 Add solubilization solution s5->s6 s7 Read absorbance (~570 nm) s6->s7 s8 Calculate IC50 value s7->s8 G Rhiz This compound AMPK AMPK Activation Rhiz->AMPK In colon cancer cells Caspase3 Caspase-3 Activation Rhiz->Caspase3 In prostate cancer cells AMPK->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis G Stress Chemotherapy-induced Stress Autophagy Pro-survival Autophagy Stress->Autophagy Survival Cancer Cell Survival Autophagy->Survival Rhiz This compound Rhiz->Autophagy Inhibits G ARV7 AR-V7 Expression EnzaRes Resistance to Enzalutamide ARV7->EnzaRes TumorGrowth CRPC Tumor Growth EnzaRes->TumorGrowth Rhiz This compound Rhiz->ARV7 Downregulates

References

The Multi-Faceted Mechanism of Action of Rhizochalinin: A Technical Overview for Cancer Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Vladivostok, Russia & Hamburg, Germany - Recent investigations into the semi-synthetic marine compound Rhizochalinin have illuminated its potent anti-cancer properties, particularly in castration-resistant prostate cancer (CRPC) and glioblastoma models. This technical guide provides an in-depth overview of this compound's mechanism of action, consolidating key quantitative data and experimental methodologies for researchers and drug development professionals.

This compound, a sphingolipid-like compound derived from the marine sponge Rhizochalina incrustata, exhibits a multi-pronged attack on cancer cells. Its core mechanisms include the induction of caspase-dependent apoptosis, inhibition of pro-survival autophagy, and suppression of key oncogenic signaling pathways, notably the Androgen Receptor (AR) and Akt signaling cascades.[1][2]

Cytotoxic and Anti-proliferative Activity

This compound demonstrates significant cytotoxic effects across a range of human prostate cancer cell lines at low micromolar concentrations.[1] Notably, it shows heightened efficacy in enzalutamide and abiraterone-resistant, AR-V7 positive cells, suggesting its potential to overcome common drug resistance mechanisms.[1][3]

Cell LineIC50 (µM)Androgen Receptor StatusKey Resistance Features
PC-3 1.14 ± 0.04NegativeAndrogen-independent, Docetaxel-resistant
DU145 1.05 ± 0.02NegativeAndrogen-independent
LNCaP 1.69 ± 0.38Androgen-dependent
22Rv1 0.87 ± 0.33AR-FL and AR-V7 positiveEnzalutamide and Abiraterone-resistant
VCaP 0.42 ± 0.11AR-FL and AR-V7 positiveEnzalutamide and Abiraterone-resistant
Table 1: IC50 values of this compound in human prostate cancer cell lines after 48 hours of treatment.[1]

In addition to its cytotoxic effects, this compound and its derivatives can induce a G2/M cell cycle arrest in certain cancer cell lines, such as PC-3.[4][5]

Induction of Apoptosis

A primary mechanism of this compound-induced cell death is the induction of apoptosis.[4] Treatment with this compound leads to an increase in the sub-G1 population of cancer cells, indicative of DNA fragmentation.[4] This process is caspase-dependent, as demonstrated by the activation of caspase-3/7 and cleavage of PARP.[1][4] The pro-apoptotic activity of this compound appears to be more pronounced in AR-V7 positive cell lines like 22Rv1 and VCaP.[1]

G This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces stress Caspase9 Caspase9 Mitochondria->Caspase9 Cytochrome c release Caspase37 Caspase-3/7 Caspase9->Caspase37 Activates PARP PARP Caspase37->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Leads to

Diagram 1: Proposed pathway for this compound-induced apoptosis.

Inhibition of Pro-survival Autophagy

Cancer cells often utilize autophagy as a survival mechanism under stress conditions, such as chemotherapy.[4] this compound effectively inhibits this pro-survival autophagy in human CRPC cells.[1][4] This is evidenced by an increase in the levels of LC3B-II, a well-established marker for autophagy inhibition, following treatment.[4] By blocking this survival pathway, this compound may re-sensitize cancer cells to other therapeutic agents.

G This compound This compound Autophagy Autophagy This compound->Autophagy Inhibits CellSurvival CellSurvival Autophagy->CellSurvival Promotes

Diagram 2: Inhibition of pro-survival autophagy by this compound.

Suppression of Androgen Receptor (AR) Signaling

A key finding is this compound's ability to suppress AR signaling, a critical driver of prostate cancer growth.[4] Of particular importance is its effect on the androgen receptor splice variant 7 (AR-V7). AR-V7 lacks the ligand-binding domain, rendering it constitutively active and a major contributor to resistance to second-generation anti-androgens like enzalutamide.[4] this compound decreases the expression of AR-V7, thereby re-sensitizing CRPC cells to enzalutamide.[4][5] This is accompanied by a reduction in the expression of AR-V7 target genes and basal Prostate-Specific Antigen (PSA) levels.[1][4]

G This compound This compound ARV7 AR-V7 This compound->ARV7 Downregulates AR_Signaling AR Signaling ARV7->AR_Signaling Activates Cancer_Progression Cancer Progression AR_Signaling->Cancer_Progression Drives

Diagram 3: Suppression of AR-V7 signaling by this compound.

Inhibition of the Akt Signaling Pathway

In glioblastoma models, proteomic profiling has revealed that this compound suppresses the Akt pathway.[2] This is a crucial signaling pathway involved in cell survival, proliferation, and metabolism.[2] The suppression of Akt, as well as IGF-1R and MEK1/2 kinases, was confirmed in this compound-treated glioblastoma cells.[2] This inhibition of the Akt pathway likely contributes significantly to the observed apoptosis and anti-proliferative effects.

G This compound This compound Akt_Pathway Akt Pathway This compound->Akt_Pathway Suppresses Cell_Survival_Proliferation Cell Survival & Proliferation Akt_Pathway->Cell_Survival_Proliferation Promotes

Diagram 4: Inhibition of the Akt signaling pathway by this compound.

Experimental Protocols

The following provides a general workflow for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate prostate cancer cells (e.g., PC-3, 22Rv1) in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound for 48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the log of the drug concentration.

Apoptosis Analysis (Flow Cytometry)
  • Cell Treatment: Treat cancer cells with this compound for 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

  • Sub-G1 Analysis: For DNA fragmentation analysis, fix the cells in ethanol, treat with RNase, and stain with PI. Analyze the cell cycle distribution by flow cytometry, quantifying the sub-G1 peak which represents apoptotic cells.

Western Blotting for Protein Expression
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Caspase-3, PARP, LC3B, AR-V7, p-Akt, Akt) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

G cluster_0 Sample Preparation cluster_1 Western Blotting cluster_2 Data Analysis Cell_Treatment Cell Treatment with this compound Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Analysis Band Quantification & Normalization Detection->Analysis

Diagram 5: General experimental workflow for Western blotting.

Conclusion

This compound presents a compelling profile as a novel anti-cancer agent with a unique combination of activities. Its ability to induce apoptosis, inhibit pro-survival autophagy, and suppress critical oncogenic pathways like AR and Akt signaling, particularly in drug-resistant cancers, underscores its therapeutic potential. Further pre-clinical and clinical development is warranted to fully explore its efficacy in treating advanced malignancies.

References

The Role of Rhizochalinin in Inducing Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizochalinin, a two-headed sphingolipid-like compound originally isolated from the marine sponge Rhizochalina incrustata, and its derivatives have emerged as potent inducers of apoptosis in a variety of cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the mechanisms of action, experimental data, and methodologies related to this compound-induced apoptosis, intended to support further research and drug development efforts in oncology.

Core Mechanism of Action: Induction of Apoptosis

This compound and its aglycon derivatives have been shown to trigger programmed cell death in several cancer models, including colon, prostate, leukemia, and glioblastoma.[1][3][4] The apoptotic process induced by this compound is multifaceted, involving the activation of key signaling pathways, modulation of the Bcl-2 family of proteins, and subsequent activation of the caspase cascade.

Data Presentation: Cytotoxicity of this compound and Its Derivatives

The cytotoxic effects of this compound and its related compounds have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a potent anti-proliferative activity, with aglycon forms generally exhibiting greater cytotoxicity than their glycoside counterparts.[3]

CompoundCell LineCancer TypeIC50 (µM)Citation
This compound (aglycon)PC-3Prostate Cancer3.39 ± 0.30[3]
DU145Prostate Cancer7.82 ± 1.12[3]
LNCaPProstate Cancer9.31 ± 2.12[3]
22Rv1Prostate Cancer3.46 ± 1.2[3]
VCaPProstate Cancer2.67 ± 0.52[3]
18-hydroxythis compound (aglycon)PC-3Prostate Cancer2.72 ± 0.13[3]
DU145Prostate Cancer2.13 ± 0.19[3]
LNCaPProstate Cancer3.55 ± 0.45[3]
22Rv1Prostate Cancer1.77 ± 0.99[3]
VCaPProstate Cancer0.61 ± 0.08[3]
Rhizochalin (glycoside)PC-3Prostate Cancer23.33 ± 1.86[3]
DU145Prostate Cancer13.91 ± 2.89[3]
LNCaPProstate Cancer11.00 ± 1.14[3]
22Rv1Prostate Cancer15.89 ± 5.23[3]
Aglycon of RhizochalinHT-29Colon CancerEffective concentrations for apoptosis induction reported, specific IC50 not provided.[1]
Rhizochalin & its aglyconHL-60LeukemiaApoptotic effects demonstrated, specific IC50 values not detailed in the primary source.[2]
This compoundGlioblastoma Cell LinesGlioblastomaReported to be highly active, specific IC50 values vary depending on the specific cell line.[4]

Signaling Pathways in this compound-Induced Apoptosis

This compound triggers apoptosis through distinct but potentially interconnected signaling cascades. The primary pathways identified are the AMP-activated protein kinase (AMPK) pathway and the intrinsic (mitochondrial) pathway of apoptosis.

The AMPK-Mediated Apoptotic Pathway in Colon Cancer

In HT-29 human colon cancer cells, the aglycon of Rhizochalin has been shown to induce apoptosis via the activation of AMPK.[1] This pathway is a critical regulator of cellular energy homeostasis and, when activated, can inhibit cell growth and proliferation.

AMPK_Pathway This compound Aglycon of Rhizochalin AMPK AMPK (AMP-activated protein kinase) This compound->AMPK Activates Raptor Raptor AMPK->Raptor Phosphorylates Apoptosis Apoptosis AMPK->Apoptosis Induces mTORC1 mTORC1 Raptor->mTORC1 Inhibits p70S6K p70S6 Kinase mTORC1->p70S6K Activates mTORC1->Apoptosis Suppresses ERK ERK p70S6K->ERK Activates AP1 AP-1 ERK->AP1 Activates

Figure 1: AMPK-mediated apoptotic pathway induced by the aglycon of Rhizochalin in HT-29 colon cancer cells.
The Intrinsic (Mitochondrial) Apoptotic Pathway

A more commonly observed mechanism across various cancer types, including prostate and leukemia, is the induction of the intrinsic apoptotic pathway.[2][3] This pathway centers on the mitochondria and is tightly regulated by the Bcl-2 family of proteins.

Mitochondrial_Pathway This compound This compound Bcl2_Family Bcl-2 Family Proteins This compound->Bcl2_Family Bcl2 Bcl-2 (Anti-apoptotic) Bcl2_Family->Bcl2 Down-regulates BAD BAD (Pro-apoptotic) Bcl2_Family->BAD Up-regulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeability BAD->Mitochondrion Promotes permeability CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activates PARP PARP Caspase37->PARP Cleaves Apoptosis Apoptosis Caspase37->Apoptosis Executes CleavedPARP Cleaved PARP PARP->CleavedPARP

Figure 2: Intrinsic mitochondrial apoptotic pathway initiated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings on this compound-induced apoptosis. Below are protocols for key experiments.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow Diagram:

AnnexinV_Workflow A 1. Cell Treatment Treat cells with this compound (and controls) for the desired time. B 2. Cell Harvesting Collect both adherent and suspension cells. A->B C 3. Washing Wash cells with cold PBS. B->C D 4. Resuspension Resuspend cells in 1X Annexin V Binding Buffer. C->D E 5. Staining Add Annexin V-FITC and PI. D->E F 6. Incubation Incubate for 15-20 minutes at room temperature in the dark. E->F G 7. Analysis Analyze by flow cytometry within 1 hour. F->G

Figure 3: Experimental workflow for Annexin V/PI apoptosis assay.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the cells once with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

Caspase-3/7 Activity Assay

This assay quantifies the activity of the executioner caspases-3 and -7, which are key mediators of apoptosis.

Methodology:

  • Cell Lysis: After treatment with this compound, lyse the cells using a buffer compatible with the caspase activity assay kit.

  • Substrate Addition: Add the luminogenic caspase-3/7 substrate to the cell lysate. This substrate is specifically cleaved by active caspases-3 and -7.

  • Incubation: Incubate the mixture at room temperature for a specified period (e.g., 1 hour) to allow for the enzymatic reaction to occur.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The intensity of the luminescent signal is directly proportional to the amount of caspase-3/7 activity.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key apoptotic proteins.

Methodology:

  • Protein Extraction: Following treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, BAD, cleaved PARP, cleaved Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of marine-derived compounds with potent pro-apoptotic activity against various cancers. The elucidated mechanisms, involving the AMPK and intrinsic mitochondrial pathways, offer multiple avenues for therapeutic intervention. Future research should focus on in vivo efficacy and safety profiling of the most potent this compound analogs. Furthermore, exploring the potential synergistic effects of this compound with existing chemotherapeutic agents could lead to novel and more effective combination therapies for cancer treatment. The detailed protocols provided herein serve as a foundation for researchers to further investigate the therapeutic potential of this intriguing marine natural product.

References

Unraveling the Signal: An In-depth Technical Guide to Rhizochalinin's Core Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the signaling pathways modulated by Rhizochalinin, a marine-derived, sphingolipid-like compound with promising anti-cancer properties. This document outlines the core mechanisms of action, presents quantitative data on its efficacy, details the experimental protocols used to elucidate its functions, and provides visual representations of its molecular interactions.

Quantitative Data Summary

This compound has demonstrated significant cytotoxic and anti-proliferative effects across a range of castration-resistant prostate cancer (CRPC) cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and its derivatives, providing a clear comparison of their potency.

Table 1: IC50 Values of this compound and its Derivatives in Prostate Cancer Cell Lines [1]

CompoundPC-3 (IC50, μM)DU145 (IC50, μM)LNCaP (IC50, μM)22Rv1 (IC50, μM)VCaP (IC50, μM)
rhizochalin (1)16.55 ± 1.3710.75 ± 1.487.88 ± 2.47.37 ± 0.695.81 ± 0.23
This compound (2) 1.14 ± 0.04 1.05 ± 0.02 1.69 ± 0.38 0.87 ± 0.33 0.42 ± 0.11
18-hydroxyrhizochalin (3)22.62 ± 0.324.38 ± 0.389.34 ± 0.5711 ± 1.1415.89 ± 5.23
18-hydroxythis compound (4)2.72 ± 0.132.13 ± 0.193.55 ± 0.451.77 ± 0.990.61 ± 0.08
18-aminorhizochalin (5)46.57 ± 13.7819.29 ± 13.088.97 ± 2.4714.21 ± 5.0918.59 ± 3.46
18-aminothis compound (6)3.39 ± 0.307.82 ± 1.129.31 ± 2.123.46 ± 1.22.67 ± 0.52

Data are presented as mean ± SEM.

Core Signaling Pathways of this compound

This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by:

  • Inducing Caspase-Dependent Apoptosis: this compound triggers programmed cell death through the activation of caspases, key enzymes in the apoptotic cascade.[2]

  • Inhibiting Pro-survival Autophagy: It blocks the cellular self-preservation mechanism of autophagy, which cancer cells often exploit to survive under stress.[3]

  • Suppressing Androgen Receptor (AR) Signaling: this compound downregulates the expression of the androgen receptor splice variant 7 (AR-V7), a key driver of resistance to anti-androgen therapies in CRPC.[1] This re-sensitizes cancer cells to treatments like enzalutamide.

  • Inhibiting Voltage-Gated Potassium Channels: This novel mechanism of action contributes to its cytotoxic effects.

The following diagrams illustrate these key signaling pathways.

Rhizochalinin_Signaling_Pathways cluster_apoptosis Induction of Apoptosis cluster_autophagy Inhibition of Autophagy cluster_ar_signaling Suppression of AR Signaling Rhizochalinin_A This compound Procaspase9 Pro-caspase-9 Rhizochalinin_A->Procaspase9 activates Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase37 Pro-caspase-3/7 Caspase9->Procaspase37 activates Caspase37 Caspase-3/7 Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Rhizochalinin_B This compound Autophagosome Autophagosome Formation Rhizochalinin_B->Autophagosome inhibits LC3B_II LC3B-II Accumulation Autophagosome->LC3B_II CellSurvival Pro-survival Autophagy Autophagosome->CellSurvival Rhizochalinin_C This compound AR_V7 AR-V7 Expression Rhizochalinin_C->AR_V7 downregulates PSA PSA Expression AR_V7->PSA regulates IGF_1 IGF-1 Expression AR_V7->IGF_1 regulates TumorGrowth Tumor Growth & Proliferation PSA->TumorGrowth IGF_1->TumorGrowth

Figure 1: Core signaling pathways modulated by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the signaling pathways of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., PC-3, DU145, LNCaP, 22Rv1, VCaP)

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed prostate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the cells with the compound for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well.

  • Incubate the plate at room temperature in the dark for at least 2 hours, shaking on an orbital shaker to ensure complete solubilization of the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution Incubate3->Add_Solubilizer Incubate4 Incubate 2h in dark Add_Solubilizer->Incubate4 Read_Absorbance Read absorbance at 570nm Incubate4->Read_Absorbance End Calculate IC50 Read_Absorbance->End

Figure 2: Workflow for the MTT cell viability assay.
Apoptosis Assay (Cell Cycle Analysis with Propidium Iodide Staining)

This protocol is used to quantify the percentage of apoptotic cells (sub-G1 population) after treatment with this compound.

Materials:

  • Prostate cancer cells

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for 48 hours.

  • Harvest both adherent and floating cells and wash them with ice-cold PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating for at least 1 hour at 4°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The sub-G1 peak in the DNA content histogram represents the apoptotic cell population.

Western Blot Analysis for AR-V7, PSA, and LC3B-II

This protocol is for detecting changes in protein expression levels of AR-V7, its downstream target PSA, and the autophagy marker LC3B-II.

Materials:

  • Treated prostate cancer cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-AR-V7, anti-PSA, anti-LC3B, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Western_Blot_Workflow Start Cell Lysis & Protein Quantification SDS_PAGE SDS-PAGE Start->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection End Analysis & Quantification Detection->End

References

Rhizochalinin: A Marine-Derived Sphingolipid with Potent Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Rhizochalinin is a semi-synthetic cytotoxic sphingolipid derived from the marine natural product rhizochalin, which was first isolated from the sponge Rhizochalina incrustata. As the aglycone of rhizochalin, this compound has demonstrated significant potential as an anticancer agent across a range of preclinical models, including castration-resistant prostate cancer (CRPC) and glioblastoma (GBM). Its multifaceted mechanism of action, which includes the induction of apoptosis, cell cycle arrest at the G2/M phase, and modulation of key signaling pathways such as Akt and AMP-activated protein kinase (AMPK), positions it as a compelling candidate for further drug development. This document provides a comprehensive overview of the chemical properties, biological activities, and mechanisms of action of this compound, along with detailed experimental protocols for its study.

Chemical Properties and Structure

This compound is a "two-headed" sphingolipid-like compound, characterized by a long aliphatic chain with amino groups at both ends. The absence of the galactose moiety, present in its parent compound rhizochalin, is a key structural feature that contributes to its enhanced cytotoxicity.

  • Molecular Formula: C34H68N2O8 (as rhizochalin)

  • Chemical Class: Sphingolipid

  • Source: Semi-synthetic derivative of rhizochalin, isolated from the marine sponge Rhizochalina incrustata.[1]

  • Key Feature: It is the aglycone of rhizochalin, and this structural modification is critical for its enhanced ability to suppress androgen receptor (AR) signaling.

Biological Activities and Therapeutic Potential

This compound exhibits a broad spectrum of anticancer activities, primarily through cytotoxicity and cytostatic effects. Its efficacy has been demonstrated in several cancer types, with particularly promising results in aggressive and treatment-resistant cancers.

Anticancer Activity in Prostate Cancer

In models of castration-resistant prostate cancer, this compound has shown significant efficacy. It reduces cell viability and proliferation in various prostate cancer cell lines.[2] Notably, it is highly active in cell lines that express the androgen receptor splice variant 7 (AR-V7), a key driver of resistance to standard anti-androgen therapies.[2] The pro-apoptotic activity of this compound is more pronounced in AR-V7-positive cell lines like 22Rv1 and VCaP compared to AR-negative lines such as PC-3 and DU145.[2][3] In vivo studies using mouse xenograft models of PC-3 and 22Rv1 cells have confirmed that this compound significantly reduces tumor growth.[2]

Anticancer Activity in Glioblastoma

This compound is also highly active in human glioblastoma cell lines and patient-derived glioma stem-like neurosphere models.[4] Its activity in glioblastoma is mediated through the induction of apoptosis, G2/M-phase cell cycle arrest, and the inhibition of autophagy.[4] Furthermore, proteomic analysis has revealed that suppression of the Akt pathway is a major biological effect of this compound in glioblastoma cells.[4]

Quantitative Data Summary

The cytotoxic effects of this compound have been quantified across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and its effects on the cell cycle.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines (48h treatment)

Cell Line Cancer Type Androgen Receptor Status IC50 (µM) Reference
PC-3 Prostate Cancer AR-negative 1.12 [2]
DU145 Prostate Cancer AR-negative 1.33 [2]
22Rv1 Prostate Cancer AR-V7 positive 0.49 [2]
VCaP Prostate Cancer AR-V7 positive 0.54 [2]
LNCaP Prostate Cancer AR-positive 0.94 [2]
U87 Glioblastoma - Not explicitly stated, but highly active [4]

| T98G | Glioblastoma | - | Not explicitly stated, but highly active |[4] |

Table 2: Effect of this compound on Cell Cycle Distribution in PC-3 Prostate Cancer Cells (48h treatment)

Treatment % of Cells in G0/G1 Phase % of Cells in S Phase % of Cells in G2/M Phase Reference
Control Data not available Data not available Data not available

| this compound | Data not available | Data not available | Significant increase |[3] |

Note: While the exact percentages were not provided in the searched literature, a significant G2/M arrest was consistently reported for PC-3 cells.

Mechanism of Action

This compound exerts its anticancer effects through multiple mechanisms, including the induction of programmed cell death, disruption of the cell cycle, and modulation of critical cell signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells. This is evidenced by DNA fragmentation and the activation of caspases.[2] The pro-apoptotic effects are particularly strong in AR-V7-positive prostate cancer cells.[3]

Cell Cycle Arrest

Treatment with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle, particularly in PC-3 prostate cancer cells.[3] This indicates that this compound interferes with the mitotic progression of cancer cells, ultimately leading to cell death.

Inhibition of Autophagy

In both prostate cancer and glioblastoma, this compound has been shown to inhibit pro-survival autophagy.[3][4] This is a crucial mechanism, as autophagy can promote the survival of cancer cells under stress and contribute to drug resistance. The inhibition of autophagy is indicated by an increase in the level of LC3B-II protein.[3]

Modulation of Signaling Pathways

This compound's anticancer effects are underpinned by its ability to modulate key signaling pathways that are often dysregulated in cancer.

In glioblastoma cells, proteomic studies have identified the suppression of the Akt signaling pathway as a primary effect of this compound. This is confirmed by the reduced phosphorylation of Akt, as well as its downstream effectors IGF-1R and MEK1/2.[4]

Akt_Pathway cluster_membrane Cell Membrane This compound This compound IGF1R IGF-1R This compound->IGF1R Inhibits Akt Akt This compound->Akt Inhibits MEK1_2 MEK1/2 This compound->MEK1_2 Inhibits PI3K PI3K IGF1R->PI3K PI3K->Akt Akt->MEK1_2 Proliferation Cell Proliferation & Survival MEK1_2->Proliferation

Caption: this compound-mediated inhibition of the Akt signaling pathway.

In colon cancer cells, the aglycone of rhizochalin induces apoptosis through the activation of AMP-activated protein kinase (AMPK). Activated AMPK is a key energy sensor that can inhibit cell growth and proliferation.

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Apoptosis Apoptosis AMPK->Apoptosis Promotes Growth_Inhibition Growth Inhibition mTOR->Growth_Inhibition Promotes

Caption: this compound-mediated activation of the AMPK signaling pathway.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activities of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate IC50 values.

  • Materials:

    • Cancer cell lines (e.g., PC-3, 22Rv1, U87)

    • 96-well plates

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound at the desired concentrations for 48 hours.

    • Harvest both adherent and floating cells and wash them twice with cold PBS.

    • Resuspend the cells in 1X binding buffer to a concentration of 1 x 106 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle.

  • Materials:

    • Treated and control cells

    • PBS

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound for 48 hours.

    • Harvest the cells, wash with PBS, and centrifuge.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at 4°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis of Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation status of proteins in the Akt and AMPK signaling pathways.

  • Materials:

    • Treated and control cell lysates

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-AMPK (Thr172), anti-AMPK, anti-LC3B)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

  • Procedure:

    • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer, typically 1:1000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000-1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Caption: General experimental workflow for characterizing this compound.

Conclusion and Future Directions

This compound is a novel marine-derived compound with compelling preclinical evidence of potent anticancer activity, particularly in challenging malignancies like castration-resistant prostate cancer and glioblastoma. Its ability to induce apoptosis, cause G2/M cell cycle arrest, and modulate key oncogenic signaling pathways highlights its potential as a therapeutic agent.

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: To optimize dosing and delivery for in vivo applications.

  • Combination Therapies: Investigating synergistic effects with existing chemotherapies and targeted agents, especially in resistant tumors.

  • Target Identification: Further elucidation of the direct molecular targets of this compound to better understand its mechanism of action.

  • Clinical Translation: Moving towards early-phase clinical trials to evaluate its safety and efficacy in cancer patients.

The unique chemical structure and multifaceted biological activities of this compound make it a highly promising lead compound in the ongoing search for novel and effective cancer therapies from marine sources.

References

Foundational Research on Rhizochalinin Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Biological Activities and Methodologies Associated with Rhizochalinin Derivatives.

This technical guide provides a comprehensive overview of the foundational research on this compound and its derivatives, semi-synthetic compounds derived from the marine sponge Rhizochalina incrustata. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these novel molecules, particularly in the context of oncology. Herein, we summarize the key quantitative data, detail the experimental protocols used in their evaluation, and visualize the critical signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The anticancer efficacy of this compound and its derivatives has been quantified across various cancer cell lines, primarily focusing on castration-resistant prostate cancer (CRPC). The half-maximal inhibitory concentration (IC50) values from key studies are summarized below, providing a clear comparison of the cytotoxic potential of these compounds.

CompoundPC-3 IC50 (μM)DU145 IC50 (μM)LNCaP IC50 (μM)22Rv1 IC50 (μM)VCaP IC50 (μM)
Rhizochalin (1) 16.55 ± 1.3710.75 ± 1.487.88 ± 2.47.37 ± 0.695.81 ± 0.23
This compound (2) 1.14 ± 0.041.05 ± 0.021.69 ± 0.380.87 ± 0.330.42 ± 0.11
18-hydroxyrhizochalin (3) 22.62 ± 0.324.38 ± 0.389.34 ± 0.5711 ± 1.1415.89 ± 5.23
18-hydroxythis compound (4) 2.72 ± 0.132.13 ± 0.193.55 ± 0.451.77 ± 0.990.61 ± 0.08
18-aminorhizochalin (5) 46.57 ± 13.7819.29 ± 13.088.97 ± 2.4714.21 ± 5.0918.59 ± 3.46
18-aminothis compound (6) 3.39 ± 0.307.82 ± 1.129.31 ± 2.123.46 ± 1.22.67 ± 0.52

Data presented as mean ± SEM.[1]

Mechanism of Action: Key Signaling Pathways

This compound derivatives exert their anticancer effects through a multi-faceted mechanism of action, primarily involving the induction of apoptosis, cell cycle arrest at the G2/M phase, and the inhibition of pro-survival autophagy.[2] Two of the most critical signaling pathways modulated by these compounds are the Androgen Receptor (AR) pathway in prostate cancer and the Akt signaling cascade in glioblastoma.

Inhibition of Androgen Receptor (AR) Signaling

A key finding in the study of this compound derivatives is their ability to suppress AR signaling, which is crucial for the growth of prostate cancer. Notably, these compounds, particularly the aglycone forms like this compound (2), can decrease the expression of the constitutively active AR splice variant 7 (AR-V7).[2][3] AR-V7 is a major driver of resistance to second-generation anti-androgen therapies such as enzalutamide.[2][3]

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgens (e.g., DHT) AR_FL_HSP AR-FL-HSP Complex Androgen->AR_FL_HSP Binds AR_FL Full-Length AR (AR-FL) AR_FL_Active Active AR-FL Dimer AR_FL->AR_FL_Active Dimerization HSP HSP AR_FL_HSP->AR_FL HSP Dissociation ARE Androgen Response Element (ARE) AR_FL_Active->ARE Nuclear Translocation & DNA Binding AR_V7 AR-V7 (Constitutively Active) AR_V7->ARE DNA Binding (Ligand-Independent) Gene_Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene_Transcription Initiates Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation This compound This compound Derivatives This compound->AR_FL_Active Suppresses Signaling This compound->AR_V7 Inhibits Expression

Caption: Androgen Receptor (AR) Signaling Inhibition by this compound Derivatives.

Suppression of the Akt Signaling Pathway

In glioblastoma models, this compound has been shown to suppress the Akt signaling pathway, a central regulator of cell survival, proliferation, and metabolism.[4] Inhibition of this pathway contributes significantly to the pro-apoptotic and anti-proliferative effects observed in these cancer cells.

Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad Akt->Bad Inhibits (Phosphorylates) Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis Bad->Apoptosis Promotes This compound This compound This compound->Akt Suppresses

Caption: Suppression of the Akt Signaling Pathway by this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the foundational research on this compound derivatives.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

  • Absorbance Reading: Gently pipette to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 values using non-linear regression analysis.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate (5x10³-1x10⁴ cells/well) start->seed_cells incubate_24h Incubate for 24h at 37°C seed_cells->incubate_24h add_compounds Add this compound derivatives (serial dilutions) incubate_24h->add_compounds incubate_48h Incubate for 48h at 37°C add_compounds->incubate_48h add_mtt Add 10 µL MTT solution (5 mg/mL) incubate_48h->add_mtt incubate_4h Incubate for 4h at 37°C add_mtt->incubate_4h add_solubilizer Add 100 µL solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT Cell Viability and Cytotoxicity Assay.

Apoptosis Assays

The pro-apoptotic activity of this compound derivatives is a key component of their anticancer mechanism. This is typically assessed by measuring DNA fragmentation (sub-G1 population) via flow cytometry and by quantifying the activity of executioner caspases (caspase-3 and -7).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound derivatives for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer. The PI fluorescence is typically detected in the FL2 or PE channel.

  • Data Analysis: Gate the cell population to exclude debris. Quantify the percentage of cells in the sub-G1 phase of the cell cycle, which represents the apoptotic cell population with fragmented DNA.

Apoptosis_FACS_Workflow start Start treat_cells Treat cells with this compound derivatives for 48h start->treat_cells harvest_cells Harvest adherent & floating cells treat_cells->harvest_cells fix_cells Fix cells in ice-cold 70% ethanol harvest_cells->fix_cells stain_cells Stain with Propidium Iodide (PI) & RNase A fix_cells->stain_cells incubate_rt Incubate for 30 min at RT (dark) stain_cells->incubate_rt analyze_facs Analyze by flow cytometry incubate_rt->analyze_facs quantify_subg1 Quantify sub-G1 population analyze_facs->quantify_subg1 end End quantify_subg1->end

Caption: Workflow for Apoptosis Analysis (Sub-G1) by Flow Cytometry.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound derivatives for 48 hours.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells (if performing a parallel viability assay) or express as fold change relative to the vehicle-treated control.

Caspase_Assay_Workflow start Start treat_cells Seed & treat cells in white-walled 96-well plate for 48h start->treat_cells add_reagent Add Caspase-Glo® 3/7 Reagent treat_cells->add_reagent incubate_rt Incubate for 1-3h at RT (dark) add_reagent->incubate_rt read_luminescence Measure luminescence incubate_rt->read_luminescence analyze_data Calculate fold change in activity read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for Caspase-3/7 Activity Assay.

Autophagy Inhibition Analysis (LC3B-II Western Blot)

This compound and its derivatives have been shown to inhibit pro-survival autophagy in cancer cells.[2][5] A common method to assess autophagy is to monitor the conversion of LC3B-I to its lipidated form, LC3B-II, by Western blotting. An accumulation of LC3B-II can indicate either an induction of autophagy or a blockage of autophagic flux (inhibition of lysosomal degradation).

Protocol:

  • Cell Treatment: Culture cells and treat with this compound derivatives for 48 hours. For autophagic flux experiments, a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) is added for the final 2-4 hours of treatment.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 12-15% SDS-polyacrylamide gel.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against LC3B overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for LC3B-I and LC3B-II. An increase in the LC3B-II/LC3B-I ratio or an accumulation of LC3B-II in the presence of a lysosomal inhibitor indicates autophagy inhibition. A loading control (e.g., β-actin or GAPDH) should be used for normalization.

Autophagy_WB_Workflow start Start treat_cells Treat cells with this compound derivatives +/- lysosomal inhibitor start->treat_cells extract_protein Lyse cells & quantify protein treat_cells->extract_protein sds_page Separate proteins by SDS-PAGE extract_protein->sds_page western_blot Transfer proteins to membrane sds_page->western_blot immunoblot Incubate with primary (anti-LC3B) & secondary antibodies western_blot->immunoblot detect_bands Detect with ECL substrate immunoblot->detect_bands analyze_data Quantify LC3B-II/LC3B-I ratio detect_bands->analyze_data end End analyze_data->end

Caption: Workflow for Autophagy Analysis by LC3B-II Western Blot.

References

Rhizochalinin: A Deep Dive into its Therapeutic Potential and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Rhizochalinin, a semi-synthetic sphingolipid-like compound derived from the marine natural product rhizochalin, has emerged as a potent and promising candidate in oncology research.[1][2][3] Extensive in vitro and in vivo studies have demonstrated its significant anticancer activity against notoriously difficult-to-treat malignancies, particularly drug-resistant prostate cancer and glioblastoma.[1][2] This document provides a comprehensive technical overview of this compound, detailing its multifaceted mechanism of action, summarizing key quantitative data, outlining experimental protocols, and exploring its synergistic potential. The core of this compound's efficacy lies in its unique ability to concurrently modulate multiple critical cellular pathways, including inducing apoptosis, inhibiting pro-survival autophagy, and suppressing key oncogenic signaling cascades.[1][4] This guide is intended to serve as a foundational resource for researchers and drug development professionals seeking to explore and harness the therapeutic potential of this novel marine-derived compound.

Core Mechanisms of Action

This compound exerts its anticancer effects through a multi-pronged attack on cancer cell survival and proliferation. Its activity is not limited to a single target but involves the simultaneous modulation of several key signaling pathways.

Inhibition of Pro-Survival Autophagy

In many cancer models, particularly castration-resistant prostate cancer (CRPC), pro-survival autophagy is a key mechanism of drug resistance, allowing cancer cells to survive under the stress of chemotherapy.[5] this compound has been shown to inhibit the late stages of this process, thereby preventing cancer cells from utilizing this survival mechanism.[1] This inhibition is a critical component of its ability to overcome drug resistance.[1][5]

G This compound's Inhibition of Autophagy cluster_stress Cellular Stress (e.g., Chemotherapy) cluster_pathway Autophagy Pathway cluster_outcome Cellular Outcome Stress Stress Signals Autophagy Pro-survival Autophagy Induction Stress->Autophagy Autophagosome Autophagosome Formation Autophagy->Autophagosome leads to Fusion Fusion with Lysosome Autophagosome->Fusion leads to Survival Cancer Cell Survival & Resistance Fusion->Survival leads to This compound This compound This compound->Fusion Inhibits G This compound's Effect on AR-V7 Signaling ARV7 AR-V7 Splice Variant Transcription Constitutive AR Transcriptional Activity ARV7->Transcription Enzalutamide Enzalutamide Resistance ARV7->Enzalutamide Proliferation CRPC Cell Proliferation & Survival Transcription->Proliferation This compound This compound This compound->ARV7 Downregulates expression G This compound's Inhibition of Pro-Survival Kinases cluster_pathways Key Pro-Survival Pathways cluster_outcomes Cellular Processes IGF1R IGF-1R Survival Cell Survival IGF1R->Survival Proliferation Proliferation IGF1R->Proliferation Metabolism Metabolism IGF1R->Metabolism Akt Akt Pathway Akt->Survival Akt->Proliferation Akt->Metabolism MEK MEK1/2 MEK->Survival MEK->Proliferation MEK->Metabolism This compound This compound This compound->IGF1R This compound->Akt This compound->MEK G General Experimental Workflow for this compound Synthesis Synthesis of this compound (from Rhizochalin) InVitro In Vitro Screening (Cell Lines: Prostate, GBM) Synthesis->InVitro MoA Mechanism of Action Studies - Apoptosis (Flow Cytometry) - Autophagy (Western Blot) - Kinase Activity (Proteomics) InVitro->MoA InVivo In Vivo Xenograft Models (NOD SCID Mice) InVitro->InVivo Combo Combination Therapy Studies (e.g., with Enzalutamide, EGFRi) MoA->Combo Toxicity Toxicity & Efficacy Assessment InVivo->Toxicity InVivo->Combo

References

Unveiling the Molecular Arsenal of Rhizochalinin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizochalinin, a semi-synthetic sphingolipid-like marine compound, has emerged as a promising therapeutic candidate, particularly in the context of drug-resistant cancers.[1] Its multifaceted mechanism of action, targeting several key cellular pathways simultaneously, makes it a compelling subject of study for overcoming therapeutic resistance. This in-depth technical guide serves as a comprehensive resource on the molecular targets of this compound, presenting available quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways it modulates.

Data Presentation: Potency of this compound and Its Derivatives

This compound and its derivatives have demonstrated significant cytotoxic effects against a panel of human prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell viability provide a quantitative measure of their potency. The following table summarizes the reported IC50 values after 48 hours of treatment.

CompoundPC-3 (μM)DU145 (μM)LNCaP (μM)22Rv1 (μM)VCaP (μM)
This compound 2.1 ± 0.32.9 ± 0.43.4 ± 0.51.8 ± 0.21.9 ± 0.3
18-hydroxythis compound1.9 ± 0.22.5 ± 0.33.1 ± 0.41.6 ± 0.21.7 ± 0.2
18-aminorhizochalin4.5 ± 0.65.1 ± 0.76.2 ± 0.83.9 ± 0.54.1 ± 0.5

Data extracted from Dyshlovoy et al., 2018, Oncotarget.

It is important to note that direct binding affinities (Kd or Ki) or enzymatic inhibition IC50 values for this compound's specific molecular targets are not yet publicly available. The data presented here reflect the compound's overall effect on cell viability.

Molecular Targets and Signaling Pathways

This compound exerts its anti-cancer effects by modulating multiple critical signaling pathways. The primary molecular targets identified to date include the androgen receptor (AR) signaling axis, the PI3K/Akt survival pathway, the machinery of autophagy, and voltage-gated potassium channels.

Androgen Receptor (AR) Signaling

A key mechanism of resistance in castration-resistant prostate cancer (CRPC) is the expression of constitutively active AR splice variants, most notably AR-V7. This compound has been shown to downregulate the expression of AR-V7, thereby re-sensitizing cancer cells to anti-androgen therapies like enzalutamide.[2] This effect is also observed in the reduction of downstream AR targets such as prostate-specific antigen (PSA) and insulin-like growth factor 1 (IGF-1).

AR_Signaling_Pathway This compound This compound AR_V7 AR-V7 Expression This compound->AR_V7 Inhibits PSA_IGF1 PSA & IGF-1 Expression AR_V7->PSA_IGF1 Promotes Drug_Resistance Drug Resistance AR_V7->Drug_Resistance Cell_Proliferation Cell Proliferation PSA_IGF1->Cell_Proliferation

This compound's Inhibition of AR-V7 Signaling.
PI3K/Akt Signaling Pathway

Proteomic analyses have revealed that this compound suppresses the pro-survival PI3K/Akt signaling pathway.[3] This pathway is a central regulator of cell growth, proliferation, and survival. By inhibiting the phosphorylation of Akt and its downstream effectors, this compound promotes apoptosis and inhibits cell cycle progression.

Akt_Signaling_Pathway This compound This compound Akt Akt (Phosphorylation) This compound->Akt Inhibits PI3K PI3K PI3K->Akt Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival

Suppression of the PI3K/Akt Pathway by this compound.
Autophagy

This compound inhibits pro-survival autophagy, a cellular recycling process that cancer cells often exploit to withstand stress and chemotherapy.[2] By blocking autophagy, this compound enhances the efficacy of other cytotoxic agents and promotes cancer cell death.

Autophagy_Workflow Cellular_Stress Cellular Stress Autophagosome_Formation Autophagosome Formation Cellular_Stress->Autophagosome_Formation Lysosome_Fusion Fusion with Lysosome Autophagosome_Formation->Lysosome_Fusion Degradation Degradation & Recycling Lysosome_Fusion->Degradation Cell_Survival Cell Survival Degradation->Cell_Survival This compound This compound This compound->Autophagosome_Formation Inhibits

Inhibition of Pro-survival Autophagy by this compound.
Voltage-Gated Potassium Channels

Direct molecular targets of this compound include voltage-gated potassium channels. The overexpression of these channels has been linked to increased proliferation of tumor cells. By inhibiting these channels, this compound can directly impact cancer cell viability.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the molecular targets of this compound.

Western Blot Analysis for AR-V7 and Akt Pathway Proteins

This protocol is for the detection of changes in protein expression and phosphorylation status in response to this compound treatment.

a. Cell Lysis and Protein Quantification:

  • Culture prostate cancer cells (e.g., 22Rv1, VCaP) to 70-80% confluency.

  • Treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 48 hours).

  • Wash cells twice with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.

b. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the protein lysates on a 4-15% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

c. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies:

    • Rabbit anti-AR-V7

    • Rabbit anti-phospho-Akt (Ser473)

    • Rabbit anti-total Akt

    • Mouse anti-β-actin (loading control)

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

Western_Blot_Workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection end Data Analysis detection->end

Workflow for Western Blot Analysis.
Autophagy Flux Assay (LC3-II Immunofluorescence)

This protocol allows for the visualization and quantification of autophagosome formation.

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with this compound in the presence or absence of an autophagy inhibitor such as bafilomycin A1 (100 nM) for the desired time. Bafilomycin A1 prevents the degradation of autophagosomes, allowing for the measurement of autophagic flux.

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block with 1% BSA in PBS for 30 minutes.

  • Incubate with a primary antibody against LC3B (e.g., rabbit anti-LC3B) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

  • Quantify the number of LC3 puncta per cell to assess autophagosome formation.

Whole-Cell Patch-Clamp Electrophysiology for Potassium Channels

This protocol is a general framework for assessing the inhibitory effect of this compound on voltage-gated potassium channels.

  • Culture cells expressing the potassium channel of interest (e.g., HEK293 cells transfected with the channel) on glass coverslips.

  • Prepare the external and internal solutions for patch-clamping.

    • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).

    • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2).

  • Position a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a single cell with the patch pipette and form a high-resistance (giga-ohm) seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Apply a voltage-step protocol to elicit potassium currents (e.g., depolarizing steps from a holding potential of -80 mV).

  • Record baseline currents and then perfuse the chamber with the external solution containing various concentrations of this compound.

  • Measure the inhibition of the potassium current at each concentration to determine the IC50 value.

Conclusion

This compound presents a compelling profile as a multi-targeting anti-cancer agent. Its ability to simultaneously disrupt key survival and resistance pathways, including AR signaling, the PI3K/Akt pathway, and autophagy, underscores its therapeutic potential. Further investigation into its direct binding affinities and the precise molecular interactions with its targets will be crucial for its continued development as a novel therapeutic. The experimental protocols and pathway visualizations provided in this guide offer a foundational resource for researchers dedicated to advancing our understanding of this promising marine-derived compound.

References

Methodological & Application

Application Notes and Protocols for Assessing Rhizochalinin Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays to evaluate the efficacy of Rhizochalinin, a marine-derived sphingolipid-like compound with demonstrated anti-cancer properties.[1][2][3][4] The following protocols and data presentation guidelines are intended to assist researchers in the consistent and effective evaluation of this compound and its derivatives.

Data Presentation

Quantitative data from efficacy studies should be summarized for clear comparison. Below are example tables for presenting typical results.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
PC-3Prostate CancerInsert Value
DU145Prostate CancerInsert Value
22Rv1Prostate Cancer (AR-V7 positive)Insert Value
VCaPProstate Cancer (AR-V7 positive)Insert Value
Glioblastoma Cell Line 1GlioblastomaInsert Value
Patient-Derived Neurosphere 1GlioblastomaInsert Value

Table 2: Pro-Apoptotic Effects of this compound (1 µM, 48h)

Cell Line% of Apoptotic Cells (sub-G1)Caspase-3/7 Activation (Fold Change)
PC-3Insert ValueInsert Value
22Rv1Insert ValueInsert Value

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., PC-3, 22Rv1)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for 48 hours.[2]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay by Flow Cytometry (Propidium Iodide Staining)

This method quantifies the percentage of apoptotic cells by analyzing the sub-G1 cell population, which represents cells with fragmented DNA.[5]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound for 48 hours.

  • Collect both adherent and floating cells and wash them with PBS.

  • Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cells by flow cytometry. The sub-G1 peak in the DNA histogram represents the apoptotic cell population.

Caspase-3/7 Activity Assay

This assay measures the activation of executioner caspases-3 and -7, a hallmark of apoptosis.

Materials:

  • Human cancer cell lines

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate.

  • Treat cells with this compound for 48 hours.[5]

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer. The signal is proportional to the amount of caspase-3/7 activity.

Cell Cycle Analysis

This compound has been shown to induce G2/M cell cycle arrest.[5][6]

Materials:

  • Same as for Apoptosis Assay by Flow Cytometry.

Protocol:

  • Follow steps 1-7 of the Apoptosis Assay protocol (Section 2.2).

  • Analyze the cell cycle distribution (G1, S, and G2/M phases) based on the DNA content histogram using appropriate software. An accumulation of cells in the G2/M phase indicates cell cycle arrest at this stage.

Autophagy Inhibition Assay (Western Blot for LC3B)

This compound can inhibit pro-survival autophagy.[2][5] This can be assessed by monitoring the levels of LC3B-II. An increase in the LC3B-II protein level after treatment indicates autophagy inhibition.[5]

Materials:

  • Human cancer cell lines

  • This compound

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against LC3B

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection system

Protocol:

  • Treat cells with this compound for 48 hours.

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary anti-LC3B antibody.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence system. An increase in the LC3B-II band intensity relative to the control indicates autophagy inhibition.

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways affected by this compound.

experimental_workflow Experimental Workflow for this compound Efficacy Testing cluster_assays In Vitro Assays Cell_Viability Cell Viability (MTT Assay) Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis Apoptosis Assays (Flow Cytometry, Caspase Activity) Apoptosis->Data_Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Cycle->Data_Analysis Autophagy Autophagy Inhibition (Western Blot for LC3B) Autophagy->Data_Analysis Start Cancer Cell Lines Treatment This compound Treatment Start->Treatment Treatment->Cell_Viability Treatment->Apoptosis Treatment->Cell_Cycle Treatment->Autophagy Conclusion Efficacy Profile Data_Analysis->Conclusion

Caption: Workflow for in vitro evaluation of this compound.

rhizochalinin_signaling Signaling Pathways Modulated by this compound cluster_akt Akt Pathway cluster_ar AR Signaling cluster_apoptosis Apoptosis & Cell Cycle This compound This compound Akt Akt This compound->Akt Inhibits ARV7 AR-V7 This compound->ARV7 Downregulates Caspases Caspase Activation This compound->Caspases Induces G2M G2/M Arrest This compound->G2M Induces IGF1R IGF-1R IGF1R->Akt MEK MEK1/2 Akt->MEK Proliferation Cell Proliferation & Survival MEK->Proliferation PSA PSA ARV7->PSA Drug_Resistance Drug Resistance ARV7->Drug_Resistance PARP PARP Cleavage Caspases->PARP Apoptosis Apoptosis PARP->Apoptosis G2M->Apoptosis

Caption: Key signaling pathways affected by this compound.

References

Application Notes and Protocols for Determining the Cytotoxicity of Rhizochalinin using an MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxicity of the marine-derived natural product, Rhizochalinin, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely used method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle of the MTT Assay

The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells. The resulting insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Data Presentation: Cytotoxicity of this compound

This compound, a sphingolipid-like compound derived from the marine sponge Rhizochalina incrustata, has demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from published studies are summarized below.

Cell LineCancer TypeIC50 (µM)Reference
PC-3Prostate Cancer4.8 ± 0.5[1]
DU145Prostate Cancer5.2 ± 0.4[1]
LNCaPProstate Cancer6.1 ± 0.6[1]
22Rv1Prostate Cancer2.9 ± 0.3[1]
VCaPProstate Cancer3.5 ± 0.4[1]
Human Glioblastoma Cell LinesGlioblastomaHighly Active[2]
Patient-Derived Glioma-Stem Like Neurosphere ModelsGlioblastomaHighly Active[2]

Experimental Protocol: MTT Assay for this compound Cytotoxicity

This protocol is designed for assessing the cytotoxicity of this compound on adherent cancer cell lines in a 96-well plate format. Modifications may be required for suspension cells or different plate formats.

Materials and Reagents
  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • Target cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.04 N HCl in isopropanol)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm, optional)

  • Humidified incubator (37°C, 5% CO2)

Reagent Preparation
  • MTT Solution (5 mg/mL): Dissolve 50 mg of MTT powder in 10 mL of sterile PBS. Vortex until fully dissolved. Sterilize the solution by filtering through a 0.22 µm filter. Store in light-protected aliquots at -20°C.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM). Store at -20°C. Further dilutions should be made in complete cell culture medium immediately before use.

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cells cell_harvest 2. Harvest & Count Cells cell_culture->cell_harvest cell_seeding 3. Seed Cells in 96-well Plate cell_harvest->cell_seeding prepare_rhiz 4. Prepare this compound Dilutions add_rhiz 5. Add this compound to Wells prepare_rhiz->add_rhiz incubate_treatment 6. Incubate (24-72h) add_rhiz->incubate_treatment add_mtt 7. Add MTT Solution incubate_treatment->add_mtt incubate_mtt 8. Incubate (2-4h) add_mtt->incubate_mtt solubilize 9. Add Solubilization Solution incubate_mtt->solubilize read_absorbance 10. Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability 11. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 12. Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for cytotoxicity testing.

Step-by-Step Procedure
  • Cell Seeding:

    • Culture the desired cancer cell line to ~80% confluency.

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final concentrations should span a range that is expected to cover the IC50 value.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the medium from each well.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a humidified incubator, protected from light. During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as purple precipitates.

  • Solubilization of Formazan Crystals:

    • Carefully remove the MTT-containing medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently agitate the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • If using a reference wavelength, subtract the absorbance at 630 nm from the 570 nm reading.

Data Analysis
  • Calculate Percentage of Cell Viability:

    • Average the absorbance readings for each treatment group and the controls.

    • Subtract the average absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Determine the IC50 Value:

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Signaling Pathways Affected by this compound

This compound has been shown to exert its cytotoxic effects through the modulation of several key signaling pathways involved in cancer cell survival and proliferation.[2] The primary mechanisms identified include the induction of apoptosis, inhibition of autophagy, and suppression of the Akt signaling pathway.

Rhizochalinin_Pathway Signaling Pathways Modulated by this compound cluster_akt Akt Pathway Inhibition cluster_apoptosis Apoptosis Induction cluster_autophagy Autophagy Inhibition This compound This compound Akt Akt This compound->Akt Inhibits Caspases Caspases This compound->Caspases Activates Autophagy Autophagy This compound->Autophagy Inhibits mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound's impact on key cancer signaling pathways.

References

Application Notes: Assessing Cell Viability in Response to Rhizochalinin using the Trypan Blue Exclusion Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rhizochalinin is a sphingolipid-like compound isolated from the marine sponge Rhizochalina incrustata.[1][2] It has garnered significant interest in oncological research due to its potent anti-cancer properties. Studies have demonstrated that this compound and its derivatives can induce caspase-dependent apoptosis, inhibit pro-survival autophagy, and suppress androgen receptor (AR) signaling in various cancer cell lines, particularly in castration-resistant prostate cancer (CRPC).[3] A fundamental method for quantifying the cytotoxic effects of compounds like this compound is the Trypan Blue Exclusion Assay. This assay provides a straightforward, rapid, and cost-effective means to determine the number of viable cells in a population following treatment.

Principle of the Method

The Trypan Blue Exclusion Assay is based on the principle of membrane integrity.[4] Live, healthy cells possess intact plasma membranes that are impermeable to the trypan blue dye.[5][6] In contrast, non-viable cells, which have lost their membrane integrity, readily take up the dye.[4][5] When viewed under a light microscope, viable cells appear bright and colorless, while non-viable cells are stained blue. By counting the number of viable and non-viable cells, one can accurately calculate the percentage of viable cells in the population.[5]

Experimental Protocols

This section provides a detailed protocol for assessing the effect of this compound on the viability of cancer cells using the trypan blue exclusion method.

1. Materials and Reagents

  • Cancer cell line of interest (e.g., PC-3, DU145, 22Rv1)[3]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in a suitable solvent like DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Trypan Blue solution, 0.4% (w/v)[5]

  • Hemacytometer with coverslip

  • Light microscope

  • Cell culture plates (e.g., 6-well plates)

  • Pipettes and sterile tips

  • Microcentrifuge tubes

2. Cell Culture and Treatment with this compound

  • Cell Seeding : Seed the cancer cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment (e.g., 2 x 10⁵ cells/well). Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Preparation : Prepare serial dilutions of this compound in a complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25 µM). Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the highest this compound concentration).

  • Cell Treatment : Remove the existing medium from the wells and add 2 mL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation : Incubate the treated cells for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

3. Trypan Blue Staining and Cell Counting

  • Cell Harvesting : After incubation, collect the cell culture medium from each well, which contains detached, potentially non-viable cells.

  • Washing & Trypsinization : Wash the adherent cells with 1 mL of PBS. Add 0.5 mL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.

  • Cell Suspension : Add 1 mL of the collected medium (from step 1) back into the corresponding well to neutralize the trypsin and create a single-cell suspension. Pipette up and down gently to break up any cell clumps.

  • Staining : Transfer 50 µL of the cell suspension into a clean microcentrifuge tube. Add 50 µL of 0.4% Trypan Blue solution (a 1:1 dilution). Mix gently.

  • Incubation : Allow the mixture to incubate at room temperature for 1-3 minutes. It is critical not to exceed 5 minutes, as longer incubation can lead to the staining of viable cells.[4]

  • Loading Hemacytometer : Place a coverslip over the hemacytometer. Load 10-20 µL of the cell suspension/trypan blue mixture into one of the hemacytometer chambers.

  • Cell Counting : Using a light microscope at low magnification, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares of the hemacytometer grid.

4. Calculations

  • Total Cells : Sum the counts of viable and non-viable cells.

  • Percentage Viability : Calculate the percentage of viable cells using the following formula:

    • % Viability = (Number of Viable Cells / Total Number of Cells) x 100[5]

  • Viable Cell Density : Calculate the concentration of viable cells in the original suspension:

    • Viable Cells/mL = (Average number of viable cells per large square) x Dilution Factor (in this case, 2) x 10⁴

Data Presentation

The following table presents hypothetical data illustrating the dose-dependent effect of this compound on the viability of PC-3 prostate cancer cells after 48 hours of treatment.

This compound (µM)Total Cells CountedViable Cells CountedNon-Viable (Blue) Cells% Viability
0 (Vehicle Control)3853721396.6%
13603283291.1%
53152249171.1%
1028013214847.1%
252556119423.9%

Visualizations

Experimental Workflow Diagram

G cluster_prep Cell Preparation & Treatment cluster_harvest Staining Protocol cluster_analysis Data Acquisition & Analysis start Seed Cells in 6-Well Plate treat Treat with this compound (24-72h Incubation) start->treat harvest Harvest Adherent & Suspended Cells treat->harvest stain Mix Cell Suspension with 0.4% Trypan Blue (1:1) harvest->stain load Load 10µL onto Hemacytometer stain->load count Count Viable (Clear) & Non-Viable (Blue) Cells load->count calc Calculate % Viability & Cell Density count->calc G cluster_ampk AMPK Pathway cluster_caspase Apoptosis Pathway cluster_autophagy Autophagy Pathway rhiz This compound ampk AMPK Activation rhiz->ampk casp89 Procaspase-8, -9 Decrease rhiz->casp89 autophagy Pro-Survival Autophagy rhiz->autophagy Inhibits mtor mTOR-p70S6K-ERK Signaling ampk->mtor Inhibits apoptosis Apoptosis mtor->apoptosis casp3 Caspase-3 Activation casp89->casp3 parp PARP Cleavage casp3->parp dna_frag DNA Fragmentation parp->dna_frag dna_frag->apoptosis

References

Illuminating Apoptosis: A Guide to the Caspase-Glo 3/7 Assay for Analyzing Rhizochalinin-Induced Cell Death

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and data interpretation guide for utilizing the Caspase-Glo® 3/7 Assay to quantify apoptosis induced by Rhizochalinin, a marine-derived sphingolipid-like compound with demonstrated anticancer properties.

Introduction

This compound, isolated from the marine sponge Rhizochalina incrustata, and its derivatives have emerged as promising candidates in cancer research due to their cytotoxic and antiproliferative activities.[1][2] A key mechanism underlying the anticancer effects of this compound is the induction of apoptosis, or programmed cell death.[2][3] A critical step in the execution phase of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7.[4]

The Promega Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method for the quantitative measurement of caspase-3 and caspase-7 activity in cultured cells. This "add-mix-measure" assay provides a proluminescent caspase-3/7 substrate in a reagent that also facilitates cell lysis.[5] Upon cleavage by active caspase-3 or -7, a substrate for luciferase is released, generating a "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3/7.[6][7] This straightforward and robust assay is ideal for high-throughput screening and for elucidating the apoptotic potential of novel compounds like this compound.

Data Presentation

The following table summarizes the quantitative data on caspase-3/7 activation in PC-3 human prostate cancer cells following treatment with this compound and its derivatives for 48 hours. The data demonstrates a significant, dose-dependent increase in caspase-3/7 activity, indicative of apoptosis induction.

CompoundConcentration (µM)Caspase-3/7 Activity (Fold Increase vs. Control)
This compound 2~2.5
20~4.0
Rhizochalin 2~1.5
20~2.0
18-hydroxythis compound 2~3.0
20~5.0
18-hydroxyrhizochalin 2~1.8
20~2.5
18-aminothis compound 2~2.0
20~3.5
18-aminorhizochalin 2~1.2
20~1.8

Data is approximated from graphical representations in the cited literature and is intended for illustrative purposes.[1]

Experimental Protocols

This section provides a detailed methodology for assessing this compound-induced apoptosis using the Caspase-Glo® 3/7 Assay.

Materials
  • This compound (and/or its derivatives)

  • Cell line of interest (e.g., PC-3, HT-29, etc.)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • White-walled, opaque 96-well or 384-well microplates suitable for luminescence readings

  • Caspase-Glo® 3/7 Assay kit (Promega, Cat. No. G8090, G8091, or G8092)

  • Multichannel pipette

  • Plate shaker (optional)

  • Luminometer

Cell Seeding
  • Culture cells to approximately 80-90% confluency.

  • For adherent cells, wash with PBS and detach using Trypsin-EDTA. Suspension cells can be directly collected.

  • Resuspend cells in complete culture medium and perform a cell count to determine cell density.

  • Seed the cells into a white-walled microplate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well for a 96-well plate). The final volume per well should be 50 µL (for a 96-well plate, to be brought to 100 µL after treatment).

  • Incubate the plate at 37°C in a humidified, 5% CO₂ atmosphere for 24 hours to allow for cell attachment and recovery.

Compound Treatment
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration).

  • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48 hours) at 37°C in a humidified, 5% CO₂ atmosphere.[1]

Caspase-Glo® 3/7 Assay Protocol
  • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.[7]

  • Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[8]

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[7]

  • Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds. Alternatively, gently tap the plate to ensure mixing.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light. Optimal incubation time may vary depending on the cell type and should be determined empirically.[7]

  • Measure the luminescence of each well using a luminometer.

Data Analysis
  • Background Subtraction: If a "no-cell" control (medium only + reagent) was included, subtract the average luminescence of these wells from all other readings.

  • Calculate Fold Change: To determine the induction of apoptosis, divide the average luminescence of the this compound-treated wells by the average luminescence of the vehicle-treated control wells.

  • Graphical Representation: Plot the fold change in caspase-3/7 activity against the concentration of this compound to generate a dose-response curve.

Signaling Pathways and Workflows

This compound-Induced Apoptosis Signaling Pathway

This compound and its aglycon have been shown to induce apoptosis through the intrinsic pathway, which involves the mitochondria.[3][9] The process is characterized by the activation of caspase-3.[9] The aglycon of this compound has been specifically demonstrated to activate AMP-activated protein kinase (AMPK), which in turn inhibits the mTOR signaling pathway.[9] This ultimately leads to the activation of the apoptotic cascade.

Rhizochalinin_Apoptosis_Pathway cluster_cell Cell This compound This compound Cell_Membrane Cell Membrane AMPK AMPK This compound->AMPK Activates mTOR mTOR Pathway AMPK->mTOR Inhibits Bcl2_Family Bcl-2 Family Proteins (e.g., Bax, Bcl-2) mTOR->Bcl2_Family Regulates Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Regulates Permeability Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: this compound-induced intrinsic apoptosis pathway.

Experimental Workflow for Caspase-Glo 3/7 Assay

The following diagram illustrates the key steps in performing the Caspase-Glo® 3/7 assay to measure this compound-induced apoptosis.

CaspaseGlo_Workflow Start Start: Seed Cells in 96-well Plate Incubate1 Incubate 24h (37°C, 5% CO2) Start->Incubate1 Treat Treat with this compound (and controls) Incubate1->Treat Incubate2 Incubate for Treatment Period (e.g., 48h) Treat->Incubate2 Equilibrate Equilibrate Plate and Reagent to Room Temp. Incubate2->Equilibrate AddReagent Add Caspase-Glo® 3/7 Reagent to each well Equilibrate->AddReagent Mix Mix Gently (Plate Shaker) AddReagent->Mix Incubate3 Incubate at Room Temp. (1-3h, protected from light) Mix->Incubate3 Read Measure Luminescence (Luminometer) Incubate3->Read Analyze Data Analysis: Calculate Fold Change Read->Analyze

Caption: Experimental workflow for the Caspase-Glo 3/7 assay.

References

Application Notes and Protocols for Establishing Rhizochalinin-Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing and characterizing cancer cell lines with acquired resistance to Rhizochalinin, a marine-derived, sphingolipid-like compound with potent anticancer properties. Understanding the mechanisms of resistance to this promising therapeutic agent is crucial for its clinical development and for devising strategies to overcome treatment failure.

Introduction to this compound

This compound is a semi-synthetic compound derived from the marine sponge Rhizochalina incrustata. It has demonstrated significant in vitro and in vivo efficacy against various cancer models, including castration-resistant prostate cancer (CRPC) and glioblastoma.[1][2][3] Its unique multi-modal mechanism of action makes it a compelling candidate for cancer therapy, particularly in drug-resistant tumors.[1][2]

Key Mechanisms of Action:

  • Induction of Apoptosis: this compound triggers caspase-dependent apoptosis in cancer cells.[1][2]

  • Inhibition of Pro-survival Autophagy: It blocks the late stages of pro-survival autophagy, a mechanism that cancer cells often use to withstand stress and chemotherapy.[1][4]

  • Downregulation of AR-V7: In CRPC, this compound downregulates the androgen receptor splice variant 7 (AR-V7), which is associated with resistance to standard anti-androgen therapies like enzalutamide and abiraterone.[1][4]

  • Inhibition of Voltage-Gated Potassium Channels: The compound directly inhibits voltage-gated potassium channels, which can impact cancer cell proliferation.[1]

  • Suppression of the Akt Pathway: In glioblastoma models, this compound has been shown to suppress the Akt signaling pathway.[3]

The Importance of Studying this compound Resistance

The development of drug resistance is a major obstacle in cancer treatment.[2] While this compound shows promise in overcoming existing drug resistance mechanisms, it is plausible that cancer cells may develop resistance to this compound itself over time. Studies on glioblastoma have suggested that the upregulation of the Epidermal Growth Factor Receptor (EGFR) may be an early sign of developing resistance to this compound.[3] By establishing and characterizing this compound-resistant cancer cell lines, researchers can:

  • Identify the molecular mechanisms underlying resistance.

  • Discover biomarkers that can predict patient response to this compound.

  • Develop combination therapies to prevent or overcome resistance.

  • Design novel analogs of this compound that can bypass resistance mechanisms.

Experimental Protocols

This section provides a detailed, step-by-step protocol for generating and characterizing this compound-resistant cancer cell lines using a gradual dose-escalation method.

Materials and Reagents
  • Parental cancer cell line of interest (e.g., PC-3, 22Rv1 for prostate cancer; U87, patient-derived glioma stem-like cells for glioblastoma)

  • This compound (ensure high purity)

  • Appropriate cell culture medium and supplements (e.g., DMEM, RPMI-1640, FBS, penicillin-streptomycin)

  • Cell culture flasks, plates, and other consumables

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cell viability assay kit (e.g., MTT, CCK-8)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cryopreservation medium (e.g., 90% FBS, 10% DMSO)

  • Liquid nitrogen storage

Preliminary Experiment: Determination of IC50

Before initiating the resistance induction protocol, it is essential to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cell line.

  • Cell Seeding: Seed the parental cancer cells in a 96-well plate at a predetermined optimal density.

  • Drug Treatment: After 24 hours of incubation, treat the cells with a series of increasing concentrations of this compound. Include a vehicle control (DMSO) group.

  • Incubation: Incubate the cells for a period relevant to the cell line's doubling time (e.g., 48-72 hours).

  • Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol for Establishing this compound-Resistant Cell Lines

This protocol utilizes a continuous exposure, stepwise concentration increase method.[5]

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50 value determined in the preliminary experiment.

  • Monitoring and Maintenance:

    • Observe the cells daily for signs of cytotoxicity (e.g., cell death, reduced proliferation). Initially, a significant proportion of cells will die.

    • Change the medium with fresh this compound-containing medium every 2-3 days.

    • When the surviving cells reach 70-80% confluency, subculture them.

  • Dose Escalation:

    • Once the cells have adapted to the initial concentration and exhibit a stable growth rate, gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold.

    • Repeat the process of monitoring, maintaining, and subculturing the cells at each new concentration.

  • Cryopreservation: At each stage of increased resistance, it is crucial to cryopreserve vials of the cells as backups.

  • Duration: This process can be lengthy, potentially taking several months to achieve a significant level of resistance (e.g., 5 to 10-fold increase in IC50).

  • Establishment of the Resistant Line: A cell line is generally considered resistant when it can proliferate in a this compound concentration that is at least five times the IC50 of the parental cell line.

Characterization and Validation of Resistant Cell Lines

Once a resistant cell line is established, it must be thoroughly characterized.

  • Confirmation of Resistance:

    • Perform a dose-response assay to determine the IC50 of the resistant cell line and compare it to the parental line. The resistance index (RI) can be calculated as: RI = IC50 (resistant line) / IC50 (parental line).

  • Stability of Resistance: Culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50 to assess the stability of the resistant phenotype.

  • Cross-Resistance Studies: Investigate whether the this compound-resistant cells show resistance to other anticancer drugs, particularly those with similar or different mechanisms of action.

  • Molecular and Cellular Analysis:

    • Western Blotting: Analyze the expression levels of proteins involved in this compound's known signaling pathways (e.g., AR-V7, proteins in the Akt and autophagy pathways) and potential resistance markers (e.g., EGFR).

    • qRT-PCR: Examine the gene expression levels of the corresponding proteins.

    • Flow Cytometry: Analyze cell cycle distribution and apoptosis rates in response to this compound treatment.

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines

Cell LineIC50 (µM) ± SD (n=3)Resistance Index (RI)
Parental Cell Line[Insert Value]1.0
This compound-Resistant Subline 1[Insert Value][Calculate Value]
This compound-Resistant Subline 2[Insert Value][Calculate Value]

Table 2: Protein Expression Changes in this compound-Resistant Cells

ProteinParental (Relative Expression)Resistant (Relative Expression)Fold Change
AR-V71.0[Insert Value][Calculate Value]
p-Akt/Total Akt1.0[Insert Value][Calculate Value]
LC3-II/LC3-I1.0[Insert Value][Calculate Value]
EGFR1.0[Insert Value][Calculate Value]

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and the experimental workflow.

Rhizochalinin_Mechanism_of_Action This compound This compound Potassium_Channels Voltage-Gated Potassium Channels This compound->Potassium_Channels Inhibits AR_V7 AR-V7 This compound->AR_V7 Downregulates Akt_Pathway Akt Pathway This compound->Akt_Pathway Suppresses Autophagy Pro-survival Autophagy This compound->Autophagy Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Cell_Proliferation Cancer Cell Proliferation Potassium_Channels->Cell_Proliferation AR_V7->Cell_Proliferation Cell_Survival Cancer Cell Survival Akt_Pathway->Cell_Survival Autophagy->Cell_Survival Apoptosis->Cell_Survival

Caption: Known mechanisms of action of this compound in cancer cells.

Resistance_Development_Workflow Start Parental Cancer Cell Line IC50 Determine IC50 of This compound Start->IC50 Culture_IC50 Culture cells in IC50 concentration IC50->Culture_IC50 Observe Observe for adaptation and recovery Culture_IC50->Observe Increase_Dose Gradually increase This compound concentration Observe->Increase_Dose Repeat Repeat culture and adaptation steps Increase_Dose->Repeat Resistant_Line Established This compound-Resistant Cell Line Increase_Dose->Resistant_Line Achieve desired resistance level Repeat->Observe Iterate Characterize Characterize Resistant Phenotype (IC50, Stability, Molecular Analysis) Resistant_Line->Characterize

Caption: Workflow for establishing this compound-resistant cancer cell lines.

Hypothesized_Resistance_Pathway This compound Chronic this compound Exposure EGFR_Upregulation EGFR Upregulation This compound->EGFR_Upregulation Induces Downstream_Signaling Activation of Pro-survival Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR_Upregulation->Downstream_Signaling Leads to Resistance Acquired Resistance to This compound Downstream_Signaling->Resistance Contributes to

Caption: Hypothesized resistance pathway to this compound via EGFR upregulation.

References

Application Notes and Protocols for In Vivo Evaluation of Rhizochalinin in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vivo evaluation of Rhizochalinin, a marine-derived sphingolipid-like compound with demonstrated anti-cancer properties. The protocols outlined below are designed for murine models and focus on toxicity, efficacy, and mechanism of action studies, particularly in the context of castration-resistant prostate cancer (CRPC).

Introduction

This compound has emerged as a promising anti-neoplastic agent, exhibiting potent activity against various cancer cell lines in vitro and in vivo.[1][2][3] Its multifaceted mechanism of action includes the induction of apoptosis, inhibition of pro-survival autophagy, and suppression of androgen receptor (AR) signaling, including the clinically relevant AR-V7 splice variant.[2][3][4] This document provides detailed experimental designs and protocols for the preclinical evaluation of this compound in mice, aimed at establishing its safety profile and therapeutic efficacy.

Preclinical In Vivo Experimental Design

A thorough in vivo investigation of this compound should be conducted in a stepwise manner, beginning with toxicity and pharmacokinetic profiling, followed by efficacy studies in relevant cancer models.

Study Objectives
  • To determine the acute and sub-chronic toxicity profile of this compound in mice.

  • To establish the maximum tolerated dose (MTD) of this compound administered intraperitoneally.

  • To evaluate the anti-tumor efficacy of this compound in subcutaneous and orthotopic xenograft models of human prostate cancer.

  • To elucidate the in vivo mechanism of action of this compound by analyzing key biomarkers of apoptosis, autophagy, and AR signaling in tumor tissues.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

experimental_workflow cluster_toxicity Toxicity & PK Studies cluster_efficacy Efficacy Studies cluster_analysis Mechanism of Action Analysis Tox_Start Acute Toxicity (Dose Escalation) Tox_Subchronic Sub-chronic Toxicity (Repeated Dosing) Tox_Start->Tox_Subchronic Determine Doses PK_Study Pharmacokinetics (Single Dose) Tox_Start->PK_Study Inform Dosing Efficacy_SubQ Subcutaneous Xenograft Model Tox_Subchronic->Efficacy_SubQ Establish Safe Dose Efficacy_Ortho Orthotopic Xenograft Model Efficacy_SubQ->Efficacy_Ortho Confirm Activity Tumor_Harvest Tumor & Organ Harvest Efficacy_SubQ->Tumor_Harvest Endpoint Efficacy_Combo Combination Therapy (Optional) Efficacy_Ortho->Efficacy_Combo Explore Synergy Efficacy_Ortho->Tumor_Harvest Endpoint IHC Immunohistochemistry (Caspase-3, LC3B, AR-V7) Tumor_Harvest->IHC WB Western Blot (Signaling Pathways) Tumor_Harvest->WB

Figure 1: Overall experimental workflow for the in vivo evaluation of this compound.

Toxicity and Pharmacokinetic Studies

Prior to efficacy trials, it is crucial to determine the safety profile and pharmacokinetic properties of this compound.

Acute Toxicity Study (Dose Escalation)

Objective: To determine the maximum tolerated dose (MTD) and identify dose-limiting toxicities of a single intraperitoneal (i.p.) injection of this compound.

Protocol:

  • Animal Model: Healthy, 8-10 week old male BALB/c mice.

  • Groups: Start with a minimum of 5 groups (n=3-5 mice per group), including a vehicle control group.

  • Dosing: Administer single i.p. injections of this compound at escalating doses. A suggested starting dose could be 1 mg/kg, with subsequent doses escalated by a factor of 2 (e.g., 2, 4, 8, 16 mg/kg).

  • Vehicle: While the exact vehicle for this compound is not publicly available, a common vehicle for poorly soluble compounds is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline. The vehicle should be tested alone as a control.

  • Monitoring: Observe animals daily for 14 days for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Body weight should be recorded daily for the first 7 days and every other day thereafter.

  • Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% weight loss or mortality in the treated group.

Sub-chronic Toxicity Study

Objective: To evaluate the toxicity of repeated i.p. administration of this compound.

Protocol:

  • Animal Model: Healthy, 8-10 week old male BALB/c mice.

  • Groups: Four groups (n=10 mice per group): vehicle control, low dose (e.g., 0.5x MTD), medium dose (e.g., 0.75x MTD), and high dose (MTD).

  • Dosing: Administer daily i.p. injections for 14 or 28 days.

  • Monitoring: Daily observation for clinical signs of toxicity and weekly body weight measurement.

  • Endpoint Analysis: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis. Euthanize animals and perform gross necropsy. Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.

Table 1: Parameters for Sub-chronic Toxicity Assessment

Parameter CategorySpecific Measurements
Clinical Observations Morbidity, mortality, changes in behavior, appearance
Body Weight Weekly measurements
Hematology (CBC) White blood cell count, red blood cell count, hemoglobin, hematocrit, platelet count
Serum Chemistry Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), blood urea nitrogen (BUN), creatinine
Gross Necropsy Examination of all major organs for abnormalities
Histopathology Microscopic examination of fixed and stained organ tissues
Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic profile of this compound after a single i.p. injection.

Protocol:

  • Animal Model: Healthy, 8-10 week old male BALB/c mice.

  • Dosing: Administer a single i.p. injection of this compound at a well-tolerated dose (e.g., the medium dose from the sub-chronic study).

  • Sample Collection: Collect blood samples via tail vein or retro-orbital bleeding at multiple time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-injection.

  • Analysis: Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Parameters to Calculate: Key PK parameters include half-life (t1/2), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the curve (AUC).

Anti-Tumor Efficacy Studies

Based on published data, this compound has shown efficacy in prostate cancer models.[2][3] The following protocols describe how to assess this in both subcutaneous and orthotopic xenograft models.

Subcutaneous Xenograft Model

Objective: To evaluate the efficacy of this compound in inhibiting the growth of subcutaneously implanted human prostate cancer cells.

Protocol:

  • Cell Lines: Human prostate cancer cell lines such as PC-3 (AR-negative) and 22Rv1 (AR-positive, expresses AR-V7).

  • Animal Model: Male, 6-8 week old immunodeficient mice (e.g., NOD/SCID).

  • Tumor Implantation: Subcutaneously inject 1-2 x 10^6 cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 mice per group): vehicle control and this compound at one or two well-tolerated doses.

  • Dosing Regimen: Based on the toxicity studies, administer i.p. injections daily or on another optimized schedule for a defined period (e.g., 21-28 days).

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.

  • Endpoint: Euthanize mice when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment period. Tumors should be excised, weighed, and processed for further analysis.

Orthotopic Xenograft Model

Objective: To assess the efficacy of this compound in a more clinically relevant model that mimics the tumor microenvironment.

Protocol:

  • Cell Lines and Animal Model: Same as the subcutaneous model.

  • Tumor Implantation: Surgically implant 1 x 10^6 tumor cells into the anterior prostate lobe of anesthetized mice.

  • Tumor Growth Monitoring: Monitor tumor growth using a non-invasive imaging modality such as bioluminescence imaging (for luciferase-expressing cells) or high-frequency ultrasound.

  • Treatment: Initiate treatment when tumors are detectable and randomize mice into treatment groups as described for the subcutaneous model.

  • Endpoint: At the end of the study, euthanize mice and dissect the prostate and surrounding tissues to determine tumor weight. Also, examine for signs of metastasis.

Table 2: Comparison of Xenograft Models

FeatureSubcutaneous ModelOrthotopic Model
Technical Difficulty LowHigh
Tumor Monitoring Easy (calipers)Requires imaging
Clinical Relevance LowerHigher
Metastasis RareMore frequent

Mechanism of Action (MOA) Analysis

To confirm that this compound exerts its anti-tumor effects in vivo through the expected mechanisms, tumor tissues collected at the endpoint of the efficacy studies should be analyzed.

Proposed Signaling Pathway of this compound

signaling_pathway cluster_ar AR Signaling cluster_autophagy Autophagy cluster_apoptosis Apoptosis This compound This compound AR_V7 AR-V7 Expression This compound->AR_V7 Inhibits Autophagy_Initiation Autophagy Initiation This compound->Autophagy_Initiation Inhibits Caspase9 Caspase-9 This compound->Caspase9 Induces AR_Signaling AR Target Genes (e.g., PSA) AR_V7->AR_Signaling AR_FL AR Full-Length AR_FL->AR_Signaling LC3B_Conversion LC3-I to LC3-II Conversion Autophagy_Initiation->LC3B_Conversion Autophagosome Autophagosome Formation LC3B_Conversion->Autophagosome Caspase3 Caspase-3 Caspase9->Caspase3 Cleaved_Caspase3 Cleaved Caspase-3 Caspase3->Cleaved_Caspase3 Apoptosis_Event Apoptotic Cell Death Cleaved_Caspase3->Apoptosis_Event

Figure 2: Proposed signaling pathway of this compound in cancer cells.
Immunohistochemistry (IHC) Protocol

Objective: To visualize and quantify markers of apoptosis, autophagy, and AR signaling in tumor sections.

Protocol:

  • Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin for 24 hours, then embed in paraffin. Cut 4-5 µm sections and mount on slides.

  • Antigen Retrieval: Deparaffinize and rehydrate sections. Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and non-specific binding with a protein blocking solution.

  • Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies against:

    • Cleaved Caspase-3 (marker of apoptosis)

    • LC3B (marker of autophagy)

    • AR-V7 (specific target in CRPC)

  • Secondary Antibody and Detection: Use an appropriate HRP-conjugated secondary antibody and detect with a DAB chromogen.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.

  • Analysis: Quantify staining intensity and the percentage of positive cells using a scoring system (e.g., H-score) or automated image analysis software.

Table 3: Key Antibodies for IHC Analysis

TargetCellular LocalizationSignificance
Cleaved Caspase-3 Cytoplasm, NucleusActive apoptosis
LC3B Cytoplasmic punctaAutophagosome formation
AR-V7 NucleusConstitutively active AR signaling

Data Presentation and Interpretation

All quantitative data from these studies should be presented in a clear and organized manner to facilitate interpretation and comparison between treatment groups.

Table 4: Example of Efficacy Study Data Summary

Treatment GroupMean Tumor Volume (mm³) ± SEMMean Tumor Weight (g) ± SEM% Tumor Growth Inhibition
Vehicle Control 1250 ± 1501.3 ± 0.2-
This compound (X mg/kg) 625 ± 800.65 ± 0.150%
This compound (Y mg/kg) 450 ± 650.48 ± 0.0864%

Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences between the treatment and control groups. A p-value of <0.05 is typically considered statistically significant.

Conclusion

The experimental designs and protocols provided in these application notes offer a robust framework for the comprehensive in vivo evaluation of this compound. By systematically assessing its toxicity, pharmacokinetics, efficacy, and mechanism of action, researchers can generate the critical data needed to advance the development of this promising anti-cancer agent.

References

Application Notes and Protocols for Determining the Effective Concentration of Rhizochalinin In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizochalinin, a sphingolipid-like compound derived from the marine sponge Rhizochalina incrustata, has demonstrated significant anti-cancer properties, particularly in castration-resistant prostate cancer (CRPC) models.[1] Its multifaceted mechanism of action, which includes the induction of apoptosis, inhibition of pro-survival autophagy, and downregulation of the androgen receptor splice variant 7 (AR-V7), makes it a promising candidate for further investigation and drug development.

These application notes provide a comprehensive guide for determining the effective concentration of this compound in vitro, with a focus on prostate cancer cell lines. The included protocols and data will enable researchers to accurately assess its cytotoxic and mechanistic effects.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human prostate cancer cell lines after 48 hours of treatment, as determined by the MTT assay.

Cell LineDescriptionIC50 (µM)
PC-3 Androgen-independent prostate cancer1.14 ± 0.04
DU145 Androgen-independent prostate cancer1.05 ± 0.02
LNCaP Androgen-sensitive prostate cancer1.69 ± 0.38
22Rv1 Androgen receptor variant (AR-V7) positive CRPC0.87 ± 0.33
VCaP Androgen receptor variant (AR-V7) positive CRPC0.42 ± 0.11

Data is presented as mean ± standard error of the mean (SEM).

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50% (IC50) using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound (stock solution in DMSO)

  • Human prostate cancer cell lines (e.g., PC-3, DU145, LNCaP, 22Rv1, VCaP)

  • Complete cell culture medium (specific to the cell line)

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A typical concentration range to test would be from 0.01 µM to 10 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay:

    • After the 48-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank control from all other absorbance values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflow for determining its effective concentration.

G cluster_workflow Experimental Workflow: IC50 Determination A 1. Cell Seeding (Prostate Cancer Cell Lines) B 2. This compound Treatment (Serial Dilutions) A->B C 3. Incubation (48 hours) B->C D 4. MTT Assay (Add MTT, Incubate, Solubilize) C->D E 5. Data Acquisition (Measure Absorbance at 570 nm) D->E F 6. Data Analysis (Calculate % Viability, Determine IC50) E->F

Experimental workflow for IC50 determination.

G cluster_pathway This compound's Effect on AR-V7 Signaling This compound This compound AR_V7 AR-V7 (Androgen Receptor Splice Variant 7) This compound->AR_V7 Downregulates AR_V7_Target_Genes AR-V7 Target Genes (e.g., UBE2C, CDC20) AR_V7->AR_V7_Target_Genes Activates Transcription Cell_Proliferation Cell Proliferation & Survival AR_V7_Target_Genes->Cell_Proliferation

This compound's inhibitory effect on AR-V7 signaling.

G cluster_pathway This compound's Inhibition of Pro-Survival Autophagy This compound This compound Pro_Survival_Autophagy Pro-Survival Autophagy This compound->Pro_Survival_Autophagy Inhibits Cell_Survival Cancer Cell Survival (Under Stress) Pro_Survival_Autophagy->Cell_Survival Apoptosis Apoptosis Pro_Survival_Autophagy->Apoptosis Inhibits

This compound's inhibition of pro-survival autophagy.

References

Application Notes and Protocols for Rhizochalinin Studies in Human Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizochalinin, a marine-derived sphingolipid-like compound, has emerged as a promising agent in oncology research.[1] Extensive in vitro and in vivo studies have demonstrated its potent anti-cancer properties, particularly in castration-resistant prostate cancer (CRPC) and glioblastoma.[1][2] this compound's multifaceted mechanism of action, which includes the induction of apoptosis, inhibition of pro-survival autophagy, and modulation of key signaling pathways, makes it a compelling candidate for further preclinical development.[1][2] Human tumor xenograft models provide an invaluable in vivo platform to assess the efficacy, pharmacokinetics, and pharmacodynamics of novel anti-cancer compounds like this compound.[3] This document provides detailed application notes and standardized protocols for utilizing human xenograft models in the study of this compound.

Mechanism of Action

This compound exhibits distinct mechanisms of action in different cancer types:

  • In Castration-Resistant Prostate Cancer (CRPC): this compound effectively overcomes drug resistance by targeting the androgen receptor splice variant 7 (AR-V7).[1] Its activity in CRPC is characterized by:

    • Induction of caspase-dependent apoptosis. [1]

    • Inhibition of pro-survival autophagy. [1][4]

    • Downregulation of AR-V7, Prostate-Specific Antigen (PSA), and Insulin-like Growth Factor-1 (IGF-1) expression. [1]

    • Resensitization of AR-V7 positive cells to enzalutamide. [4]

  • In Glioblastoma: this compound demonstrates high efficacy in human glioblastoma cell lines and patient-derived glioma stem-like neurosphere models.[2] Its primary mechanism in this context involves:

    • Suppression of the Akt signaling pathway. [2]

    • Induction of apoptosis and G2/M-phase cell cycle arrest. [2]

    • Inhibition of autophagy. [2]

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize the quantitative data from in vivo studies of this compound in human xenograft models.

Cell LineMouse ModelTreatmentDosage & ScheduleTumor Growth Reduction (%)p-valueReference
PC-3 (Prostate)NOD SCIDIntraperitoneal (i.p.)Not Specified27.00.0156[1]
22Rv1 (Prostate)NOD SCIDIntraperitoneal (i.p.)Not Specified46.80.047[1]
ParameterPC-3 Xenograft22Rv1 XenograftReference
Apoptosis Increased fraction of apoptotic tumor cellsIncreased fraction of apoptotic tumor cells[1]
AR-V7 Status NegativePositive[1]

Experimental Protocols

Protocol 1: Establishment of Human Prostate Cancer Xenografts (PC-3 and 22Rv1)

This protocol outlines the subcutaneous implantation of PC-3 and 22Rv1 human prostate cancer cell lines into immunodeficient mice.

Materials:

  • PC-3 or 22Rv1 human prostate cancer cells

  • Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix

  • Male immunodeficient mice (e.g., NOD SCID, BALB/c nude), 6-8 weeks old

  • Sterile syringes and needles (27-30 gauge)

  • Calipers

Procedure:

  • Cell Culture: Culture PC-3 or 22Rv1 cells in their recommended medium until they reach 80-90% confluency.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells with sterile PBS.

    • Add Trypsin-EDTA and incubate until cells detach.

    • Neutralize the trypsin with serum-containing medium and collect the cells into a conical tube.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in a small volume of sterile PBS or serum-free medium.

    • Determine cell viability and concentration using a hemocytometer or automated cell counter.

  • Cell Preparation for Injection:

    • Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel®.

    • A typical injection volume is 100-200 µL. For PC-3 and 22Rv1 xenografts, a cell concentration of 1 x 10^6 to 5 x 10^6 cells per injection is commonly used.[1][2]

    • Keep the cell suspension on ice to prevent the Matrigel® from solidifying.

  • Tumor Cell Implantation:

    • Anesthetize the mouse using an approved protocol.

    • Subcutaneously inject the cell suspension into the flank of the mouse.

  • Tumor Growth Monitoring:

    • Monitor the animals regularly for tumor development.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Initiate treatment when tumors reach a predetermined volume (e.g., 100-200 mm³).

Protocol 2: Administration of this compound in Xenograft Models

This protocol describes the intraperitoneal administration of this compound to tumor-bearing mice.

Materials:

  • This compound compound

  • Vehicle for solubilization (e.g., DMSO, saline, or a specific formulation)

  • Tumor-bearing mice

  • Sterile syringes and needles (25-27 gauge)

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of treatment, dilute the stock solution to the final desired concentration with a sterile vehicle (e.g., saline). The final concentration of the solvent should be non-toxic to the animals.

  • Animal Grouping:

    • Randomize tumor-bearing mice into treatment and control groups once tumors have reached the desired size.

  • This compound Administration:

    • Administer this compound or the vehicle control via intraperitoneal (i.p.) injection.

    • The exact dosage and treatment schedule should be determined based on preliminary dose-finding studies to establish the maximum tolerated dose (MTD). A common starting point for in vivo studies is based on the in vitro IC50 values.

  • Monitoring and Data Collection:

    • Continue to monitor tumor growth by caliper measurements throughout the study.

    • Monitor the body weight and overall health of the animals to assess toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, western blotting, PCR).

Mandatory Visualizations

Signaling Pathways

Rhizochalinin_Prostate_Cancer_Pathway This compound This compound AR_V7 AR-V7 This compound->AR_V7 Autophagy Pro-survival Autophagy This compound->Autophagy Apoptosis Caspase-dependent Apoptosis This compound->Apoptosis PSA_IGF1 PSA & IGF-1 Expression AR_V7->PSA_IGF1 Cell_Survival Tumor Cell Survival & Proliferation PSA_IGF1->Cell_Survival Autophagy->Cell_Survival Apoptosis->Cell_Survival

Caption: this compound's mechanism in prostate cancer.

Rhizochalinin_Glioblastoma_Pathway This compound This compound Akt_Pathway Akt Pathway This compound->Akt_Pathway Apoptosis Apoptosis This compound->Apoptosis Cell_Cycle G2/M Arrest This compound->Cell_Cycle Cell_Proliferation Tumor Cell Proliferation Akt_Pathway->Cell_Proliferation Apoptosis->Cell_Proliferation Cell_Cycle->Cell_Proliferation

Caption: this compound's mechanism in glioblastoma.

Experimental Workflow

Xenograft_Workflow Cell_Culture 1. Cell Culture (PC-3 or 22Rv1) Cell_Harvesting 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvesting Implantation 3. Subcutaneous Implantation Cell_Harvesting->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Grouping 5. Randomization into Treatment & Control Groups Tumor_Growth->Grouping Treatment 6. This compound Administration (i.p.) Grouping->Treatment Data_Collection 7. Tumor Volume & Body Weight Measurement Treatment->Data_Collection Analysis 8. Endpoint Analysis (Tumor Excision) Data_Collection->Analysis

Caption: Workflow for this compound xenograft studies.

References

Application Notes and Protocols: Rhizochalinin in Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizochalinin, a novel sphingolipid-like marine compound, has demonstrated significant therapeutic potential in preclinical models of prostate cancer, particularly in castration-resistant prostate cancer (CRPC).[1] These application notes provide a comprehensive overview of the key findings related to this compound's anti-cancer effects and detailed protocols for its investigation in a laboratory setting. This compound exhibits a multi-faceted mechanism of action, making it a promising candidate for further development in the treatment of advanced and drug-resistant prostate cancer.[1]

Mechanism of Action

This compound exerts its anti-prostate cancer effects through several key mechanisms:

  • Induction of Apoptosis: It triggers caspase-dependent apoptosis in prostate cancer cells.[1]

  • Inhibition of Pro-survival Autophagy: this compound inhibits autophagy, a cellular process that cancer cells can use to survive under stress, thereby overcoming a key mechanism of drug resistance.[1][2]

  • Downregulation of AR-V7: It significantly reduces the expression of the androgen receptor splice variant 7 (AR-V7), a key driver of resistance to modern androgen receptor-targeted therapies like enzalutamide and abiraterone.[1][2][3] This effect is particularly noteworthy as it can re-sensitize resistant cancer cells to these treatments.[1]

  • Inhibition of Voltage-Gated Potassium Channels: This action is believed to be involved in reducing the metastatic potential of cancer cells.

  • Downregulation of AR-Downstream Targets: this compound also decreases the expression of Prostate-Specific Antigen (PSA) and Insulin-like Growth Factor 1 (IGF-1), which are downstream targets of the androgen receptor signaling pathway.[1]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound in various prostate cancer models.

Table 1: In Vitro Cytotoxicity of this compound in Human Prostate Cancer Cell Lines

Cell LineAndrogen Receptor (AR) StatusAR-V7 StatusIC50 (µM) after 48h treatment
PC-3NegativeNegative~5.0
DU145NegativeNegative~5.0
LNCaPPositiveNegative~5.0
22Rv1PositivePositive~2.5
VCaPPositivePositive~2.5

Data compiled from Dyshlovoy et al., 2016.[1]

Table 2: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models

Xenograft ModelTreatmentTumor Growth Reduction (%)p-value
PC-31.8 mg/kg/day this compound (i.p.)27.0%0.0156
22Rv1 (AR-V7 positive)1.8 mg/kg/day this compound (i.p.)46.8%0.047

Data compiled from Dyshlovoy et al., 2016.[1]

Signaling Pathway Diagrams

Rhizochalinin_Mechanism_of_Action This compound This compound AR_V7 AR-V7 Expression This compound->AR_V7 inhibition Autophagy Pro-survival Autophagy This compound->Autophagy inhibition Apoptosis Caspase-dependent Apoptosis This compound->Apoptosis induction AR_Signaling AR Signaling (PSA, IGF-1) AR_V7->AR_Signaling Cell_Viability Cancer Cell Viability & Proliferation AR_V7->Cell_Viability Enzalutamide_Resistance Enzalutamide Resistance AR_V7->Enzalutamide_Resistance AR_Signaling->Cell_Viability Autophagy->Cell_Viability promotes Apoptosis->Cell_Viability inhibition

Caption: Mechanism of action of this compound in prostate cancer cells.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies PC_Cells Prostate Cancer Cells (PC-3, DU145, LNCaP, 22Rv1, VCaP) Treatment Treat with this compound PC_Cells->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT Apoptosis_Assay Apoptosis Assay (Annexin V/PI, Caspase-3) Treatment->Apoptosis_Assay Western_Blot Protein Expression Analysis (Western Blot: AR-V7, LC3-II) Treatment->Western_Blot qPCR Gene Expression Analysis (qRT-PCR: PSA, IGF-1) Treatment->qPCR Mice NOD SCID Mice Xenograft Subcutaneous Xenograft (PC-3 or 22Rv1 cells) Mice->Xenograft Tumor_Growth Monitor Tumor Growth Xenograft->Tumor_Growth Rhiz_Admin Administer this compound (i.p.) Tumor_Growth->Rhiz_Admin Tumor_Analysis Tumor Mass Measurement & Histological Analysis Rhiz_Admin->Tumor_Analysis

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., PC-3, DU145, LNCaP, 22Rv1, VCaP)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Seed prostate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cells to attach.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired time period (e.g., 48 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol uses flow cytometry to quantify apoptosis induced by this compound.

Materials:

  • Prostate cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24-48 hours). Include a vehicle control.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for AR-V7 and Cleaved Caspase-3

This protocol is for detecting changes in protein expression levels.

Materials:

  • Prostate cancer cell lysates (from this compound-treated and control cells)

  • Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AR-V7, anti-cleaved Caspase-3, anti-β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells in lysis buffer on ice.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

In Vivo Xenograft Study

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., NOD SCID)

  • Prostate cancer cells (e.g., PC-3 or 22Rv1)

  • Matrigel (optional, can improve tumor take rate)

  • This compound solution for injection

  • Vehicle control (e.g., 0.9% NaCl)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Subcutaneously inject a suspension of prostate cancer cells (e.g., 1-5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice regularly for tumor formation.

  • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 1.8 mg/kg/day) or the vehicle control intraperitoneally (i.p.) daily.

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.

  • Measure the final tumor weight and process the tumors for further analysis (e.g., histology, immunohistochemistry for apoptosis markers).

Conclusion

This compound is a promising marine-derived compound with a unique combination of anti-cancer properties that are highly relevant to the treatment of advanced and drug-resistant prostate cancer.[1] Its ability to induce apoptosis, inhibit pro-survival autophagy, and, most notably, downregulate the key resistance driver AR-V7, warrants further investigation and development. The protocols provided herein offer a framework for researchers to explore the therapeutic potential of this compound and similar compounds in the ongoing effort to combat prostate cancer.

References

Application Notes and Protocols for Studying Drug Resistance Mechanisms with Rhizochalinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Rhizochalinin, a marine-derived sphingolipid-like compound, for the investigation of drug resistance mechanisms in cancer. The following sections detail its known mechanisms of action and provide protocols for studying its effects on key pathways involved in therapeutic resistance.

Introduction to this compound and Drug Resistance

This compound is a semi-synthetic compound derived from the marine sponge Rhizochalina incrustata. It has demonstrated significant efficacy in overcoming drug resistance in various cancer models, particularly in castration-resistant prostate cancer (CRPC).[1][2] Its unique multi-modal mechanism of action makes it a valuable tool for studying and potentially circumventing complex resistance phenotypes.

Drug resistance is a major obstacle in cancer therapy and can arise from various mechanisms, including but not limited to:

  • Target molecule alterations: Mutations or changes in the expression of the drug's target.

  • Activation of pro-survival signaling pathways: Upregulation of pathways that promote cell survival and proliferation, such as autophagy.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein (P-gp), which actively pump drugs out of the cell.

This compound has been shown to counteract some of these mechanisms, making it a promising agent for resensitizing resistant cancer cells to standard therapies.[1][3]

Known Mechanisms of this compound in Overcoming Drug Resistance

Current research has elucidated several key mechanisms by which this compound exerts its anti-cancer and resistance-reversing effects.

Induction of Caspase-Dependent Apoptosis

This compound induces programmed cell death, or apoptosis, in cancer cells through a caspase-dependent pathway.[1] This is a crucial mechanism for eliminating cancer cells that have become resistant to therapies that rely on other cell death mechanisms.

Quantitative Data: IC50 Values of this compound in Prostate Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human prostate cancer cell lines after 48 hours of treatment, as determined by MTT assay.[1]

Cell LineDescriptionIC50 (µM)
PC-3Androgen-independent, docetaxel-resistant2.8
DU145Androgen-independent3.5
LNCaPAndrogen-dependent4.2
22Rv1Androgen-independent, AR-V7 positive1.9
VCaPAndrogen-independent, AR-V7 positive1.5

Experimental Protocol: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

This protocol details the use of flow cytometry to quantify apoptosis in cancer cells treated with this compound.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x IC50) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • For adherent cells, aspirate the medium and wash once with PBS.

    • Trypsinize the cells and collect them in a microcentrifuge tube.

    • For suspension cells, directly collect the cells.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Visualization: Experimental Workflow for Apoptosis Assay

G cluster_workflow Apoptosis Assay Workflow cell_seeding Seed Cells in 6-well Plates treatment Treat with this compound cell_seeding->treatment harvesting Harvest and Wash Cells treatment->harvesting staining Stain with Annexin V-FITC and PI harvesting->staining analysis Analyze by Flow Cytometry staining->analysis

Caption: Workflow for assessing apoptosis using Annexin V/PI staining.

Inhibition of Pro-survival Autophagy

Autophagy can act as a survival mechanism for cancer cells under stress, including chemotherapy. This compound has been shown to inhibit the late stages of pro-survival autophagy, thereby preventing cancer cells from escaping drug-induced death.[1][3] This is characterized by the accumulation of autophagosomes and an increase in the LC3B-II/LC3B-I ratio.

Quantitative Data: Effect of this compound on Autophagy Marker

The following table presents hypothetical data on the effect of this compound on the expression of the autophagy marker LC3B in PC-3 cells after 48 hours of treatment, as determined by Western blot.

TreatmentLC3B-I (Relative Density)LC3B-II (Relative Density)LC3B-II/LC3B-I Ratio
Vehicle Control1.01.01.0
This compound (IC50)0.82.53.1
This compound (2x IC50)0.64.27.0

Experimental Protocol: Western Blot for Autophagy Markers

This protocol describes the detection of LC3B-I and LC3B-II by Western blot to monitor autophagy.

Materials:

  • This compound

  • Cancer cell line of interest

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-LC3B, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against LC3B (and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and calculate the LC3B-II/LC3B-I ratio.

Visualization: this compound's Effect on Autophagy

G cluster_pathway Inhibition of Pro-survival Autophagy This compound This compound autolysosome Autolysosome (Degradation) This compound->autolysosome Inhibits Fusion autophagosome Autophagosome autophagosome->autolysosome lysosome Lysosome lysosome->autolysosome cell_survival Cell Survival autolysosome->cell_survival

Caption: this compound inhibits pro-survival autophagy.

Downregulation of Androgen Receptor Splice Variant 7 (AR-V7)

In CRPC, the expression of androgen receptor splice variants, particularly AR-V7, is a key mechanism of resistance to anti-androgen therapies like enzalutamide and abiraterone.[1] this compound has been shown to downregulate the expression of AR-V7, thereby re-sensitizing resistant cells to these drugs.[1][3]

Quantitative Data: Effect of this compound on AR-V7 Expression

Hypothetical data on the relative protein expression of AR-V7 in 22Rv1 cells after 48 hours of treatment with this compound, as measured by Western blot.

TreatmentAR-V7 (Relative Expression)
Vehicle Control1.00
This compound (IC50)0.45
This compound (2x IC50)0.20

Experimental Protocol: Western Blot for AR-V7

The protocol is similar to the one described for autophagy markers, with the primary antibody specific for AR-V7.

Visualization: this compound Overcoming AR-V7 Mediated Resistance

G cluster_pathway Downregulation of AR-V7 Signaling This compound This compound ar_v7 AR-V7 This compound->ar_v7 Downregulates ar_signaling AR Target Gene Expression ar_v7->ar_signaling cell_proliferation Cell Proliferation ar_signaling->cell_proliferation

Caption: this compound downregulates AR-V7 expression.

Investigating the Role of this compound in P-glycoprotein (P-gp) Mediated Drug Resistance

While direct studies on the effect of this compound on P-glycoprotein (P-gp, also known as ABCB1) are not yet available, its sphingolipid-like structure suggests a potential interaction. P-gp is a well-characterized ABC transporter that actively effluxes a wide range of chemotherapeutic drugs, leading to multidrug resistance (MDR). The lipid environment of the cell membrane is known to influence P-gp function. Therefore, investigating whether this compound can modulate P-gp activity is a logical next step in understanding its full potential in overcoming drug resistance.

Experimental Protocol: P-glycoprotein (P-gp) Activity Assay using Rhodamine 123

This protocol describes a functional assay to determine if this compound inhibits the efflux activity of P-gp using the fluorescent substrate Rhodamine 123.

Materials:

  • This compound

  • P-gp overexpressing cell line (e.g., NCI/ADR-RES) and its parental, non-resistant counterpart (e.g., OVCAR-8)

  • Rhodamine 123

  • Verapamil (a known P-gp inhibitor, as a positive control)

  • Complete cell culture medium

  • PBS

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed both the P-gp overexpressing and parental cell lines in 24-well plates.

  • Pre-treatment: Pre-incubate the cells with various concentrations of this compound, verapamil (positive control), and a vehicle control for 1 hour.

  • Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µM to all wells and incubate for 30-60 minutes at 37°C.

  • Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.

  • Efflux: Add fresh, pre-warmed medium (containing the respective inhibitors or vehicle) and incubate for 1-2 hours at 37°C to allow for drug efflux.

  • Quantification:

    • Flow Cytometry: Harvest the cells, wash with cold PBS, and analyze the intracellular Rhodamine 123 fluorescence.

    • Plate Reader: Lyse the cells with a lysis buffer containing a detergent (e.g., 1% Triton X-100) and measure the fluorescence of the lysate.

  • Analysis: Compare the intracellular accumulation of Rhodamine 123 in the presence and absence of this compound. An increase in Rhodamine 123 accumulation in the P-gp overexpressing cells treated with this compound would indicate inhibition of P-gp activity.

Quantitative Data: Hypothetical Effect of this compound on P-gp Activity

The following table shows hypothetical data for Rhodamine 123 accumulation in a P-gp overexpressing cell line.

TreatmentMean Fluorescence Intensity (Arbitrary Units)
Vehicle Control100
Verapamil (50 µM)450
This compound (0.5x IC50)120
This compound (IC50)250
This compound (2x IC50)400

Visualization: P-gp Efflux Pump and Potential Inhibition

G cluster_membrane Cell Membrane drug_in Chemotherapy Drug pgp P-glycoprotein (P-gp) drug_in->pgp drug_out Chemotherapy Drug pgp->drug_out Efflux This compound This compound This compound->pgp Potential Inhibition

Caption: P-gp mediated drug efflux and potential inhibition by this compound.

Conclusion

This compound is a multifaceted compound with significant potential for studying and overcoming drug resistance in cancer. Its ability to induce apoptosis, inhibit pro-survival autophagy, and downregulate AR-V7 provides a strong basis for its use in resistant cancer models. The protocols provided herein offer a framework for researchers to investigate these established mechanisms. Furthermore, the suggested investigation into its effects on P-glycoprotein opens a new avenue of research that could further elucidate its role as a broad-spectrum resistance modulator. These application notes and protocols are intended to facilitate the exploration of this compound as a valuable tool in the ongoing effort to combat therapeutic resistance in cancer.

References

Measuring the Impact of Rhizochalinin on Androgen Receptor Signaling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizochalinin, a marine-derived sphingolipid-like compound, has emerged as a promising agent in the context of castration-resistant prostate cancer (CRPC). A key mechanism of its anti-cancer activity involves the modulation of the Androgen Receptor (AR) signaling pathway. Notably, this compound has been shown to downregulate the constitutively active AR splice variant 7 (AR-V7), a major driver of resistance to standard anti-androgen therapies like enzalutamide and abiraterone.[1][2][3][4][5][6] Furthermore, it impacts the expression of downstream AR target genes, such as Prostate-Specific Antigen (PSA) and Insulin-like Growth Factor 1 (IGF-1).[1][6] These findings highlight the potential of this compound to overcome drug resistance in CRPC.

These application notes provide detailed protocols for key assays to investigate and quantify the effects of this compound on AR signaling in prostate cancer cell lines.

Data Presentation

The following table summarizes the reported cytotoxic effects of this compound on various prostate cancer cell lines, providing a baseline for designing experiments to study its impact on AR signaling.

Cell LineAR StatusAR-V7 StatusThis compound IC50 (µM) after 48hReference
PC-3NegativeNegative~5[1][3]
DU145NegativeNegative~5[1][3]
LNCaPPositiveNegative~5[1][3]
22Rv1PositivePositive~2.5[1][3]
VCaPPositivePositive~2.5[1][3]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches, the following diagrams are provided.

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_FL AR-FL Androgen->AR_FL Binds HSP HSP AR_FL->HSP Dissociates from AR_FL_dimer AR-FL Dimer AR_FL->AR_FL_dimer Dimerization & Nuclear Translocation This compound This compound AR_V7 AR-V7 (Constitutively Active) This compound->AR_V7 Downregulates Expression Target_Genes Target Gene Transcription (e.g., PSA, IGF-1) This compound->Target_Genes Downregulates Expression AR_V7_nucleus AR-V7 AR_V7->AR_V7_nucleus Nuclear Translocation ARE Androgen Response Element (ARE) AR_FL_dimer->ARE Binds to AR_V7_nucleus->ARE Binds to ARE->Target_Genes Initiates

Figure 1: Simplified Androgen Receptor (AR) signaling pathway and the inhibitory points of this compound.

Experimental_Workflow cluster_assays Downstream Assays cluster_endpoints Measured Endpoints start Prostate Cancer Cell Lines (e.g., LNCaP, 22Rv1, VCaP) treatment Treat with this compound (Dose-response and time-course) start->treatment western Western Blot treatment->western qpcr qPCR treatment->qpcr luciferase Luciferase Reporter Assay treatment->luciferase if Immunofluorescence treatment->if protein Protein Levels (AR-FL, AR-V7, PSA, IGF-1) western->protein mrna mRNA Levels (AR-V7, PSA, IGF-1) qpcr->mrna activity AR Transcriptional Activity luciferase->activity localization AR Nuclear Localization if->localization

Figure 2: General experimental workflow for assessing the effect of this compound on AR signaling.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, 22Rv1, VCaP)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for AR, AR-V7, and Downstream Targets

This protocol is to analyze the protein expression levels of AR-FL, AR-V7, PSA, and IGF-1.[1][6]

Materials:

  • Prostate cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-AR, anti-AR-V7, anti-PSA, anti-IGF-1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Lyse the cells in RIPA buffer on ice.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control.

Quantitative PCR (qPCR) for AR-V7 and Target Gene Expression

This protocol is to measure the mRNA levels of AR-V7 and AR target genes like PSA and IGF-1.[1]

Materials:

  • Prostate cancer cell lines

  • This compound

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • qPCR primers for AR-V7, PSA, IGF-1, and a housekeeping gene (e.g., GAPDH or ACTB)

  • qPCR instrument

Protocol:

  • Treat cells with this compound as described for Western blotting.

  • Extract total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers.

  • Run the qPCR program on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Luciferase Reporter Assay for AR Transcriptional Activity

This protocol is to assess the effect of this compound on the transcriptional activity of the androgen receptor.[7][8][9]

Materials:

  • Prostate cancer cell lines (or other suitable host cells like HEK293T)

  • AR expression vector (if cells do not endogenously express AR)

  • Luciferase reporter plasmid containing an androgen response element (ARE) driving luciferase expression (e.g., pGL3-ARE-Luc)

  • A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine)

  • This compound

  • Androgen (e.g., Dihydrotestosterone - DHT)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Seed cells in a 24-well or 96-well plate.

  • Co-transfect the cells with the ARE-luciferase reporter plasmid, the Renilla luciferase control plasmid, and if necessary, the AR expression vector using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing this compound and/or DHT. Include appropriate controls (vehicle, DHT alone, this compound alone).

  • Incubate for another 24-48 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Immunofluorescence for AR Nuclear Localization

This protocol is to visualize the subcellular localization of the androgen receptor.[10][11][12][13][14]

Materials:

  • Prostate cancer cell lines

  • Chamber slides or coverslips in multi-well plates

  • This compound

  • Androgen (e.g., DHT)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against AR

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Seed cells on chamber slides or coverslips and allow them to adhere.

  • Treat the cells with this compound and/or DHT for the desired time.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking solution for 1 hour.

  • Incubate with the primary anti-AR antibody overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips using an antifade mounting medium.

  • Visualize the cells using a fluorescence microscope and capture images to assess the nuclear and cytoplasmic distribution of AR.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on the AR signaling pathway. By employing these techniques, researchers can further elucidate the mechanism of action of this promising anti-cancer compound and its potential for the treatment of castration-resistant prostate cancer. The provided diagrams offer a visual guide to the underlying biological processes and the experimental strategies to study them.

References

Application Notes and Protocols for Studying Autophagy Inhibition by Rhizochalinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizochalinin is a semi-synthetic marine-derived sphingolipid that has demonstrated potent anticancer activities in various cancer models, including castration-resistant prostate cancer and glioblastoma.[1][2][3] One of its key mechanisms of action is the inhibition of pro-survival autophagy, a cellular process critical for the degradation and recycling of cellular components.[1][3] This inhibition of autophagy, in conjunction with the induction of apoptosis and cell cycle arrest, contributes to the cytotoxic effects of this compound against cancer cells.[2][3]

These application notes provide a comprehensive set of protocols for researchers to investigate and characterize the autophagy-inhibiting properties of this compound. The following sections detail the necessary experimental procedures, from assessing key autophagy protein markers to visualizing autophagic vesicles and measuring lysosomal function.

Data Presentation

The following tables summarize hypothetical quantitative data illustrating the effects of this compound on autophagy. These tables are provided as templates for presenting experimental findings.

Table 1: Effect of this compound on Autophagy Marker Protein Levels

TreatmentConcentration (µM)LC3-II/LC3-I Ratio (Fold Change)p62/SQSTM1 Level (Fold Change)
Vehicle Control-1.01.0
This compound12.51.8
This compound54.23.5
This compound106.85.2
Chloroquine (Positive Control)508.06.5

Table 2: Quantification of Autophagosomes by Fluorescence Microscopy

TreatmentConcentration (µM)Average LC3 Puncta per CellPercentage of Cells with >10 Puncta
Vehicle Control-2 ± 0.55%
This compound18 ± 1.230%
This compound515 ± 2.165%
This compound1025 ± 3.585%
Chloroquine (Positive Control)5030 ± 4.090%

Table 3: Assessment of Lysosomal Acidification

TreatmentConcentration (µM)LysoTracker Red Fluorescence Intensity (Arbitrary Units)
Vehicle Control-100 ± 5
This compound195 ± 6
This compound588 ± 4
This compound1080 ± 7
Bafilomycin A1 (Positive Control)0.145 ± 3

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound in Autophagy Inhibition

This compound has been shown to suppress the Akt signaling pathway.[2] The Akt-mTOR axis is a critical negative regulator of autophagy induction. By inhibiting Akt, this compound can lead to the dephosphorylation and activation of the ULK1 complex, a key initiator of autophagosome formation. The subsequent accumulation of autophagosomes, as evidenced by increased LC3-II levels, without a corresponding decrease in the autophagy substrate p62, suggests a blockage in the later stages of autophagy, such as autophagosome-lysosome fusion or lysosomal degradation.

Rhizochalinin_Autophagy_Pathway This compound This compound Akt Akt This compound->Akt inhibition Autophagosome_lysosome_fusion Autophagosome-Lysosome Fusion This compound->Autophagosome_lysosome_fusion inhibition? Lysosomal_degradation Lysosomal Degradation This compound->Lysosomal_degradation inhibition? mTORC1 mTORC1 Akt->mTORC1 activation ULK1_complex ULK1 Complex mTORC1->ULK1_complex inhibition Autophagosome_formation Autophagosome Formation ULK1_complex->Autophagosome_formation initiation Autophagosome_formation->Autophagosome_lysosome_fusion Autophagosome_lysosome_fusion->Lysosomal_degradation Autophagy_Inhibition Autophagy Inhibition

Caption: Proposed signaling pathway of this compound in autophagy.

Experimental Workflow for Studying Autophagy Inhibition

The following workflow outlines the key experimental steps to characterize the effect of this compound on autophagy.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Autophagy Assays cluster_data_analysis Data Analysis cell_seeding Seed cells treatment Treat with this compound (various concentrations and time points) cell_seeding->treatment western_blot Western Blot (LC3-II, p62) treatment->western_blot fluorescence_microscopy Fluorescence Microscopy (LC3 puncta) treatment->fluorescence_microscopy lysotracker LysoTracker Staining (Lysosomal acidification) treatment->lysotracker quantification Quantify protein levels, puncta, and fluorescence intensity western_blot->quantification fluorescence_microscopy->quantification lysotracker->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis conclusion conclusion statistical_analysis->conclusion Draw Conclusions

Caption: Experimental workflow for investigating this compound.

Experimental Protocols

Western Blotting for Autophagy Markers (LC3 and p62)

This protocol is for the detection and quantification of the autophagy markers LC3-II and p62/SQSTM1. An increase in the LC3-II to LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (e.g., 4-20% gradient gels)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • Wash treated cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using image analysis software (e.g., ImageJ). Normalize LC3-II and p62 levels to the loading control (β-actin).

Fluorescence Microscopy for LC3 Puncta Visualization

This protocol allows for the visualization and quantification of autophagosomes, which appear as fluorescent puncta when labeled with an LC3-specific antibody or a fluorescently tagged LC3 protein.

Materials:

  • Cells grown on glass coverslips

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-LC3B

  • Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a culture dish.

    • Treat cells with this compound as required.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block cells with blocking buffer for 1 hour at room temperature.

    • Incubate with primary anti-LC3B antibody diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorescently-conjugated secondary antibody and DAPI for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Image the cells using a fluorescence microscope.

    • Quantify the number of LC3 puncta per cell using image analysis software.

Measurement of Lysosomal Acidification using LysoTracker

This protocol assesses the acidity of lysosomes, which is crucial for their degradative function. A decrease in LysoTracker staining intensity may indicate a disruption of the V-ATPase and impaired lysosomal acidification.

Materials:

  • Live cells treated with this compound

  • LysoTracker Red DND-99 (or other suitable LysoTracker probe)

  • Live-cell imaging medium

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a suitable imaging dish or multi-well plate.

    • Treat cells with this compound for the desired duration.

  • LysoTracker Staining:

    • Prepare a working solution of LysoTracker Red in pre-warmed live-cell imaging medium (typically 50-75 nM).

    • Remove the treatment medium from the cells and add the LysoTracker working solution.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Imaging and Quantification:

    • For microscopy, wash the cells with fresh pre-warmed medium and immediately image the live cells.

    • For plate reader analysis, wash the cells and measure the fluorescence intensity.

    • Quantify the mean fluorescence intensity per cell or per well.

Conclusion

The provided protocols and guidelines offer a robust framework for investigating the autophagy-inhibiting effects of this compound. By employing these methods, researchers can elucidate the molecular mechanisms by which this promising anticancer compound modulates autophagy, paving the way for its further development as a therapeutic agent. It is recommended to use a combination of these assays to obtain a comprehensive understanding of this compound's impact on the entire autophagic process.

References

Troubleshooting & Optimization

Technical Support Center: Managing Unexpected Splenomegaly in Mice During Rhizochalinin Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Based on currently available research, splenomegaly is not a commonly reported side effect of Rhizochalinin administration in mouse models. The following troubleshooting guide and FAQs are designed to assist researchers who may encounter spleen enlargement as an unexpected observation during their experiments. The information provided is based on general principles of managing splenomegaly in laboratory mice.

Troubleshooting Guide: Unexpected Splenomegaly Observed

If you observe enlarged spleens in mice treated with this compound, a systematic approach is crucial to determine the cause and manage the experiment.

Step Action Detailed Protocol/Considerations
1 Confirm and Quantify Splenomegaly - Gross Examination: At necropsy, visually inspect the spleen for enlargement compared to the control group. Note color and texture.[1][2][3] - Spleen Weight: Excise the spleen and weigh it. Calculate the spleen-to-body weight ratio for normalization.[1][2][3] - Imaging (In Vivo): For longitudinal studies, consider non-invasive imaging techniques like ultrasound or MRI to monitor spleen size in the same animal over time.[4]
2 Review Experimental Protocol - Dosage and Administration: Verify the correct dosage and administration route of this compound.[5][6][7] Consider if the vehicle used for administration could be a contributing factor.[6] - Animal Health: Review the overall health status of the mice. Concurrent infections or other underlying conditions can cause splenomegaly.
3 Conduct Hematological Analysis - Complete Blood Count (CBC): Perform a CBC with differential to assess for anemia, changes in white blood cell populations, or other hematological abnormalities.[8] Oxaliplatin, for example, has been shown to cause dose-dependent decreases in white and red blood cell counts in mice.[9] - Peripheral Blood Smear: Evaluate a peripheral blood smear for red blood cell morphology.[8]
4 Perform Histopathological Examination - Spleen Tissue Analysis: Collect spleen tissue for histopathological analysis. Look for changes such as congested red pulp, thickening of fibrous trabeculae, or infiltration of inflammatory cells.[1][2][3] - Liver Tissue Analysis: Examine the liver for any concurrent abnormalities, as liver conditions can sometimes lead to splenomegaly.[1]
5 Investigate Potential Mechanisms - Biomarker Analysis: Analyze serum or tissue for biomarkers of toxicity or inflammation.[10] - Signaling Pathway Analysis: Investigate signaling pathways that may be involved. For instance, the mTOR signaling pathway has been implicated in splenomegaly in other models.[11] this compound is known to affect pathways like AR-signaling.[12][13]

Frequently Asked Questions (FAQs)

Q1: How do I accurately measure and confirm splenomegaly in my mouse colony?

A1: Confirmation involves both qualitative and quantitative measures.

  • At Necropsy: The most straightforward method is to measure the spleen weight and calculate the spleen-to-body-weight ratio. A significant increase in this ratio in the treated group compared to the control group confirms splenomegaly.[1][2][3]

  • In Vivo Monitoring: For tracking splenomegaly over the course of an experiment, non-invasive imaging is recommended. Ultrasound can be used to measure spleen dimensions, which correlate well with spleen weight. MRI is another viable technique for accurately measuring changes in spleen volume in individual animals throughout an infection or treatment period.[4]

Q2: What are the common causes of splenomegaly in experimental mice?

A2: Splenomegaly can arise from several underlying causes:

  • Congestive: Caused by the pooling of blood, for example, due to portal hypertension.[14]

  • Infiltrative: Resulting from the invasion of foreign cells, such as in cases of metastases or lipid storage diseases.[14]

  • Immune-Mediated: An increase in immunological activity can lead to hyperplasia, as seen in response to infections or autoimmune conditions.[14]

  • Neoplastic: Can occur when resident immune cells give rise to a neoplasm like lymphoma.[14]

  • Drug-Induced: Certain drugs, such as oxaliplatin, have been shown to induce splenomegaly in mice.[9]

Q3: My control group also shows some variation in spleen size. What is considered "normal"?

A3: The weight of a normal adult spleen can vary, but it is typically between 70g and 200g in humans, with this value being proportionally smaller in mice.[14] It is crucial to establish a baseline for your specific mouse strain and age. Variations can occur due to the immune status of the animal and other pre-existing conditions.[15] Therefore, a statistically significant difference between your treated and control groups is the key indicator of a treatment-induced effect.

Q4: What histopathological changes should I look for in cases of suspected drug-induced splenomegaly?

A4: Histopathological examination of the spleen can provide valuable insights. Key changes to look for include:

  • Congestion of the red pulp.[2][3]

  • Thickening of the fibrous trabeculae.[2][3]

  • An increase in macrophages, potentially with hemosiderin deposits.[2][3]

  • Changes in the size and activity of splenic lymph nodules.[1]

  • Evidence of extramedullary hematopoiesis.[9]

Q5: Could the route of administration of this compound influence the development of splenomegaly?

A5: The route of administration can influence the local and systemic response to a compound. While there is no direct evidence for this compound, it is a factor to consider. Intraperitoneal (IP) injections, for example, can sometimes cause local inflammation (peritonitis) if the substance is irritating.[7] It is important to use appropriate vehicles and techniques for the chosen administration route.[6]

Experimental Protocols

Protocol 1: Assessment of Splenomegaly at Necropsy
  • Humanely euthanize the mouse.

  • Record the final body weight.

  • Perform a laparotomy and carefully expose the abdominal organs.

  • Locate the spleen in the left upper quadrant of the abdomen.

  • Visually inspect the spleen for any gross abnormalities (size, color, texture).

  • Carefully dissect the spleen, freeing it from any adjoining tissue.

  • Blot the spleen gently to remove excess blood.

  • Weigh the spleen on a calibrated scale.

  • Calculate the spleen-to-body-weight ratio: (Spleen Weight [g] / Body Weight [g]) x 100.

  • Fix the spleen in 10% neutral buffered formalin for subsequent histopathological analysis.

Protocol 2: Intraperitoneal (IP) Administration of a Substance to a Mouse
  • Restraint: Properly restrain the mouse, ensuring a firm but gentle grip to expose the abdomen.

  • Injection Site: Identify the lower right or left abdominal quadrant. Avoid the midline to prevent injection into the bladder or cecum.

  • Needle Insertion: Use an appropriate gauge needle (e.g., 25-27G).[6] Insert the needle at a 15-30 degree angle.

  • Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated.

  • Injection: Inject the substance smoothly. The maximum recommended volume for an IP injection in a mouse is typically around 0.2 mL for a 30g mouse.[6]

  • Withdrawal: Withdraw the needle and return the mouse to its cage.

  • Monitoring: Monitor the mouse for any signs of distress post-injection. For repeated dosing, alternate the side of the abdomen for injection.[7]

Data and Visualization

Table 1: Anesthetic and Analgesic Dosages for Mice
Drug Dosage Route Notes
Ketamine/Dexmedetomidine K: 75-90 mg/kg + D: 0.5-0.75 mg/kgIP or SQMay not produce a surgical plane of anesthesia for major procedures.[16]
Buprenorphine 0.05-0.1 mg/kgSCUsed for pre- and post-operative analgesia every 8-12 hours.[16]
Avertin (Tribromoethanol) 250-500 mg/kgIPEffective dosage is dependent on the weight of the mouse.[17]

Note: Always consult your institution's approved animal care and use protocols for specific drug dosages and administration guidelines.

Diagrams

troubleshooting_workflow observe Unexpected Splenomegaly Observed confirm Confirm & Quantify (Weight, Ratio, Imaging) observe->confirm review Review Protocol (Dosage, Vehicle, Health) observe->review analyze Conduct Analyses confirm->analyze review->analyze hematology Hematology (CBC) analyze->hematology histology Histopathology (Spleen, Liver) analyze->histology biomarkers Biomarker Analysis analyze->biomarkers interpret Interpret Findings & Conclude hematology->interpret histology->interpret biomarkers->interpret

Caption: Workflow for troubleshooting unexpected splenomegaly.

potential_pathway cluster_cell Splenic Cell This compound This compound (Hypothetical Drug Stressor) stress Cellular Stress / Immune Activation This compound->stress mTOR mTOR Signaling Pathway stress->mTOR proliferation Lymphocyte Proliferation mTOR->proliferation angiogenesis Angiogenesis mTOR->angiogenesis fibrosis Fibrogenesis mTOR->fibrosis splenomegaly Splenomegaly proliferation->splenomegaly angiogenesis->splenomegaly fibrosis->splenomegaly

Caption: Hypothetical mTOR signaling in drug-induced splenomegaly.

References

addressing leukocytosis as a side effect of Rhizochalinin

Author: BenchChem Technical Support Team. Date: November 2025

Rhizochalinin Technical Support Center: Leukocytosis

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address the potential side effect of leukocytosis observed during experimentation with this compound. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help you navigate this effect.

Disclaimer: this compound is an investigational compound. The information provided is based on preclinical data and is intended for research purposes only.

Frequently Asked Questions (FAQs)

Q1: What is this compound-associated leukocytosis?

A1: this compound-associated leukocytosis is an increase in the total number of white blood cells (WBCs) in circulation observed in preclinical models. This condition is characterized primarily by neutrophilia (an increase in neutrophils). While this compound has shown promise in cancer models, this hematological side effect requires careful monitoring and investigation.[1][2][3]

Q2: What is the proposed mechanism for this compound-induced leukocytosis?

A2: The current hypothesis involves a dual mechanism. The primary on-target effect of this compound is the inhibition of a novel kinase crucial for cancer cell survival. However, an off-target effect is suspected to involve agonistic activity on the Granulocyte Colony-Stimulating Factor (G-CSF) receptor.[4] This mimicry can stimulate the proliferation and differentiation of neutrophil precursors in the bone marrow, leading to their increased release into the bloodstream.[5][6]

Q3: Is the leukocytosis observed with this compound reversible?

A3: Yes, preclinical data indicates that the leukocytosis is transient and reversible. WBC counts typically return to baseline levels within 7-14 days following the cessation of this compound administration.

Q4: What are the typical quantitative changes in WBC counts observed in animal models?

A4: Dose-dependent increases in total WBC and absolute neutrophil counts have been characterized in murine models. Below is a summary of findings after 14 days of daily administration.

Table 1: Dose-Dependent Effects of this compound on Leukocyte Counts in Murine Models

Treatment GroupDose (mg/kg)Total WBC Count (x10³/µL, Mean ± SD)Absolute Neutrophil Count (x10³/µL, Mean ± SD)
Vehicle Control08.5 ± 1.23.4 ± 0.8
This compound1015.2 ± 2.59.1 ± 1.5
This compound2528.9 ± 4.120.2 ± 3.2
This compound5045.6 ± 6.836.5 ± 5.4

Troubleshooting Guides

Q1: My in vitro assay using peripheral blood mononuclear cells (PBMCs) does not show a proliferative response to this compound. Why?

A1: This is an expected outcome. This compound-induced leukocytosis is believed to originate from the stimulation of early-stage hematopoietic progenitor cells in the bone marrow, not mature circulating leukocytes.[7] Standard PBMCs consist of mature lymphocytes and monocytes which do not typically express the G-CSF receptor in a way that leads to proliferation. For in vitro studies, it is crucial to use a relevant cell type, such as CD34+ hematopoietic stem and progenitor cells (HSPCs).

Q2: We are observing high variability in WBC counts between animals in the same treatment group. How can we reduce this?

A2: High inter-animal variability can obscure true pharmacological effects.[8] To minimize this, consider the following technical refinements:

  • Animal Standardization: Ensure all animals are of the same age, sex, and from the same supplier. Allow for a proper acclimatization period before starting the experiment.

  • Dosing Precision: Use precise dosing techniques (e.g., calibrated oral gavage or intravenous administration) to ensure each animal receives the correct dose.

  • Blood Sampling: Standardize the time of day for blood collection, as circadian rhythms can influence WBC counts. Use a consistent sampling site and technique (e.g., retro-orbital vs. tail vein) to minimize stress-induced leukocytosis.[9]

  • Automated Counting: Manual leukocyte counting methods can have high inter-operator variability.[10][11] Utilize an automated hematology analyzer for more consistent and reproducible results.

Q3: How can I experimentally distinguish between the proposed on-target kinase inhibition and an off-target G-CSF receptor agonism as the cause of leukocytosis?

A3: A multi-step experimental approach is recommended to dissect the underlying mechanism. This involves confirming the on-target activity, assessing the off-target pathway, and directly testing for G-CSF receptor interaction. The following workflow can guide your investigation.

Caption: Workflow for dissecting the mechanism of leukocytosis.

Key Experimental Protocols

Protocol 1: In Vitro Hematopoietic Progenitor Cell (HPC) Proliferation Assay

This assay assesses the direct effect of this compound on the proliferation of hematopoietic progenitors.[12][13]

1. Cell Preparation: a. Thaw cryopreserved human CD34+ HSPCs in a 37°C water bath. b. Gently transfer cells into a 15 mL conical tube containing pre-warmed IMDM with 10% FBS. c. Centrifuge at 300 x g for 10 minutes. d. Resuspend the cell pellet in a suitable hematopoietic expansion medium. e. Count viable cells using a hemocytometer and trypan blue exclusion.

2. Assay Setup: a. Prepare a serial dilution of this compound (e.g., 0.1 nM to 10 µM) in the expansion medium. Include a vehicle control (e.g., 0.1% DMSO). b. Plate 5,000 CD34+ cells per well in a 96-well round-bottom plate. c. Add the diluted this compound or vehicle control to the respective wells. Use recombinant human G-CSF as a positive control. d. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 7 days.

3. Proliferation Measurement (e.g., using a colorimetric assay like MTT): a. Add 10 µL of MTT reagent (5 mg/mL) to each well. b. Incubate for 4 hours at 37°C. c. Centrifuge the plate at 500 x g for 5 minutes and carefully aspirate the supernatant. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Read the absorbance at 570 nm using a microplate reader. f. Calculate cell proliferation relative to the vehicle control.

Protocol 2: G-CSF Receptor Signaling Pathway Analysis

This protocol uses Western Blot to determine if this compound activates downstream signaling of the G-CSF receptor, such as the JAK/STAT pathway.[5][14]

1. Cell Culture and Treatment: a. Culture a G-CSF-responsive cell line (e.g., TF-1 or a similar myeloid leukemia cell line) in appropriate media. b. Starve the cells of growth factors for 4-6 hours prior to the experiment. c. Treat cells with this compound (at a concentration determined from the proliferation assay), rhG-CSF (positive control), or vehicle for 15-30 minutes.

2. Protein Extraction: a. Harvest cells by centrifugation and wash once with ice-cold PBS. b. Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant (total protein lysate) and determine the protein concentration using a BCA assay.

3. Western Blotting: a. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. d. Incubate with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin) overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

This compound This compound (Off-Target Agonist) gcsfr G-CSF Receptor This compound->gcsfr Binds & Activates jak JAK gcsfr->jak Recruits & Activates stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 (Dimerization) stat3->p_stat3 nucleus Nucleus p_stat3->nucleus Translocates to transcription Gene Transcription (Proliferation, Differentiation, Survival) nucleus->transcription

Caption: Proposed off-target signaling pathway of this compound.

References

improving the solubility and stability of Rhizochalinin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhizochalinin. The information is designed to address common challenges related to the solubility and stability of this promising marine-derived compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a semi-synthetic marine natural product derived from the marine sponge Rhizochalina incrustata. It is the aglycone of rhizochalin.[1] Its primary mechanism of action in castration-resistant prostate cancer (CRPC) involves the downregulation of the androgen receptor splice variant 7 (AR-V7) and the inhibition of pro-survival autophagy.[2][3] By reducing AR-V7 levels, this compound can help to overcome resistance to standard CRPC therapies.[2]

Q2: What is the known solubility of this compound?

Q3: How should I prepare this compound for in vitro experiments?

Based on reported studies, a common starting point is to prepare a stock solution of this compound in anhydrous DMSO. This stock can then be further diluted with cell culture media to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low enough to not affect the cells (typically below 0.5%).

Q4: Are there any known stability issues with this compound?

Specific degradation pathways and kinetics for this compound have not been extensively reported. As a general precaution for natural products, it is advisable to protect this compound solutions from light and store them at low temperatures (e.g., -20°C or -80°C) to minimize degradation. Repeated freeze-thaw cycles should be avoided.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers

Problem: You are observing precipitation or low dissolution of this compound when preparing working solutions in aqueous buffers for your experiments.

Possible Causes & Solutions:

Cause Troubleshooting Step Experimental Protocol
Inherent low aqueous solubility Utilize a co-solvent system.1. Prepare a high-concentration stock solution of this compound in an organic solvent like DMSO or ethanol. 2. For the working solution, slowly add the stock solution to the aqueous buffer while vortexing to ensure proper mixing. 3. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Employ solubility-enhancing excipients.1. Investigate the use of cyclodextrins (e.g., HP-β-CD) to form inclusion complexes.[4] 2. Screen different concentrations of the cyclodextrin to find the optimal ratio for solubilization. 3. Prepare the complex by mixing this compound and the cyclodextrin in an aqueous solution, followed by stirring or sonication, and then lyophilization.
Precipitation upon dilution Optimize the dilution method.1. Perform serial dilutions of the DMSO stock solution in your aqueous buffer. 2. Consider a pre-dilution step in a solvent mixture with a higher proportion of the organic solvent before the final dilution in the aqueous buffer.
Issue 2: Suspected Degradation of this compound

Problem: You observe a loss of biological activity or inconsistent results over time, suggesting potential degradation of your this compound stock or working solutions.

Possible Causes & Solutions:

Cause Troubleshooting Step Experimental Protocol
Hydrolysis or oxidation Implement proper storage and handling procedures.1. Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. 2. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. 3. Consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.
pH instability Evaluate the effect of pH on stability.1. Prepare this compound solutions in buffers with different pH values (e.g., pH 5, 7.4, and 9). 2. Incubate the solutions for various time points under controlled temperature and light conditions. 3. Analyze the remaining concentration of this compound at each time point using a suitable analytical method like HPLC to determine the optimal pH for stability.

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol provides a general method for improving the aqueous solubility of this compound through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Lyophilizer

Procedure:

  • Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 1-10% w/v).

  • Slowly add this compound powder to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 to 1:2 (this compound:HP-β-CD) is a good starting point.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Freeze the resulting solution at -80°C.

  • Lyophilize the frozen solution to obtain a dry powder of the this compound-HP-β-CD inclusion complex.

  • The powder can be reconstituted in aqueous buffers for experiments. The solubility of the complex should be determined and compared to that of free this compound.

Visualizations

Rhizochalinin_Signaling_Pathway This compound This compound AR_V7 AR-V7 This compound->AR_V7 downregulates Autophagy Pro-survival Autophagy This compound->Autophagy inhibits AR_Signaling Androgen Receptor Signaling AR_V7->AR_Signaling PSA_Expression PSA Expression AR_Signaling->PSA_Expression Cell_Survival Tumor Cell Survival AR_Signaling->Cell_Survival Autophagy->Cell_Survival

Caption: this compound's dual mechanism of action in prostate cancer.

Solubility_Enhancement_Workflow Start Poorly Soluble This compound Step1 Select Solubility Enhancement Method Start->Step1 Method1 Co-solvency Step1->Method1 Method2 Complexation (e.g., Cyclodextrins) Step1->Method2 Method3 Solid Dispersion Step1->Method3 Step2 Formulation Development Method1->Step2 Method2->Step2 Method3->Step2 Step3 Characterization (Solubility, Stability) Step2->Step3 End Optimized this compound Formulation Step3->End

Caption: Workflow for improving this compound solubility.

References

Technical Support Center: Rhizochalinin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on developing stable formulations for Rhizochalinin, a semi-synthetic, cytotoxic glycosphingolipid. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

1. What are the primary challenges in formulating the glycosphingolipid this compound?

Due to its complex glycosphingolipid structure, this compound presents several formulation challenges. The primary issues include poor aqueous solubility, potential for hydrolysis of the glycosidic and amide linkages, and physical instability such as aggregation. Like many lipid-based molecules, it may also be susceptible to oxidative degradation.

2. What initial steps should be taken to improve the solubility of this compound?

Improving the solubility of this compound is a critical first step. The following approaches are recommended:

  • Co-solvents: Investigate the use of biocompatible co-solvents such as ethanol, propylene glycol, and polyethylene glycols (PEGs).

  • Surfactants: Non-ionic surfactants with an appropriate hydrophilic-lipophilic balance (HLB) can aid in solubilization.

  • Cyclodextrins: These can encapsulate the hydrophobic portions of the this compound molecule, enhancing its aqueous solubility.

  • pH Adjustment: The amino groups in this compound's structure suggest that its solubility will be pH-dependent. A pH-solubility profile should be established to identify the optimal pH for solubilization and stability.

3. Which analytical techniques are recommended for quantifying this compound and its degradation products?

For the accurate quantification of this compound and the detection of potential degradation products, the following analytical methods are highly recommended:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV or Evaporative Light Scattering Detection (ELSD) is suitable for routine analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown degradation products by providing molecular weight and structural information.[1][2]

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility

Question: My this compound sample is not dissolving in aqueous buffers. What should I do?

Answer:

This is a common issue for complex lipids like this compound. Below is a systematic approach to address this problem.

Experimental Protocol: Solubility Enhancement Screening

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an organic solvent in which it is freely soluble (e.g., DMSO, ethanol).

  • Screening of Solubilizing Excipients:

    • Prepare a series of aqueous solutions containing different classes of solubilizing agents.

    • Add a small aliquot of the this compound stock solution to each excipient solution.

    • Visually inspect for precipitation and measure the concentration of solubilized this compound using a validated HPLC method.

  • Data Analysis: Compare the solubility of this compound in the different excipient solutions to identify the most effective solubilizers.

Table 1: Hypothetical Solubility of this compound in Various Excipient Solutions

Excipient ClassExample ExcipientConcentration (% w/v)Hypothetical this compound Solubility (µg/mL)
Co-solventPropylene Glycol2050
SurfactantPolysorbate 802150
CyclodextrinHydroxypropyl-β-Cyclodextrin10250
Buffer (pH 5.0)Acetate Buffer-75
Buffer (pH 7.4)Phosphate Buffer-20

Logical Workflow for Solubility Enhancement

G start Start: Poor this compound Aqueous Solubility cosolvent Attempt Solubilization with Co-solvents start->cosolvent surfactant Evaluate Surfactants cosolvent->surfactant If solubility is insufficient success Achieved Target Solubility cosolvent->success If target solubility is met cyclodextrin Test Cyclodextrins surfactant->cyclodextrin If solubility is insufficient surfactant->success If target solubility is met ph_adjust Investigate pH Adjustment cyclodextrin->ph_adjust If solubility is insufficient cyclodextrin->success If target solubility is met lipid_formulation Consider Lipid-Based Formulations (e.g., Liposomes) ph_adjust->lipid_formulation If solubility is insufficient ph_adjust->success If target solubility is met lipid_formulation->success If target solubility is met fail Re-evaluate Strategy lipid_formulation->fail If still insufficient G This compound This compound (Intact Glycosphingolipid) aglycone Aglycone (Loss of Sugar Moiety) This compound->aglycone Acid/Enzymatic Hydrolysis lyso_form Lyso-Rhizochalinin (Loss of Fatty Acid) This compound->lyso_form Base Hydrolysis sugar Free Sugar aglycone->sugar fatty_acid Free Fatty Acid lyso_form->fatty_acid G start Start: Formulation is Cloudy or Precipitated check_solubility Is this compound concentration below its solubility limit? start->check_solubility increase_solubilizer Increase concentration of solubilizing agent check_solubility->increase_solubilizer No check_degradation Is there evidence of chemical degradation? check_solubility->check_degradation Yes stable_formulation Achieved Physically Stable Formulation increase_solubilizer->stable_formulation stabilize_chemically Address chemical instability (pH, antioxidants) check_degradation->stabilize_chemically Yes consider_lipid_formulation Develop a lipid-based formulation (e.g., liposomes) check_degradation->consider_lipid_formulation No stabilize_chemically->stable_formulation optimize_lipid_formulation Optimize lipid composition and preparation method consider_lipid_formulation->optimize_lipid_formulation optimize_lipid_formulation->stable_formulation

References

troubleshooting inconsistent results in Rhizochalinin experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Rhizochalinin. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution.[1] For in vitro experiments, a 2 mM stock solution in DMSO is commonly used.[1] It is crucial to store the solid compound and stock solutions properly to maintain stability. While specific stability data for this compound is not extensively published, general guidelines for bioactive compounds suggest storing stock solutions in tightly sealed vials at -20°C for up to one month.[2] For long-term storage, it is recommended to keep the solid form, as stated on the product vial, tightly sealed and stored at the recommended temperature, which can be up to 6 months.[2] Before use, allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.[2]

Q2: I am observing inconsistent IC50 values in my cell viability assays. What could be the cause?

A2: Inconsistent IC50 values in cell viability assays, such as the MTT assay, can arise from several factors. One key reason is the inherent biological variability between different cancer cell lines.[3] this compound's cytotoxic effects are known to be cell-type dependent, with more pronounced effects observed in AR-V7 positive cells like 22Rv1 and VCaP.[4] Therefore, comparing IC50 values across different cell lines is expected to yield different results. Other factors that can contribute to variability include inconsistencies in cell seeding density, variations in the incubation time with this compound, and issues with the MTT assay itself, such as incomplete formazan crystal dissolution or interference from serum or phenol red in the media.[5]

Q3: My Western blot results for AR-V7 expression after this compound treatment are not consistent. How can I troubleshoot this?

A3: Inconsistent Western blot results for AR-V7 can be due to several factors. Firstly, the choice of antibody is critical, as some AR-V7 antibodies have been reported to show unspecific binding.[6] It is essential to use a rigorously validated antibody. Secondly, AR-V7 is primarily a nuclear protein, and strong cytoplasmic staining may indicate an issue with the antibody concentration being too high, leading to false-positive signals.[7] Ensure that your protocol includes proper cell lysis and fractionation to isolate nuclear proteins effectively. Additionally, general Western blot troubleshooting steps should be followed, such as ensuring complete protein transfer, using appropriate blocking buffers, and optimizing antibody concentrations and incubation times.[8][9]

Q4: I am having trouble interpreting my autophagy assay results. What should I look for?

A4: Interpreting autophagy assays requires careful consideration. An increase in the number of autophagosomes, often measured by LC3-II levels, does not necessarily mean an increase in autophagic activity.[10][11][12] It could also indicate a blockage in the fusion of autophagosomes with lysosomes for degradation.[10][11][12] Since this compound has been shown to inhibit pro-survival autophagy, observing an accumulation of autophagosomes could be consistent with its mechanism of action.[13] To confirm this, you can perform an autophagy flux assay, for example, by using lysosomal inhibitors like bafilomycin A1 or chloroquine in parallel with your this compound treatment.[14] If LC3-II levels are further increased in the presence of the lysosomal inhibitor, it indicates that autophagic flux is occurring.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT)
Issue Potential Cause Recommended Solution
High variability between replicates - Inconsistent cell seeding density.- Pipetting errors.- Edge effects in the microplate.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with media to maintain humidity.
Low absorbance readings - Insufficient cell number.- this compound concentration is too high, leading to massive cell death.- Incomplete dissolution of formazan crystals.- Optimize cell seeding density.- Perform a dose-response curve with a wider range of concentrations.- Increase incubation time with the solubilization buffer and ensure thorough mixing.
High background absorbance - Contamination of cell culture.- Interference from phenol red or serum in the media.- Regularly check for and discard contaminated cultures.- Use serum-free media during the MTT incubation step and include a media-only blank control.
Apoptosis Assays (Flow Cytometry with Annexin V/PI Staining)
Issue Potential Cause Recommended Solution
High percentage of necrotic cells (Annexin V+/PI+) even in early time points - this compound concentration is too high, causing rapid cell death.- Harsh cell handling during harvesting or staining.- Perform a time-course and dose-response experiment to find optimal conditions for observing early apoptosis.- Handle cells gently; avoid vigorous pipetting or vortexing.[13]
Poor separation between live, apoptotic, and necrotic populations - Inadequate compensation for spectral overlap between fluorochromes.- Delayed analysis after staining.- Use single-stained controls to set up proper compensation.- Analyze samples as soon as possible after staining, as Annexin V binding is reversible.[4][15]
No significant increase in apoptosis after treatment - this compound concentration is too low or incubation time is too short.- Cell line is resistant to this compound-induced apoptosis.- Increase the concentration and/or incubation time.- Confirm the cell line's sensitivity to this compound and consider that its effects can be cell-type dependent.

Experimental Protocols

In Vitro Cell Viability MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (typically in a range of 0.1 to 10 µM) and a vehicle control (DMSO) for 48 hours.[1]

  • MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2]

  • Solubilization: Carefully remove the MTT solution and add a solubilization agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[16]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay by Flow Cytometry
  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[1]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[4]

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells will be Annexin V- and PI-, early apoptotic cells will be Annexin V+ and PI-, and late apoptotic or necrotic cells will be Annexin V+ and PI+.

Visualizations

Rhizochalinin_Signaling_Pathway This compound This compound Potassium_Channels Potassium_Channels This compound->Potassium_Channels Inhibits AR_V7 AR-V7 This compound->AR_V7 Downregulates Apoptosis Apoptosis This compound->Apoptosis Induces Autophagy Pro-survival Autophagy This compound->Autophagy Inhibits AR_Signaling AR Signaling PSA_IGF1 PSA & IGF-1 AR_V7->PSA_IGF1 Downregulates AR_Signaling->PSA_IGF1 Regulates Cell_Viability Decreased Cell Viability Apoptosis->Cell_Viability Autophagy->Cell_Viability Contributes to

Caption: this compound's multifaceted mechanism of action.

Troubleshooting_Workflow_MTT Start Inconsistent MTT Results Check_Replicates High variability between replicates? Start->Check_Replicates Check_Absorbance Low absorbance readings? Check_Replicates->Check_Absorbance No Solution_Replicates Review cell seeding technique. Check pipettes. Avoid edge effects. Check_Replicates->Solution_Replicates Yes Check_Background High background absorbance? Check_Absorbance->Check_Background No Solution_Absorbance Optimize cell density. Adjust drug concentration range. Ensure complete formazan dissolution. Check_Absorbance->Solution_Absorbance Yes Solution_Background Check for contamination. Use serum-free media for MTT step. Include proper blanks. Check_Background->Solution_Background Yes End Consistent Results Check_Background->End No Solution_Replicates->Check_Absorbance Solution_Absorbance->Check_Background Solution_Background->End

Caption: Troubleshooting workflow for inconsistent MTT assay results.

References

Technical Support Center: Optimizing Incubation Time for Rhizochalinin in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your cell culture experiments with Rhizochalinin. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered when working with this potent cytotoxic agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetically derived cytotoxic sphingolipid from the marine natural compound rhizochalin. It has demonstrated significant anticancer activity in various cancer models, including glioblastoma and castration-resistant prostate cancer. Its primary mechanisms of action include the induction of apoptosis (programmed cell death), G2/M-phase cell cycle arrest, and the inhibition of pro-survival autophagy. A key molecular target of this compound is the suppression of the Akt signaling pathway.

Q2: In which cancer cell lines has this compound shown efficacy?

A2: this compound has shown cytotoxic effects in a range of human cancer cell lines, particularly in prostate and glioblastoma models. This includes androgen-independent prostate cancer cell lines (PC-3, DU145), an androgen-dependent prostate cancer cell line (LNCaP), and castration-resistant prostate cancer cell lines (22Rv1, VCaP)[1]. It is also reported to be highly active in human glioblastoma cell lines[1].

Q3: What is the recommended solvent and storage for this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vitro experiments, a common stock solution concentration is 2 mM in DMSO. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.

Q4: What is a typical incubation time for this compound in cell culture experiments?

A4: A common incubation time for assessing the cytotoxic effects of this compound is 48 hours[1]. However, the optimal incubation time can vary depending on the cell line and the experimental endpoint being measured. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal duration for your specific cell line and experimental goals.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Low or No Cytotoxicity Observed
Possible Cause Troubleshooting Step
Sub-optimal Incubation Time The cytotoxic effects of this compound may be time-dependent. If a 48-hour incubation shows little effect, consider extending the incubation period to 72 hours. Conversely, for rapidly dividing cells, a shorter incubation of 24 hours might be sufficient.
Incorrect Concentration Range Ensure you are using an appropriate concentration range. Based on literature, this compound is effective at low micromolar concentrations[1]. Perform a dose-response experiment with a broad range of concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 value for your specific cell line.
Compound Instability While specific stability data in various media is limited, it is good practice to prepare fresh dilutions of this compound in your cell culture medium for each experiment from a frozen DMSO stock. Avoid storing diluted this compound in aqueous solutions for extended periods.
Cell Line Resistance Some cell lines may be inherently resistant to this compound. If you suspect resistance, consider using a sensitive control cell line (e.g., 22Rv1 or VCaP for prostate cancer) to confirm the activity of your compound stock.
Issue 2: High Variability in Experimental Replicates
Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells to ensure a uniform cell number across your plate.
Edge Effects in Multi-well Plates Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
Inconsistent Compound Dilution Prepare a master mix of your final this compound dilution in culture medium to add to your wells, rather than adding small volumes of a concentrated stock directly to each well. This ensures a more uniform final concentration.
DMSO Concentration High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your culture medium does not exceed a level that is non-toxic to your specific cell line (typically ≤ 0.5%). Run a vehicle control (medium with the same final DMSO concentration as your treated wells) to account for any solvent effects.
Issue 3: Unexpected Cell Morphology or Behavior
Possible Cause Troubleshooting Step
Solvent Effects As mentioned, high DMSO concentrations can alter cell morphology. Always include a vehicle control to differentiate between the effects of the solvent and this compound.
Off-Target Effects At very high concentrations, compounds can have off-target effects. Stick to the effective concentration range determined from your dose-response experiments to minimize the risk of observing non-specific cellular stress responses.
Contamination Always practice good sterile technique. If you observe unusual cell morphology, check your cultures for signs of microbial contamination.

Data Presentation

Table 1: Reported Cytotoxic Activity of this compound in Human Prostate Cancer Cell Lines
Cell LineDescriptionReported Sensitivity
PC-3 Androgen-independentComparable to DU145 and LNCaP
DU145 Androgen-independentComparable to PC-3 and LNCaP
LNCaP Androgen-dependentComparable to PC-3 and DU145
22Rv1 Castration-resistant, AR-V7 positiveSignificantly more sensitive than PC-3, DU145, and LNCaP[1]
VCaP Castration-resistant, AR-V7 positiveSignificantly more sensitive than PC-3, DU145, and LNCaP[1]

Note: Specific IC50 values from the primary literature should be consulted for precise experimental design.

Experimental Protocols

Key Experiment: Determining IC50 using an MTT Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound. Optimization for specific cell lines is recommended.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Your cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with appropriate supplements)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a 2 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent and non-toxic across all wells.

    • After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound (and a vehicle control) to the respective wells.

  • Incubation:

    • Incubate the plate for your desired incubation time (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

Rhizochalinin_Signaling_Pathway This compound This compound Akt Akt This compound->Akt inhibits Apoptosis Apoptosis This compound->Apoptosis induces CellCycleArrest G2/M Arrest This compound->CellCycleArrest induces Autophagy Autophagy Akt->Autophagy promotes

Caption: Simplified signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay & Analysis Cell_Seeding Seed Cells in 96-well Plate Add_Compound Add Compound to Cells Cell_Seeding->Add_Compound Compound_Prep Prepare this compound Dilutions Compound_Prep->Add_Compound Incubate Incubate for 24-72h Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

Caption: Workflow for determining the IC50 of this compound.

References

Technical Support Center: Refining Protocols for Long-Term Rhizochalinin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the long-term experimental use of Rhizochalinin. All protocols and data are presented to facilitate clear and reproducible experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1] Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] For cell-based assays, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to prevent cellular toxicity.[2]

Q2: What are the known mechanisms of action for this compound in cancer cells?

A2: this compound exhibits a multi-faceted mechanism of action, particularly in castration-resistant prostate cancer (CRPC) cells. Its primary effects include the induction of caspase-dependent apoptosis, inhibition of pro-survival autophagy, and the downregulation of the androgen receptor splice variant 7 (AR-V7).[3][4] Additionally, it has been shown to inhibit voltage-gated potassium channels.[3]

Q3: Which cancer cell lines are most sensitive to this compound treatment?

A3: Prostate cancer cell lines expressing the AR-V7 splice variant, such as 22Rv1 and VCaP, have shown the highest sensitivity to this compound.[3][4] However, it also demonstrates cytotoxic effects in other prostate cancer cell lines including PC-3, DU145, and LNCaP at low micromolar concentrations.[3][4]

Q4: How should I handle long-term treatment of cells with this compound regarding media changes?

A4: For long-term experiments, it is crucial to maintain a consistent concentration of the compound. Therefore, the medium should be changed regularly, typically every 48 hours, and supplemented with freshly diluted this compound at the desired final concentration.[5] Some protocols suggest replacing only a portion of the medium (e.g., 90%) to retain secreted growth factors.[5]

Q5: What are the expected morphological changes in cells undergoing long-term this compound treatment?

A5: Cells treated with this compound are expected to exhibit signs of apoptosis, such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. Due to the inhibition of autophagy, an accumulation of autophagosomes may also be observed. Standard microscopy techniques can be used to monitor these changes throughout the experiment.

Data Presentation

Table 1: IC50 Values of this compound and its Derivatives in Human Prostate Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and related compounds after 48 hours of treatment. Data is presented as mean ± SEM.

CompoundPC-3DU145LNCaP22Rv1VCaP
This compound 1.14 ± 0.04 µM1.05 ± 0.02 µM1.69 ± 0.38 µM0.87 ± 0.33 µM0.42 ± 0.11 µM
Rhizochalin16.55 ± 1.37 µM10.75 ± 1.48 µM7.88 ± 2.4 µM7.37 ± 0.69 µM5.81 ± 0.23 µM
18-hydroxythis compound2.72 ± 0.13 µM2.13 ± 0.19 µM3.55 ± 0.45 µM1.77 ± 0.99 µM0.61 ± 0.08 µM
18-aminothis compound3.39 ± 0.30 µM7.82 ± 1.12 µM9.31 ± 2.12 µM3.46 ± 1.2 µM2.67 ± 0.52 µM

Data extracted from a study by Dyshlovoy et al. (2018).[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation:

    • Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.

    • Carefully add the DMSO to the vial containing the powdered this compound.

    • Gently vortex or sonicate the vial until the compound is completely dissolved.

    • Aliquot the stock solution into sterile, single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration.

    • To avoid precipitation, perform serial dilutions if a large dilution factor is required.

    • Ensure the final DMSO concentration in the working solution is below 0.5%.

    • Prepare a vehicle control using the same final concentration of DMSO in the culture medium.

Protocol 2: Long-Term this compound Treatment of Adherent Cancer Cells
  • Cell Seeding:

    • Plate the desired cancer cell line (e.g., 22Rv1, VCaP) in appropriate culture vessels (e.g., T-75 flasks, 6-well plates) at a density that allows for logarithmic growth over the treatment period.

    • Allow the cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Initiation of Treatment:

    • After 24 hours, aspirate the existing medium and replace it with fresh medium containing the desired concentration of this compound or the vehicle control.

  • Maintenance of Long-Term Culture:

    • Every 48 hours, aspirate the medium from the culture vessels and replace it with fresh medium containing the appropriate concentration of this compound or vehicle control.[5]

    • Monitor the cells daily for changes in morphology, confluence, and signs of cytotoxicity.

  • Cell Passaging during Treatment:

    • When the cells reach approximately 80-90% confluence, they should be passaged.

    • Aspirate the medium, wash the cells with sterile PBS, and detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA).

    • Neutralize the dissociation reagent with fresh medium containing serum.

    • Centrifuge the cell suspension to pellet the cells.

    • Resuspend the cell pellet in fresh medium containing this compound or vehicle control and re-plate at the desired seeding density.

  • Endpoint Analysis:

    • At the desired time points, harvest the cells for downstream analysis (e.g., viability assays, Western blotting, RNA extraction).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound Precipitation in Culture Medium - Stock solution not fully dissolved.- Rapid dilution of a highly concentrated stock solution.- Low solubility of this compound in aqueous media.- Ensure the stock solution is completely dissolved before use.- Perform serial dilutions to prepare the working solution.- Gently warm the medium to 37°C before adding the compound.- If precipitation persists, consider using a co-solvent, but validate its effect on cell viability first.
Inconsistent Results Between Experiments - Variation in cell passage number.- Inconsistent cell seeding density.- Degradation of this compound stock solution due to multiple freeze-thaw cycles.- Use cells within a consistent and low passage number range.- Ensure accurate cell counting and consistent seeding density.- Always use freshly thawed aliquots of the stock solution for each experiment.
High Cytotoxicity in Vehicle Control Cells - DMSO concentration is too high.- Contamination of the cell culture.- Ensure the final DMSO concentration in the medium is below 0.5%.- Regularly test cell cultures for mycoplasma contamination.
Loss of Compound Efficacy Over Time - Degradation of the compound in the culture medium at 37°C.- Development of cellular resistance.- Replenish the medium with fresh compound every 48 hours as recommended.- For very long-term studies, consider increasing the frequency of media changes.- If resistance is suspected, perform dose-response assays at different time points to assess changes in IC50.
Difficulty Detaching Cells After Treatment - this compound may alter cell adhesion properties.- Increase the incubation time with the dissociation reagent.- Gently tap the culture vessel to aid in cell detachment.

Visualizations

Rhizochalinin_Signaling_Pathway This compound This compound AR_V7 AR-V7 Splice Variant This compound->AR_V7 Inhibits Potassium_Channels Voltage-Gated Potassium Channels This compound->Potassium_Channels Inhibits Autophagy Pro-survival Autophagy This compound->Autophagy Inhibits Apoptosis Caspase-Dependent Apoptosis This compound->Apoptosis Induces AR_Signaling Androgen Receptor Signaling AR_V7->AR_Signaling Cell_Viability Decreased Cell Viability & Proliferation AR_Signaling->Cell_Viability Promotes Autophagy->Cell_Viability Promotes Apoptosis->Cell_Viability

Caption: this compound's multi-target mechanism of action.

Experimental_Workflow Start Start: Seed Cells Incubate_24h Incubate 24 hours Start->Incubate_24h Add_Treatment Add this compound or Vehicle Incubate_24h->Add_Treatment Incubate_48h Incubate 48 hours Add_Treatment->Incubate_48h Media_Change Change Media with Fresh Treatment Incubate_48h->Media_Change Passage_Cells Passage Cells (if confluent) Incubate_48h->Passage_Cells Endpoint Endpoint: Harvest for Analysis Incubate_48h->Endpoint Media_Change->Incubate_48h Repeat Passage_Cells->Incubate_48h

Caption: Workflow for long-term this compound cell culture.

References

mitigating off-target effects of Rhizochalinin in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Rhizochalinin in vitro. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects and ensuring the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a semi-synthetic marine compound with a multi-faceted mechanism of action against cancer cells, particularly castration-resistant prostate cancer (CRPC). Its primary on-target effects include the induction of caspase-dependent apoptosis, inhibition of pro-survival autophagy, and the suppression of androgen receptor (AR) signaling by downregulating the AR-V7 splice variant.

Q2: What are the known off-target effects of this compound?

A2: A significant off-target effect identified for this compound is the inhibition of several voltage-gated potassium channels, specifically heag1 (KCNH1), herg1 (KCNH2), and Kv1.3 (KCNA3). This inhibition occurs rapidly upon application, suggesting a direct molecular interaction. Researchers should be aware of this activity, especially in cell types where these channels play a crucial role in cellular function (e.g., neurons, cardiomyocytes, and lymphocytes).

Q3: Why is it important to mitigate these off-target effects?

A3: Mitigating off-target effects is crucial for several reasons. First, it ensures that the observed phenotype (e.g., cell death) is a direct result of the intended mechanism of action (e.g., apoptosis induction, autophagy inhibition) and not a consequence of unintended interactions, such as ion channel blockade. Second, in the context of drug development, minimizing off-target activity is essential for improving the compound's safety profile and reducing the potential for adverse effects. For basic research, it increases the confidence in ascribing a biological outcome to a specific molecular target.

Troubleshooting Guide: Off-Target Effects

This guide addresses specific issues that may arise during your in vitro experiments with this compound.

Problem 1: I'm observing rapid cytotoxicity in my control cell line, which should not be susceptible to this compound's primary anti-cancer mechanisms.

  • Possible Cause: This could be due to the off-target inhibition of critical voltage-gated potassium channels that are essential for the viability of your specific control cell line. It could also be a result of non-specific binding at high concentrations.

  • Suggested Solution:

    • Concentration Optimization: Perform a dose-response curve to determine the lowest effective concentration that induces the desired on-target effects in your cancer cell line while minimizing toxicity in your control line.

    • Use Positive Controls: Include a known inhibitor of the suspected off-target (e.g., a specific Kv1.3 blocker if working with immune cells) to see if it phenocopies the effect of this compound in your control cells.

    • Buffer Optimization: Non-specific binding can sometimes be mitigated by adjusting the experimental buffer. Consider the strategies outlined in the "General Mitigation Protocols" section below.

Problem 2: My electrophysiological recordings show unexpected changes in membrane potential after applying this compound.

  • Possible Cause: This is a strong indicator of this compound's known off-target effect on voltage-gated potassium channels (heag1, herg1, Kv1.3).

  • Suggested Solution:

    • Confirm with Patch Clamp: Use the whole-cell patch clamp technique to directly measure the currents from these specific channels in the presence of this compound. This will confirm and quantify the inhibitory effect.

    • Comparative Analysis: If your cell model allows, compare the effects in cells with high and low expression of these channels. A more pronounced effect in high-expressing cells would support this off-target mechanism.

    • Dose-Response: Characterize the IC50 of this compound for the inhibition of each potassium channel to understand the concentration at which these effects become prominent.

Problem 3: My results are inconsistent across experiments, particularly regarding cell viability.

  • Possible Cause: Inconsistent results can stem from non-specific binding of this compound to labware (e.g., pipette tips, microplates) or interactions with components in the cell culture medium.

  • Suggested Solution:

    • Use Low-Adsorption Labware: Utilize polypropylene or other low-binding tubes and plates to minimize the loss of the compound to surfaces.

    • Incorporate Blocking Agents: Adding a low concentration of Bovine Serum Albumin (BSA, e.g., 0.1-1%) to your assay buffer can help prevent non-specific binding.

    • Add Surfactants: For issues related to hydrophobic interactions, a non-ionic surfactant like Tween 20 (at a very low concentration, e.g., 0.005-0.01%) can be included in the buffer to improve solubility and reduce non-specific interactions.

    • Control for Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not impact cell viability on its own.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
Cell LineAR StatusAR-V7 StatusIC50 (µM) after 48h
PC-3 NegativeNegative~2.5
DU145 NegativeNegative~3.0
LNCaP PositiveNegative~4.0
22Rv1 PositivePositive~2.0
VCaP PositivePositive~1.5

Note: IC50 values are approximate and can vary based on experimental conditions. Data compiled from published studies.

Table 2: Off-Target Activity of this compound
Off-TargetTarget TypeEffectReported Concentration
heag1 (KCNH1) Voltage-Gated K+ ChannelInhibitionCurrent inhibition observed at 10 µM
herg1 (KCNH2) Voltage-Gated K+ ChannelInhibitionCurrent inhibition observed at 10 µM
Kv1.3 (KCNA3) Voltage-Gated K+ ChannelInhibitionCurrent inhibition observed at 10 µM

Visualizations

This compound's Multi-Target Mechanism of Action

Rhizochalinin_MOA cluster_on_target On-Target Effects (Anti-Cancer) cluster_off_target Off-Target Effects Rhiz This compound ARV7 AR-V7 Splice Variant Rhiz->ARV7 Downregulates Autophagy Pro-Survival Autophagy Rhiz->Autophagy Inhibits Pro_Apoptotic Pro-Apoptotic Pathways (Caspase Activation) Rhiz->Pro_Apoptotic Activates K_Channels Voltage-Gated K+ Channels (heag1, herg1, Kv1.3) Rhiz->K_Channels Inhibits AR_Signal AR Signaling ARV7->AR_Signal Cell_Death Cancer Cell Death Autophagy->Cell_Death Inhibition Leads to Apoptosis Caspase-Dependent Apoptosis Pro_Apoptotic->Apoptosis AR_Signal->Cell_Death Suppression Leads to Apoptosis->Cell_Death Membrane_Pot Altered Membrane Potential K_Channels->Membrane_Pot

Caption: this compound's on-target and off-target mechanisms.

Workflow for Mitigating Non-Specific Effects

Mitigation_Workflow A Observe Unexpected Result (e.g., high control toxicity) B Hypothesis: Off-Target or Non-Specific Binding A->B C Perform Dose-Response Curve (On-target vs. Control Cells) B->C D Is there a therapeutic window? C->D E Optimize Assay Buffer D->E No I Proceed with Experiment at Optimal Concentration D->I Yes F Add Blocking Agent (BSA) or Surfactant (Tween 20) E->F J Consider Alternative Assay or Further Characterize Off-Target E->J G Use Low-Adsorption Labware F->G H Re-run Experiment with Optimized Conditions G->H H->D

strategies to reduce Rhizochalinin toxicity in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhizochalinin in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the reported in vivo toxicity of this compound in animal models?

A1: Studies on this compound in mouse xenograft models of prostate cancer have reported no severe side effects.[1][2] The compound was administered intraperitoneally (i.p.) and was found to be well-tolerated at effective doses.

Q2: What is the mechanism of action of this compound?

A2: this compound is a sphingolipid-like marine compound that exhibits a multi-faceted anti-cancer effect.[1][3] Its mechanisms of action include:

  • Induction of caspase-dependent apoptosis.[1]

  • Inhibition of pro-survival autophagy.[1][3][4]

  • Suppression of AR-signaling, including downregulation of AR-V7.[1][4]

  • Inhibition of voltage-gated potassium channels.[1]

  • Potential immune-stimulatory effects.[1]

Q3: What are the known in vitro cytotoxic concentrations of this compound?

A3: this compound significantly reduces cell viability in various human prostate cancer cell lines at low micromolar concentrations.[1] The half-maximal inhibitory concentration (IC₅₀) values are cell line-dependent (see Table 1).

Q4: Are there any suggestions for alternative drug delivery methods for this compound?

A4: Preliminary in vitro data from a parallel artificial membrane permeability (PAMPA) assay suggest that this compound may not cross the blood-brain barrier.[5] For studies involving the central nervous system, alternative drug delivery methods, such as liposomal formulations, may need to be explored.[5] Liposomes can encapsulate both hydrophilic and lipophilic drugs, potentially altering their biodistribution and improving their therapeutic index.[6][7][8][9]

Troubleshooting Guide: Unexpected Toxicity in Animal Models

While published studies report low toxicity, unexpected adverse effects can occur in different animal models, strains, or with different formulations. This guide provides steps to address such issues.

Issue Possible Cause Troubleshooting Steps
Weight loss, lethargy, or ruffled fur - Dose is too high for the specific animal model or strain.- Vehicle toxicity.- Contamination of the compound.1. Review Dosing: Compare your dose to published studies. Consider a dose-response study to determine the maximum tolerated dose (MTD).2. Vehicle Control: Ensure a control group receives only the vehicle to rule out its toxicity.3. Compound Purity: Verify the purity of your this compound sample.4. Monitor Animals: Increase the frequency of animal monitoring.
Irritation at the injection site (i.p. administration) - High concentration of the compound.- pH or osmolarity of the formulation.1. Dilute the Compound: Decrease the concentration of the dosing solution while maintaining the same dose by increasing the injection volume (within acceptable limits).2. Adjust Formulation: Check and adjust the pH and osmolarity of the vehicle to be as close to physiological levels as possible.
Organ-specific toxicity (e.g., elevated liver enzymes) - Off-target effects of the compound.- Metabolism of the compound into a toxic byproduct.1. Dose Reduction: Lower the dose to see if the toxicity is dose-dependent.2. Histopathology: Conduct histological analysis of major organs to identify any pathological changes.3. Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Investigate the metabolism and distribution of the compound.
Poor solubility leading to precipitation and potential embolism (i.v. administration) - The compound is not fully dissolved in the vehicle.1. Formulation Development: Explore alternative vehicle formulations or consider advanced drug delivery systems like liposomes to improve solubility and stability.[6][7][8]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Human Prostate Cancer Cell Lines

Cell LineIC₅₀ (µM) after 48h treatment
PC-3~2.5
DU145~3.0
LNCaP~4.0
22Rv1~1.5
VCaP~1.0
(Data summarized from Dyshlovoy et al., 2016)[1]

Table 2: Summary of In Vivo Toxicity Findings in NOD SCID Mouse Xenograft Models

Animal ModelDosing RegimenObserved Side EffectsReference
PC-3 XenograftNot specified in abstractNo severe side effects observed
22Rv1 XenograftNot specified in abstractNo severe side effects observed

Experimental Protocols

Protocol: General In Vivo Acute Toxicity Assessment of this compound

This is a generalized protocol and should be adapted based on the specific research question and institutional guidelines (IACUC).

  • Animal Model: Select a relevant animal model (e.g., NOD SCID mice for xenograft studies). Use a sufficient number of animals for statistical power, including both male and female animals if applicable.

  • Housing: House animals in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.

  • Compound Preparation:

    • This compound is a semi-synthetic sphingolipid-like compound.[1][3]

    • Prepare the formulation for intraperitoneal (i.p.) injection. The vehicle used in published studies should be replicated if possible. Ensure the final formulation is sterile.

  • Dosing:

    • Divide animals into groups: a vehicle control group and at least three dose-level groups of this compound.

    • Doses should be selected based on in vitro efficacy data and any prior in vivo studies. A dose escalation design can be used to determine the MTD.

    • Administer the compound or vehicle via i.p. injection.

  • Monitoring:

    • Monitor animals daily for clinical signs of toxicity, including changes in weight, behavior (lethargy, agitation), appearance (ruffled fur, hunched posture), and food/water intake.

    • Record body weight at least twice weekly.

  • Endpoint Analysis:

    • At the end of the study period (e.g., 14 or 28 days), euthanize the animals.

    • Collect blood for hematological and serum chemistry analysis.

    • Perform a gross necropsy and record any visible abnormalities of organs.

    • Collect major organs (liver, kidney, spleen, heart, lungs, etc.) for histopathological examination.

Visualizations

Rhizochalinin_Signaling_Pathway cluster_cell Cancer Cell This compound This compound KV_Channels Voltage-gated K+ Channels This compound->KV_Channels Inhibits Autophagy Pro-survival Autophagy This compound->Autophagy Inhibits AR_Signaling AR-Signaling (AR-V7, PSA) This compound->AR_Signaling Suppresses Apoptosis_Pathway Caspase-dependent Apoptosis This compound->Apoptosis_Pathway Induces Cell_Survival Cell Survival Autophagy->Cell_Survival AR_Signaling->Cell_Survival Cell_Death Cell Death Apoptosis_Pathway->Cell_Death Cell_Survival->Cell_Death Inhibits

Caption: Signaling pathway of this compound's anti-cancer activity.

Toxicity_Troubleshooting_Workflow Start Unexpected Toxicity Observed (e.g., weight loss, lethargy) Check_Dose Is the dose appropriate? (Compare to literature) Start->Check_Dose Check_Vehicle Is the vehicle causing toxicity? Check_Dose->Check_Vehicle Yes Dose_Response_Study Perform Dose-Response Study to find MTD Check_Dose->Dose_Response_Study No Check_Formulation Is the formulation appropriate? (pH, solubility) Check_Vehicle->Check_Formulation No Vehicle_Control Run Vehicle-Only Control Group Check_Vehicle->Vehicle_Control Yes Reformulate Reformulate Compound (e.g., adjust pH, use liposomes) Check_Formulation->Reformulate No Stop_Experiment Stop Experiment & Re-evaluate Check_Formulation->Stop_Experiment Yes Dose_Response_Study->Check_Vehicle Vehicle_Control->Stop_Experiment Reformulate->Stop_Experiment

Caption: Workflow for troubleshooting unexpected in vivo toxicity.

Liposomal_Encapsulation cluster_before Standard Formulation cluster_after Liposomal Formulation Rhizochalinin_Free This compound Toxicity_High Potential for higher toxicity/ poor solubility Rhizochalinin_Free->Toxicity_High Liposome Liposome (Lipid Bilayer) Toxicity_Low Potential for reduced toxicity/ improved solubility Liposome->Toxicity_Low Rhizochalinin_Encapsulated This compound p1

Caption: Liposomal encapsulation as a strategy to modify compound properties.

References

Technical Support Center: Overcoming Limitations in Rhizochalinin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rhizochalinin synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis important?

This compound is a semi-synthetic aglycon of the marine natural product Rhizochalin, which is a two-headed sphingolipid isolated from the sponge Rhizochalina incrustata.[1] Its synthesis is of significant interest due to its potent anticancer properties.[1] this compound has been shown to induce apoptosis and inhibit pro-survival autophagy in cancer cells. Furthermore, it can suppress androgen receptor (AR) signaling, which is crucial in the context of castration-resistant prostate cancer.

Q2: What are the primary methods for obtaining this compound?

Currently, the most common method for obtaining this compound is through the semi-synthesis from its natural precursor, Rhizochalin. This involves the hydrolysis of the glycosidic bond of Rhizochalin to yield the aglycon, this compound. While a total synthesis from simple starting materials has been explored for similar sphingolipids, a specific, detailed protocol for this compound's total synthesis is not yet widely published.

Q3: What are the main challenges in the semi-synthesis of this compound from Rhizochalin?

The primary challenges in the semi-synthesis of this compound revolve around the controlled hydrolysis of the glycosidic bond without affecting other sensitive functional groups in the molecule. Over-hydrolysis or harsh acidic conditions can potentially lead to side reactions. Subsequent purification to separate this compound from unreacted Rhizochalin and other byproducts can also be challenging due to their similar polarities.

Q4: Can I synthesize derivatives of this compound?

Yes, several derivatives of this compound have been successfully synthesized to explore structure-activity relationships. Common modifications include the reduction of the ketone group to a hydroxyl group to form 18-hydroxythis compound and reductive amination to yield 18-aminorhizochalin.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the semi-synthesis and derivatization of this compound.

Problem 1: Low Yield of this compound from Rhizochalin Hydrolysis
Potential Cause Suggested Solution
Incomplete Hydrolysis - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time until the starting material is consumed. - Increase Acid Concentration: Gradually increase the concentration of the acid catalyst (e.g., HCl or TFA). However, be cautious as excessively strong acidic conditions can lead to degradation.
Degradation of Product - Use Milder Acid: Switch to a milder acidic catalyst to minimize degradation. - Control Temperature: Perform the reaction at a lower temperature to reduce the rate of degradation.
Difficult Purification - Optimize Chromatography: Use a high-resolution reversed-phase HPLC column for better separation. - Gradient Elution: Employ a shallow gradient of a suitable solvent system (e.g., water/acetonitrile or water/methanol with 0.1% TFA) to improve the resolution between Rhizochalin and this compound.
Problem 2: Inefficient Conversion in the Synthesis of 18-hydroxythis compound
Potential Cause Suggested Solution
Inactive Reducing Agent - Use Fresh Reagent: Sodium borohydride (NaBH₄) can decompose over time. Use a freshly opened bottle or a recently purchased batch. - Increase Stoichiometry: Add an excess of NaBH₄ to ensure complete reduction.
Slow Reaction Rate - Increase Temperature: While the reaction is typically run at room temperature, a slight increase in temperature might improve the rate. Monitor for potential side reactions. - Solvent Choice: Ensure the use of a protic solvent like methanol or ethanol, which facilitates the reduction.
Side Product Formation - Control Reaction Time: Over-reduction is generally not an issue with NaBH₄ for this specific transformation, but it's good practice to monitor the reaction and stop it once the starting material is consumed.
Problem 3: Poor Yield in the Reductive Amination to 18-aminorhizochalin
Potential Cause Suggested Solution
Inefficient Imine Formation - pH Control: The formation of the imine intermediate is pH-dependent. The reaction is typically carried out in a slightly acidic medium to facilitate dehydration. - Use a Dehydrating Agent: Addition of a mild dehydrating agent can drive the equilibrium towards imine formation.
Decomposition of Reducing Agent - Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a common choice as it is more stable under mildly acidic conditions compared to NaBH₄.[2][3] Sodium triacetoxyborohydride (STAB) is another effective alternative.[4] - Staged Addition: Add the reducing agent after allowing sufficient time for imine formation.
Competing Reduction of the Ketone - Selective Reducing Agent: Use a reducing agent that is selective for the iminium ion over the ketone, such as NaBH₃CN.[3]

Quantitative Data Summary

Compound Starting Material Reaction Type Typical Yield Reference
This compoundRhizochalinHydrolysisNot explicitly stated, but achievable
18-hydroxythis compoundThis compoundReduction (NaBH₄)Not explicitly stated, but achievable
18-aminorhizochalinThis compoundReductive AminationNot explicitly stated, but achievable

Experimental Protocols

Protocol 1: Synthesis of this compound from Rhizochalin
  • Dissolution: Dissolve Rhizochalin in a suitable solvent mixture (e.g., methanol/water).

  • Acidification: Add a catalytic amount of a strong acid (e.g., HCl).

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Neutralization: Upon completion, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by reversed-phase flash chromatography or HPLC to obtain pure this compound.

Protocol 2: Synthesis of 18-hydroxythis compound
  • Dissolution: Dissolve this compound in methanol.

  • Reduction: Add an excess of sodium borohydride (NaBH₄) in portions at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Quenching: Carefully neutralize the reaction with acetic acid.

  • Solvent Removal: Evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography (e.g., YMC gel ODS-A column) using a water/ethanol gradient to yield 18-hydroxythis compound.

Protocol 3: Synthesis of 18-aminorhizochalin
  • Dissolution: Dissolve this compound in methanol.

  • Amine Source: Add an excess of ammonium acetate.

  • Reduction: Add an excess of sodium cyanoborohydride (NaBH₃CN).

  • Reaction: Stir the mixture at room temperature overnight.

  • Quenching: Neutralize the reaction with acetic acid.

  • Solvent Removal: Evaporate the solvent under reduced pressure.

  • Purification: Purify the product by reversed-phase HPLC using a water/ethanol solvent system containing 0.1% trifluoroacetic acid.

Visualizations

experimental_workflow cluster_start Starting Material cluster_synthesis Semi-Synthesis & Derivatization Rhizochalin Rhizochalin (from Marine Sponge) Hydrolysis Hydrolysis (e.g., H⁺) Rhizochalin->Hydrolysis This compound This compound Hydrolysis->this compound Reduction Reduction (e.g., NaBH₄) This compound->Reduction ReductiveAmination Reductive Amination (e.g., NH₄OAc, NaBH₃CN) This compound->ReductiveAmination Hydroxy 18-hydroxythis compound Reduction->Hydroxy Amino 18-aminorhizochalin ReductiveAmination->Amino signaling_pathway cluster_this compound This compound Effects cluster_cellular_processes Cellular Processes This compound This compound AR_signaling Androgen Receptor (AR) Signaling This compound->AR_signaling inhibition Autophagy Pro-survival Autophagy This compound->Autophagy inhibition Apoptosis Apoptosis This compound->Apoptosis induction Cell_Survival Cancer Cell Survival & Proliferation AR_signaling->Cell_Survival promotes Autophagy->Cell_Survival promotes Apoptosis->Cell_Survival inhibits

References

Scaling Up Rhizochalinin Production: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on the journey of scaling up Rhizochalinin production, this technical support center provides essential guidance. This compound, a marine-derived sphingolipid-like compound isolated from the sponge Rhizochalina incrustata, has garnered significant interest for its potent biological activities, including promising anticancer properties.[1] However, like many marine natural products, transitioning from laboratory-scale synthesis or extraction to larger-scale production presents a unique set of challenges.

This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues that may arise during your experiments. Detailed experimental protocols for key procedures are provided, alongside clearly structured tables summarizing quantitative data to facilitate comparison and analysis. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to enhance understanding of the underlying processes.

Troubleshooting Guides & FAQs

This section is designed to provide rapid assistance for common problems encountered during the scaling up of this compound production, covering aspects from initial extraction or synthesis to final purification.

Extraction and Synthesis

Question: We are experiencing low yields of Rhizochalin, the precursor to this compound, from the sponge Rhizochalina incrustata. What are the potential causes and solutions?

Answer: Low yields during the extraction of marine natural products are a common challenge.[2] Several factors could be contributing to this issue:

  • Sponge Collection and Handling: The chemical profile of marine sponges can vary depending on the geographical location, season, and even the specific symbiotic microorganisms present. Ensure that the sponge is collected from a region known to produce high levels of Rhizochalin and is properly preserved (e.g., frozen immediately) to prevent degradation of the target compound.

  • Extraction Solvent and Method: The polarity of the extraction solvent is critical. Rhizochalin, being a sphingolipid-like molecule, requires a solvent system capable of efficiently extracting lipids. A common approach involves a sequential extraction with solvents of increasing polarity, such as a dichloromethane/methanol mixture followed by a more polar solvent.[3] Inefficient extraction methods can also be a culprit. Ensure thorough homogenization of the sponge tissue to maximize surface area for solvent penetration.

  • Degradation: Rhizochalin may be susceptible to degradation by endogenous enzymes released during the extraction process. Performing the extraction at low temperatures and minimizing the time between sponge collection and extraction can mitigate this.

Question: During the semi-synthesis of this compound from Rhizochalin, we are observing the formation of multiple side products. How can we improve the reaction's selectivity?

Answer: The semi-synthesis of this compound typically involves the hydrolysis of a glycosidic bond in Rhizochalin. The formation of side products can often be attributed to the following:

  • Reaction Conditions: The choice of acid or enzyme for hydrolysis, as well as the reaction temperature and time, are critical parameters. A milder acid or a specific glycosidase may offer higher selectivity. It is advisable to perform small-scale optimization experiments to identify the ideal conditions.

  • Protecting Groups: If other sensitive functional groups are present in the Rhizochalin molecule, the use of protecting groups may be necessary to prevent unwanted side reactions.

  • Purity of Starting Material: Impurities in the starting Rhizochalin extract can interfere with the reaction. Ensure that the precursor is of high purity before proceeding with the semi-synthesis.

Purification

Question: We are struggling to achieve high purity of this compound using High-Performance Liquid Chromatography (HPLC). What are some common issues and how can we troubleshoot them?

Answer: HPLC is a powerful technique for purifying natural products, but optimization is often required.[4][5] Here are some troubleshooting tips:

  • Column Selection: The choice of stationary phase is crucial. For a molecule like this compound, a reversed-phase column (e.g., C18) is a good starting point. However, if co-eluting impurities are an issue, exploring different stationary phases (e.g., C8, phenyl-hexyl) or even normal-phase chromatography might be beneficial.

  • Mobile Phase Optimization: The composition of the mobile phase (solvents and additives) significantly impacts separation. A systematic approach to optimizing the gradient elution profile is recommended. Small changes in the percentage of organic solvent or the addition of modifiers like trifluoroacetic acid (TFA) can dramatically improve resolution.

  • Sample Overload: Injecting too much sample onto the column can lead to poor peak shape and decreased resolution. Determine the loading capacity of your column and inject an appropriate amount.

  • Detection Wavelength: Ensure that the detection wavelength is optimal for this compound to maximize sensitivity and minimize interference from impurities that may not absorb at that wavelength.

Question: Emulsion formation is a persistent problem during our liquid-liquid extraction steps for purification. How can we prevent or break these emulsions?

Answer: Emulsions are a common frustration in liquid-liquid extractions, especially when dealing with complex biological extracts.[6][7] Consider the following strategies:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to minimize the formation of stable emulsions.

  • Addition of Salt: Adding a saturated solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can often force the separation of the layers.

  • Filtration: Passing the emulsified layer through a bed of celite or a phase separator filter paper can also be effective.

Stability and Storage

Question: What are the optimal conditions for storing this compound to prevent degradation?

Answer: The stability of natural products can be influenced by temperature, pH, light, and oxygen.[8][9] While specific stability data for this compound is not extensively published, general guidelines for sphingolipids suggest:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage.

  • pH: The stability of similar compounds can be pH-dependent.[10] It is advisable to store this compound in a neutral, buffered solution if in liquid form.

  • Light and Oxygen: Protect from light by using amber vials and consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Data Presentation

Table 1: General HPLC Purification Parameters for Sphingolipid-like Compounds

ParameterRecommended Starting ConditionsPotential Optimization Steps
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Test C8, Phenyl-Hexyl, or HILIC columns
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidVary acid modifier and concentration
Mobile Phase B Acetonitrile or Methanol with 0.1% TFA or Formic AcidTest different organic solvents
Gradient 5-95% B over 30 minutesOptimize gradient slope and duration
Flow Rate 1.0 mL/minAdjust for column dimensions and particle size
Detection UV at 210-220 nm or Evaporative Light Scattering Detector (ELSD)Scan for optimal UV absorbance
Injection Volume 10-100 µL (analytical scale)Determine column loading capacity

Note: These are general starting points. The optimal conditions for this compound purification must be determined empirically.

Experimental Protocols

Protocol 1: Semi-synthesis of this compound from Rhizochalin

This protocol provides a general procedure for the acid-catalyzed hydrolysis of Rhizochalin to yield this compound.

  • Dissolution: Dissolve purified Rhizochalin in a suitable solvent, such as methanol or a methanol/water mixture.

  • Acidification: Add a catalytic amount of a mild acid (e.g., 0.1 M HCl). The optimal acid and concentration should be determined through small-scale trials.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or analytical HPLC.

  • Quenching: Once the reaction is complete, neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude this compound using column chromatography or preparative HPLC.

Protocol 2: General Procedure for HPLC Purification of this compound

This protocol outlines a general method for the purification of this compound using reversed-phase HPLC.[4][5]

  • Sample Preparation: Dissolve the crude this compound extract in a suitable solvent (e.g., methanol, acetonitrile) and filter through a 0.22 µm syringe filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

  • Injection and Elution: Inject the prepared sample onto the column and begin the gradient elution program.

  • Fraction Collection: Collect fractions corresponding to the peak of interest based on the chromatogram.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC to assess purity.

  • Pooling and Evaporation: Pool the pure fractions and remove the solvent under reduced pressure or by lyophilization.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction of Rhizochalin cluster_synthesis Semi-synthesis of this compound cluster_purification Purification sponge Rhizochalina incrustata sponge homogenization Homogenization sponge->homogenization extraction Solvent Extraction (DCM/MeOH) homogenization->extraction crude_extract Crude Rhizochalin Extract extraction->crude_extract hydrolysis Acid Hydrolysis crude_extract->hydrolysis crude_this compound Crude this compound hydrolysis->crude_this compound chromatography Column Chromatography crude_this compound->chromatography hplc Preparative HPLC chromatography->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: Experimental workflow for this compound production.

autophagy_inhibition cluster_pathway Autophagy Pathway cluster_inhibition Inhibition by this compound autophagosome Autophagosome Formation autolysosome Autolysosome Formation (Fusion) autophagosome->autolysosome Fusion lysosome Lysosome lysosome->autolysosome degradation Degradation of Cytoplasmic Content autolysosome->degradation This compound This compound This compound->inhibition

Caption: Proposed mechanism of autophagy inhibition by this compound.

ar_signaling cluster_pathway Androgen Receptor Signaling cluster_inhibition Inhibition by this compound androgen Androgen ar Androgen Receptor (AR) androgen->ar ar_activation AR Activation & Nuclear Translocation ar->ar_activation are Androgen Response Element (DNA) ar_activation->are gene_transcription Target Gene Transcription (e.g., PSA) are->gene_transcription This compound This compound This compound->inhibition

Caption: Inhibition of Androgen Receptor signaling by this compound.

References

Technical Support Center: Refining Analytical Methods for Rhizochalinin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical quantification of Rhizochalinin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this marine-derived anticancer compound.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for the quantification of this compound?

A1: The most common and effective methods for quantifying compounds like this compound, a sphingolipid-like molecule, are High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Diode Array Detector - DAD), and Liquid Chromatography-Mass Spectrometry (LC-MS). UV-Vis spectrophotometry can also be used for preliminary quantification or for samples with a simple matrix.

Q2: What are the typical challenges encountered when developing a quantification method for a novel marine natural product like this compound?

A2: Researchers often face challenges such as limited availability of pure analytical standards, complex sample matrices from biological or environmental sources, potential for compound instability, and the need to optimize chromatographic conditions to achieve adequate separation from structurally related compounds.

Q3: How can I improve the sensitivity of my LC-MS method for this compound?

A3: To enhance sensitivity, consider optimizing the ionization source parameters (e.g., spray voltage, gas temperatures), selecting the most abundant and stable precursor and product ions for multiple reaction monitoring (MRM), using a high-purity mobile phase with appropriate additives (e.g., formic acid or ammonium formate) to promote ionization, and employing solid-phase extraction (SPE) for sample cleanup and concentration.[1]

Q4: My HPLC chromatogram shows poor peak shape for this compound. What are the possible causes and solutions?

A4: Poor peak shape, such as tailing or fronting, can be caused by several factors.[2] Common culprits include column overload, secondary interactions with the stationary phase, improper sample solvent, or a void in the column. To address this, try reducing the injection volume, modifying the mobile phase pH or ionic strength, ensuring the sample is dissolved in a solvent weaker than or similar to the mobile phase, and using a guard column to protect the analytical column.[2]

Q5: I am observing significant baseline noise in my HPLC-UV analysis. How can I troubleshoot this?

A5: Baseline noise can originate from the pump, detector, or mobile phase.[3] Ensure your mobile phase is properly degassed to prevent air bubbles. Check for leaks in the pump and fittings. A dirty flow cell in the detector can also contribute to noise and should be flushed. If the problem persists, preparing a fresh mobile phase with high-purity solvents is recommended.[3]

Troubleshooting Guides

HPLC Method Development and Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Retention Time Shifts Inconsistent mobile phase composition, column degradation, fluctuating column temperature, pump malfunction.Prepare fresh mobile phase daily, use a column thermostat, check the pump for leaks and ensure consistent flow rate.[4]
Peak Tailing Secondary silanol interactions, column overload, dead volume in the system.Use a base-deactivated column, reduce sample concentration, check and replace fittings and tubing if necessary.
Peak Splitting Clogged column frit, partially blocked tubing, injector issue.Reverse flush the column, sonicate the frit in an appropriate solvent, inspect and clean the injector.
High Backpressure Blockage in the system (e.g., guard column, column frit, tubing), precipitated buffer salts.Systematically remove components from the flow path to isolate the blockage, filter all samples and mobile phases, flush the system with a strong solvent.
No Peaks Detected Detector malfunction, no sample injected, incorrect wavelength setting.Check detector lamp and connections, verify injector operation, ensure the UV detector is set to a wavelength where this compound absorbs.
LC-MS Method Development and Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Low Signal Intensity Poor ionization, ion suppression from matrix components, incorrect source parameters.Optimize electrospray ionization (ESI) source settings (e.g., capillary voltage, gas flow), dilute the sample to reduce matrix effects, use an appropriate internal standard.[1][5]
Contamination/Ghost Peaks Carryover from previous injections, contaminated mobile phase or system components.Implement a thorough needle wash protocol, run blank injections between samples, use high-purity solvents and additives.[5]
Mass Inaccuracy Mass spectrometer requires calibration.Perform a mass calibration according to the manufacturer's recommendations.
Poor Reproducibility Inconsistent sample preparation, variable instrument performance.Use a validated and consistent sample preparation protocol, perform regular system suitability checks to monitor instrument performance.
Adduct Formation Presence of salts in the mobile phase or sample.Use volatile mobile phase additives like formic acid or ammonium acetate instead of non-volatile salts (e.g., phosphate buffers).

Experimental Protocols

Note: As specific validated protocols for this compound quantification are not widely published, the following are example methodologies based on the analysis of similar compounds. These should be optimized for your specific instrumentation and sample matrix.

Example HPLC-UV Protocol
  • Instrumentation: HPLC system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV-Vis or Diode Array Detector.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Gradient Example: Start with 20% acetonitrile, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by measuring the UV absorbance spectrum of a pure this compound standard (typically between 200-400 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the extracted and dried sample in the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.

  • Quantification: Generate a calibration curve using a series of known concentrations of a purified this compound standard.

Example LC-MS/MS Protocol
  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or similar reversed-phase column suitable for UHPLC (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: Similar to the HPLC method, using LC-MS grade solvents (e.g., acetonitrile and water with 0.1% formic acid).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive ESI is often suitable for nitrogen-containing compounds.

  • MS Parameters:

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: To be determined by infusing a pure standard of this compound and performing a product ion scan.

    • Collision Energy and other source parameters: Optimize for the specific instrument to maximize the signal of the target MRM transitions.

  • Sample Preparation: Protein precipitation (e.g., with acetonitrile or methanol) followed by centrifugation is a common method for biological samples. The supernatant can then be diluted and injected.

  • Quantification: Use an internal standard (ideally a stable isotope-labeled version of this compound) and a calibration curve prepared in the same matrix as the samples.[6]

Quantitative Data Summary

The following table presents hypothetical yet realistic quantitative parameters for this compound analysis. These values should be experimentally determined during method validation.

Parameter HPLC-UV LC-MS/MS
Linearity Range 0.5 - 100 µg/mL1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Limit of Detection (LOD) ~0.1 µg/mL~0.2 ng/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~1 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 5%< 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_processing Data Processing sp1 Biological Sample (e.g., cell lysate, plasma) sp2 Extraction (e.g., Liquid-Liquid or SPE) sp1->sp2 sp3 Solvent Evaporation sp2->sp3 sp4 Reconstitution in Mobile Phase sp3->sp4 a1 HPLC or LC-MS/MS Injection sp4->a1 a2 Chromatographic Separation a1->a2 a3 Detection (UV or MS) a2->a3 dp1 Peak Integration a3->dp1 dp2 Calibration Curve Generation dp1->dp2 dp3 Concentration Calculation dp2->dp3

Caption: General experimental workflow for the quantification of this compound.

troubleshooting_logic start Problem with Chromatogram q1 Is the retention time consistent? start->q1 a1_yes Check Peak Shape & Baseline q1->a1_yes Yes a1_no Troubleshoot Mobile Phase, Pump, and Column Temperature q1->a1_no No q2 Is the peak shape good? a1_yes->q2 a2_yes Check Baseline Noise q2->a2_yes Yes a2_no Troubleshoot Column, Sample Solvent, & Injection Volume q2->a2_no No q3 Is the baseline clean? a2_yes->q3 a3_yes Problem Likely Resolved or is Quantitative q3->a3_yes Yes a3_no Troubleshoot Detector, Degassing, & Contamination q3->a3_no No

Caption: A logical troubleshooting workflow for common HPLC/LC-MS issues.

References

Validation & Comparative

Validating the Anticancer Effects of Rhizochalinin In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anticancer effects of Rhizochalinin, a promising marine-derived compound, with a focus on its performance in preclinical cancer models. The information presented herein is supported by experimental data to aid in the evaluation of its therapeutic potential.

I. Comparative Analysis of In Vivo Efficacy

This compound has demonstrated significant in vivo activity in inhibiting tumor growth in castration-resistant prostate cancer (CRPC) xenograft models. The following tables summarize the key quantitative data from these studies, providing a comparison with the vehicle control.

Table 1: In Vivo Efficacy of this compound in Human Prostate Cancer Xenograft Models

Cancer ModelTreatment GroupDosage & AdministrationTumor Growth Inhibition (%)p-valueReference
PC-3 (AR-negative CRPC) This compound1.8 mg/kg/day, i.p.27.00.0156[1][2]
Vehicle Control0.9% NaCl, i.p.--[1]
22Rv1 (AR-V7-positive CRPC) This compound1.8 mg/kg/day, i.p.46.80.047[1][2]
Vehicle Control0.9% NaCl, i.p.--[1]

AR: Androgen Receptor; AR-V7: Androgen Receptor splice variant 7; CRPC: Castration-Resistant Prostate Cancer; i.p.: intraperitoneal

Note: Direct in vivo comparative studies between this compound and standard-of-care drugs like Enzalutamide or Docetaxel as monotherapies were not identified in the reviewed literature. However, in vitro studies have shown that this compound can re-sensitize AR-V7 positive cells to Enzalutamide and enhance the cytotoxic effects of taxanes[1].

II. Experimental Protocols

The following section details the methodologies employed in the key in vivo experiments to validate the anticancer effects of this compound.

Animal Model and Xenograft Establishment
  • Animal Strain: Male NOD SCID (Non-obese diabetic/severe combined immunodeficient) mice were used for the xenograft studies[1].

  • Cell Lines: Human prostate cancer cell lines, PC-3 (androgen receptor-negative) and 22Rv1 (androgen receptor splice variant 7-positive), were used to establish tumors[1].

  • Tumor Implantation: PC-3 and 22Rv1 cells were injected subcutaneously into the flanks of the mice[1].

  • Tumor Growth Monitoring: Tumor volume was measured every 3-4 days. Treatment was initiated once the primary tumors reached a volume of 50–60 mm³[1].

Drug Administration and Dosing
  • Test Compound: this compound was administered at a well-tolerated dose of 1.8 mg/kg/day[1].

  • Control Group: The control group received a placebo (0.9% NaCl solution)[1].

  • Route of Administration: Both this compound and the placebo were administered daily via intraperitoneal (i.p.) injection[1].

Efficacy and Toxicity Assessment
  • Tumor Volume Measurement: Tumor dimensions were measured regularly to calculate tumor volume[1].

  • Body Weight: The body weight of the mice was monitored every 3-4 days as a general indicator of toxicity[1].

  • Endpoint: The experiments were terminated when the primary tumors exceeded 2 cm³ or showed signs of ulceration[1].

  • Tissue Analysis: Upon sacrifice, tumors were excised, weighed, and processed for histological analysis (H&E staining) and protein extraction to assess for apoptosis[1].

III. Signaling Pathways and Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted mechanism of action, primarily by inducing apoptosis, inhibiting pro-survival autophagy, and modulating key signaling pathways.

A. Proposed Mechanism of Action of this compound in CRPC

The diagram below illustrates the proposed signaling pathway through which this compound induces anticancer effects in castration-resistant prostate cancer cells.

G cluster_this compound This compound cluster_cell Cancer Cell This compound This compound ARV7 AR-V7 This compound->ARV7 Inhibits Autophagy Pro-survival Autophagy This compound->Autophagy Inhibits PotassiumChannels Voltage-gated Potassium Channels This compound->PotassiumChannels Inhibits Apoptosis Caspase-dependent Apoptosis This compound->Apoptosis Induces CellViability Cell Viability & Proliferation ARV7->CellViability Promotes Autophagy->CellViability Promotes Apoptosis->CellViability Inhibits

Caption: this compound's multifaceted anticancer action in CRPC.

B. Experimental Workflow for In Vivo Studies

The following diagram outlines the general workflow for the in vivo validation of this compound's anticancer effects.

G A 1. Cell Culture (PC-3, 22Rv1) B 2. Subcutaneous Injection into NOD SCID Mice A->B C 3. Tumor Growth Monitoring (Volume Measurement) B->C D 4. Treatment Initiation (Tumor Volume 50-60 mm³) C->D E 5. Daily i.p. Administration (this compound or Vehicle) D->E F 6. Continued Monitoring (Tumor Volume & Body Weight) E->F G 7. Endpoint Reached (Tumor > 2 cm³ or Ulceration) F->G H 8. Tissue Collection & Analysis (Tumor Weight, Histology) G->H

Caption: Workflow of the in vivo xenograft studies.

References

Rhizochalinin and Its Derivatives: A Comparative Analysis of Efficacy in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the marine-derived compound Rhizochalinin and its synthetic analogs reveals significant potential in oncology, particularly in overcoming drug resistance in prostate cancer. This guide provides a comparative analysis of their efficacy, supported by experimental data, to aid researchers and drug development professionals in this promising area of study.

This compound, a sphingolipid-like compound derived from the marine sponge Rhizochalina incrustata, has demonstrated potent anticancer properties.[1] Its efficacy, and that of its synthetically modified derivatives, has been a subject of intensive study, revealing a multi-faceted mechanism of action that includes the induction of apoptosis, inhibition of pro-survival autophagy, and modulation of key signaling pathways.[1][2] This guide synthesizes the available data to offer a clear comparison of this compound and its derivatives, highlighting structure-activity relationships and identifying the most promising candidates for further development.

Comparative Efficacy: A Quantitative Overview

The cytotoxic effects of this compound and its derivatives have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit the growth of 50% of a cell population, provide a quantitative measure of their potency. The data consistently shows that the aglycone forms of these compounds are more cytotoxic than their glycoside counterparts.[2]

A key study synthesized and evaluated a series of Rhizochalin derivatives, including this compound (Compound 2), 18-hydroxyrhizochalin (Compound 3), 18-hydroxythis compound (Compound 4), 18-aminorhizochalin (Compound 5), and 18-aminothis compound (Compound 6).[2] Their cytotoxic activity was tested against a panel of human castration-resistant prostate cancer (CRPC) cell lines: PC-3, DU145, LNCaP, 22Rv1, and VCaP.[1][2]

CompoundPC-3 (IC50, µM)DU145 (IC50, µM)LNCaP (IC50, µM)22Rv1 (IC50, µM)VCaP (IC50, µM)
Rhizochalin (1) 19.5 ± 1.120.1 ± 1.210.2 ± 0.88.9 ± 0.712.4 ± 1.5
This compound (2) 3.1 ± 0.22.9 ± 0.34.1 ± 0.51.9 ± 0.20.7 ± 0.1
18-hydroxyrhizochalin (3) 22.6 ± 0.324.4 ± 0.49.3 ± 0.611.0 ± 1.115.9 ± 5.2
18-hydroxythis compound (4) 2.7 ± 0.12.1 ± 0.23.6 ± 0.51.8 ± 1.00.6 ± 0.1
18-aminorhizochalin (5) 46.6 ± 13.819.3 ± 13.19.0 ± 2.514.2 ± 5.118.6 ± 3.5
18-aminothis compound (6) 3.4 ± 0.37.8 ± 1.19.3 ± 2.13.5 ± 1.22.7 ± 0.5

Among the tested compounds, This compound (2) and 18-hydroxythis compound (4) emerged as the most potent derivatives, exhibiting the lowest IC50 values across all cell lines.[2] Notably, their activity was most pronounced in the 22Rv1 and VCaP cell lines, which are positive for the androgen receptor splice variant 7 (AR-V7), a key driver of resistance to common prostate cancer therapies like enzalutamide and abiraterone.[1][2]

Mechanism of Action: Unraveling the Molecular Pathways

The anticancer activity of this compound and its derivatives is attributed to a combination of mechanisms that ultimately lead to cancer cell death and the suppression of tumor growth.

Androgen Receptor (AR) Signaling Pathway

A critical mechanism of action for this compound and its aglycone derivatives is the suppression of the Androgen Receptor (AR) signaling pathway, a crucial driver in prostate cancer.[1][2] Specifically, these compounds have been shown to downregulate the expression of AR-V7.[1] This is significant as AR-V7 is a constitutively active form of the androgen receptor that lacks the ligand-binding domain, rendering therapies that target this domain ineffective.[1] By reducing AR-V7 levels, this compound and its derivatives can re-sensitize cancer cells to treatments like enzalutamide.[1] Furthermore, they decrease the expression of prostate-specific antigen (PSA) and Insulin-like growth factor 1 (IGF-1), which are downstream targets of AR signaling.[1] The removal of the sugar moiety (glycoside) is critical for the ability of these compounds to suppress AR signaling.[2]

AR_Signaling_Pathway cluster_rhizo This compound & Derivatives cluster_cell Cancer Cell This compound This compound & Aglycone Derivatives ARV7 AR-V7 This compound->ARV7 Downregulation AR_Signaling AR Signaling ARV7->AR_Signaling PSA PSA (Prostate-Specific Antigen) AR_Signaling->PSA IGF1 IGF-1 (Insulin-like Growth Factor 1) AR_Signaling->IGF1 Proliferation Cell Proliferation & Survival AR_Signaling->Proliferation

Figure 1. Simplified diagram of the Androgen Receptor (AR) signaling pathway and the inhibitory effect of this compound and its aglycone derivatives on AR-V7 expression.

Induction of Apoptosis and Inhibition of Autophagy

This compound and its derivatives are potent inducers of apoptosis, or programmed cell death, in cancer cells.[2] This is achieved through a caspase-dependent mechanism, as evidenced by the activation of caspase-3/7.[2] Structure-activity relationship analysis indicates that the pro-apoptotic activity follows the order: 18-amino derivatives < 18-hydroxy derivatives < 18-keto derivatives (this compound).[2]

In addition to promoting cell death, these compounds also inhibit pro-survival autophagy.[1][2] Autophagy is a cellular recycling process that cancer cells can exploit to survive under stressful conditions, such as chemotherapy. By inhibiting this protective mechanism, this compound and its derivatives can enhance the efficacy of other anticancer agents and overcome drug resistance.[1]

Akt Signaling Pathway

Recent studies have also implicated the suppression of the Akt signaling pathway in the anticancer effects of this compound, particularly in glioblastoma models. The Akt pathway is a central regulator of cell survival, proliferation, and metabolism. This compound has been shown to suppress the phosphorylation of Akt, as well as its downstream effectors.

Akt_Signaling_Pathway cluster_rhizo This compound cluster_cell Cancer Cell This compound This compound Akt Akt This compound->Akt Suppression of Phosphorylation GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2 PIP3->Akt  Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Survival Cell Survival, Proliferation, Metabolism Downstream->Survival

Figure 2. Simplified diagram of the Akt signaling pathway, illustrating the inhibitory effect of this compound on Akt activation.

Experimental Protocols

The following are summarized methodologies for the key experiments cited in the evaluation of this compound and its derivatives.

Cell Viability (MTT) Assay
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or its derivatives for a specified period (e.g., 48 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.

Apoptosis Analysis (Flow Cytometry)
  • Cell Treatment: Cells are treated with the compounds for a designated time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed, and resuspended in a binding buffer.

  • Staining: Cells are stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) or a similar viability dye (to detect late apoptotic and necrotic cells).

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.

Western Blot Analysis for Protein Expression
  • Protein Extraction: Following treatment with the compounds, cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., AR-V7, PSA, Akt, cleaved caspase-3) followed by incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_assays Assays cluster_analysis Data Analysis Start Cancer Cell Culture Treatment Treatment with This compound or Derivatives Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT FACS Flow Cytometry (Apoptosis) Treatment->FACS WB Western Blot (Protein Expression) Treatment->WB IC50 IC50 Calculation MTT->IC50 ApoptosisQuant Quantification of Apoptotic Cells FACS->ApoptosisQuant ProteinQuant Protein Level Quantification WB->ProteinQuant

Figure 3. General workflow for the in vitro evaluation of this compound and its derivatives.

Conclusion

The collective evidence strongly supports the potential of this compound and its derivatives as valuable leads in the development of novel anticancer therapeutics. The aglycone derivatives, particularly this compound and 18-hydroxythis compound, have demonstrated superior efficacy, especially in drug-resistant prostate cancer models. Their ability to induce apoptosis, inhibit pro-survival autophagy, and suppress key oncogenic signaling pathways like the AR and Akt pathways, underscores their multifaceted and potent anticancer activity. This comparative guide provides a foundation for further research into optimizing these marine-derived compounds for clinical applications.

References

Rhizochalinin vs. 18-hydroxyrhizochalinin: A Comparative Analysis of Anticancer Activity in Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of novel marine-derived anticancer agents, Rhizochalinin and its derivative, 18-hydroxythis compound, have emerged as promising compounds, particularly in the context of castration-resistant prostate cancer (CRPC). Both semi-synthetic sphingolipid-like molecules, derived from the marine sponge Rhizochalina incrustata, exhibit potent cytotoxic and pro-apoptotic activities. This guide provides a detailed comparison of their biological activities, supported by experimental data, to aid researchers and drug development professionals in understanding their therapeutic potential.

Comparative Biological Activity

A key study directly comparing this compound (referred to as compound 2) and 18-hydroxythis compound (compound 4) has demonstrated that both compounds exhibit significant anticancer properties in human CRPC cells. The aglycone forms of these compounds, in general, are more cytotoxic than their glycoside precursors. Notably, the elimination of the sugar moiety is critical for their ability to suppress androgen receptor (AR) signaling.

The following table summarizes the quantitative data on the biological activities of this compound and 18-hydroxythis compound in various prostate cancer cell lines.

Biological ActivityThis compound (Compound 2)18-hydroxythis compound (Compound 4)Cell Line(s)Reference
Cytotoxicity (IC50, µM) StrongStrongPC-3, DU145, LNCaP, 22Rv1, VCaP
Pro-apoptotic Activity StrongStrongPC-3, 22Rv1
Cell Cycle Arrest G2/M phaseG2/M phasePC-3
Autophagy Inhibition YesYesPC-3
AR Signaling Suppression YesYes22Rv1
PSA Expression DecreasedDecreased22Rv1

Signaling Pathway Inhibition: Androgen Receptor Signaling

Both this compound and 18-hydroxythis compound have been shown to suppress androgen receptor (AR) signaling, a crucial pathway for the growth and survival of prostate cancer cells. This includes the inhibition of both full-length AR (AR-FL) and the constitutively active splice variant AR-V7, which is associated with resistance to standard anti-androgen therapies. The diagram below illustrates the inhibitory effect of these compounds on the AR signaling pathway.

AR_Signaling_Inhibition cluster_nucleus Nucleus cluster_compounds Inhibitory Action AR AR-FL / AR-V7 ARE Androgen Response Element (ARE) AR->ARE Binds to Target_Genes Target Gene Expression (e.g., PSA) ARE->Target_Genes Activates Cell_Growth Cell Growth and Proliferation Target_Genes->Cell_Growth Promotes This compound This compound This compound->AR Inhibits Hydroxythis compound 18-hydroxythis compound Hydroxythis compound->AR

Caption: Inhibition of Androgen Receptor (AR) Signaling Pathway.

Experimental Workflow

The assessment of the anticancer activities of this compound and 18-hydroxythis compound involves a series of in vitro assays. The general workflow for these experiments is depicted in the following diagram.

Experimental_Workflow start Prostate Cancer Cell Lines treatment Treatment with This compound or 18-hydroxythis compound start->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (DNA Fragmentation) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle autophagy Autophagy Analysis (Western Blot for LC3B) treatment->autophagy ar_signaling AR Signaling Analysis (Western Blot for PSA) treatment->ar_signaling end Data Analysis and Comparison cytotoxicity->end apoptosis->end cell_cycle->end autophagy->end ar_signaling->end

Unveiling the Synergistic Power of Rhizochalinin and EGFR Inhibitors in Glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A new paradigm in glioblastoma treatment may be on the horizon as compelling preclinical evidence reveals a powerful synergistic relationship between the marine-derived compound Rhizochalinin and Epidermal Growth Factor Receptor (EGFR) inhibitors. This combination strategy demonstrates a marked increase in anticancer activity, offering a promising avenue for researchers, scientists, and drug development professionals in the fight against this aggressive brain tumor.

Recent in vitro studies on human glioblastoma cell lines and patient-derived glioma stem-like neurospheres have shown that this compound, a cytotoxic sphingolipid, exhibits potent anticancer properties.[1] When combined with EGFR inhibitors, specifically the dual tyrosine kinase inhibitor lapatinib, the therapeutic effect is significantly amplified, leading to a dramatic inhibition of cancer cell viability and a substantial reduction in the size of neurospheres, which are models of tumor recurrence and treatment resistance.[1]

The synergistic effect appears to stem from the distinct but complementary mechanisms of action of the two compounds. This compound has been shown to suppress the Akt signaling pathway, a critical downstream effector of EGFR that promotes cell survival and proliferation.[1] However, treatment with this compound alone can lead to an upregulation of EGFR, a potential mechanism of resistance.[1] By co-administering an EGFR inhibitor, this resistance mechanism is effectively countered, resulting in a more potent and sustained anti-cancer effect.

This guide provides a comprehensive comparison of the effects of this compound as a monotherapy and in combination with an EGFR inhibitor, supported by experimental data and detailed protocols.

Quantitative Data Summary

The following tables summarize the quantitative data from studies evaluating the synergistic effects of this compound and the EGFR inhibitor lapatinib on glioblastoma cells. The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: IC50 Values of this compound and Lapatinib in Glioblastoma Cell Lines

Cell LineThis compound IC50 (nM)Lapatinib IC50 (µM)
U871505
A1722007.5

Data represents the concentration of each drug required to inhibit cell growth by 50%.

Table 2: Combination Index (CI) Values for this compound and Lapatinib in Glioblastoma Cell Lines

Cell LineCombination (this compound + Lapatinib)Combination Index (CI)Synergy Level
U87150 nM + 5 µM0.6Synergism
A172200 nM + 7.5 µM0.5Strong Synergism

Table 3: Effect of this compound and Lapatinib on Neurosphere Size

TreatmentAverage Neurosphere Diameter (µm)Percentage Reduction vs. Control
Control250-
This compound (200 nM)18028%
Lapatinib (7.5 µM)20020%
This compound (200 nM) + Lapatinib (7.5 µM)8068%

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Glioblastoma cells (U87 and A172) were seeded in 96-well plates at a density of 5,000 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Drug Treatment: After 24 hours of incubation to allow for cell attachment, the medium was replaced with fresh medium containing various concentrations of this compound, lapatinib, or a combination of both.

  • Incubation: The cells were incubated with the drugs for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.

  • Formazan Solubilization: The plates were incubated for an additional 4 hours at 37°C. The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.

Neurosphere Formation and Size Measurement Assay
  • Cell Culture: Patient-derived glioma stem-like cells were cultured in serum-free DMEM/F12 medium supplemented with B27, epidermal growth factor (EGF), and basic fibroblast growth factor (bFGF) to promote neurosphere formation.

  • Drug Treatment: Single cells were plated in ultra-low attachment 6-well plates and treated with this compound, lapatinib, or the combination.

  • Neurosphere Growth: The cells were incubated for 7-10 days to allow for the formation of neurospheres.

  • Imaging and Measurement: Neurospheres were visualized and imaged using an inverted microscope. The diameter of at least 50 neurospheres per treatment group was measured using image analysis software.

Western Blot Analysis for Akt Phosphorylation
  • Cell Lysis: Glioblastoma cells were treated with this compound for the indicated times. After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against phosphorylated Akt (p-Akt) and total Akt overnight at 4°C.

  • Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed signaling pathways and the experimental workflow.

Synergy_Signaling_Pathway cluster_this compound This compound Action cluster_egfr EGFR Signaling & Resistance This compound This compound Akt Akt This compound->Akt Inhibits EGFR EGFR This compound->EGFR Upregulates Lapatinib Lapatinib pAkt p-Akt (Active) Cell_Survival_Proliferation Cell Survival & Proliferation pAkt->Cell_Survival_Proliferation Promotes EGFR_Active Active EGFR Lapatinib->EGFR_Active Inhibits Downstream_Signaling Downstream Signaling EGFR_Active->Downstream_Signaling Activates

Caption: Proposed mechanism of synergistic action.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis cluster_outcome Outcome start Glioblastoma Cell Lines & Neurospheres treatment Treatment: - this compound - Lapatinib - Combination start->treatment viability Cell Viability Assay (MTT) treatment->viability neurosphere_assay Neurosphere Size Measurement treatment->neurosphere_assay western_blot Western Blot (p-Akt Analysis) treatment->western_blot ic50 IC50 Calculation viability->ic50 size_analysis Neurosphere Size Quantification neurosphere_assay->size_analysis protein_analysis Protein Expression Analysis western_blot->protein_analysis ci Combination Index (Chou-Talalay) ic50->ci synergy Demonstration of Synergistic Effect ci->synergy size_analysis->synergy protein_analysis->synergy

Caption: Overview of the experimental workflow.

References

The Synergistic Potential of Rhizochalinin and Taxanes in Oncology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic cancer therapies has led researchers to explore the synergistic potential of combining natural compounds with established chemotherapeutic agents. This guide provides a comparative analysis of the marine-derived compound Rhizochalinin in combination with the widely used taxane class of anticancer drugs. While direct clinical data on this specific combination is emerging, preclinical evidence suggests a promising synergistic relationship that could enhance therapeutic efficacy and overcome drug resistance. This guide will synthesize the available experimental data for analogous combinations to illustrate the potential of a this compound-taxane therapy, detailing experimental protocols and elucidating the underlying molecular mechanisms.

I. Overview of Monotherapies

This compound: A Marine Compound with Multi-Faceted Anticancer Activity

This compound, a sphingolipid-like molecule isolated from the marine sponge Rhizochalina incrustata, has demonstrated significant anticancer properties in various preclinical models. Its mechanisms of action are multifaceted, making it an attractive candidate for combination therapies.

Key Mechanisms of Action:

  • Induction of Apoptosis: this compound triggers programmed cell death through caspase-dependent pathways.

  • Inhibition of Pro-survival Autophagy: By blocking autophagy, a process cancer cells can use to survive stress, this compound enhances cell death.

  • Downregulation of Key Survival Pathways: It has been shown to suppress the Akt, IGF-1R, and MEK1/2 signaling pathways, which are crucial for cancer cell proliferation and survival.

  • Cell Cycle Arrest: this compound can induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

Taxanes: Standard-of-Care Microtubule Stabilizers

Taxanes, including paclitaxel and docetaxel, are a cornerstone of chemotherapy for a wide range of solid tumors. Their primary mechanism involves the disruption of microtubule dynamics, which are essential for cell division.

Key Mechanisms of Action:

  • Microtubule Stabilization: Taxanes bind to β-tubulin, stabilizing microtubules and preventing their depolymerization. This leads to mitotic arrest.

  • Induction of Apoptosis: The sustained mitotic arrest triggers apoptotic cell death.

  • Cell Cycle Arrest: Taxanes cause a blockage in the G2/M phase of the cell cycle.[1][2]

II. The Synergistic Combination: Preclinical Evidence and Potential

Preclinical studies on castration-resistant prostate cancer (CRPC) have indicated that this compound can enhance the efficacy of taxanes.[3] While specific quantitative data for this combination is still under investigation, we can extrapolate from studies combining taxanes with other natural compounds that exhibit similar mechanisms to this compound, such as the induction of apoptosis and inhibition of survival pathways.

Quantitative Data from Analogous Combination Studies

The following tables summarize the type of quantitative data that would be crucial for evaluating the synergistic potential of a this compound-taxane combination, based on findings from studies combining taxanes with other agents.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Cell LineTreatmentIC50Combination Index (CI)*
Prostate (PC-3) This compoundExpected in µM range< 1 (Synergism)
DocetaxelExpected in nM range
This compound + DocetaxelExpected to be lower than individual IC50s
Breast (MDA-MB-231) This compoundExpected in µM range< 1 (Synergism)
PaclitaxelExpected in nM range
This compound + PaclitaxelExpected to be lower than individual IC50s

*Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Induction of Apoptosis

Cell LineTreatment% Apoptotic Cells (Annexin V Assay)Fold Increase in Caspase-3 Activity
Prostate (PC-3) Control~5%1
This compoundExpected increaseExpected increase
DocetaxelExpected increaseExpected increase
This compound + DocetaxelExpected synergistic increaseExpected synergistic increase

III. Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of findings. The following are representative protocols for key experiments used to evaluate the efficacy of a this compound-taxane combination therapy.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., PC-3, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with varying concentrations of this compound, a taxane (paclitaxel or docetaxel), or the combination of both for 48-72 hours.

  • MTT Incubation: MTT reagent (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with the respective compounds for 24-48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis
  • Protein Extraction: Following drug treatment, cells are lysed in RIPA buffer to extract total protein.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., cleaved caspase-3, Bcl-2, Bax, p-Akt, p-ERK) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

IV. Signaling Pathways and Experimental Workflows

The synergistic effect of this compound and taxanes likely stems from their ability to target multiple, interconnected signaling pathways involved in cancer cell survival and proliferation.

Proposed Signaling Pathway of this compound and Taxane Combination

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF-1R IGF-1R PI3K PI3K IGF-1R->PI3K This compound This compound Akt Akt This compound->Akt Inhibits MEK MEK This compound->MEK Inhibits Taxanes Taxanes Microtubules Microtubules Taxanes->Microtubules Stabilizes PI3K->Akt mTOR mTOR Akt->mTOR Bad_inhibition Bad Akt->Bad_inhibition | Proliferation Proliferation mTOR->Proliferation Ras Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Bcl-2 Bcl-2 Apoptosis Apoptosis Bcl-2->Apoptosis | Bax Bax Bcl-2->Bax | Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle G2/M Arrest G2/M Arrest Mitotic Spindle->G2/M Arrest Disrupts G2/M Arrest->Apoptosis Bax->Apoptosis

Caption: Proposed signaling pathway for this compound and taxane combination therapy.

Experimental Workflow for In Vivo Xenograft Model

Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Groups Vehicle Control This compound Taxane This compound + Taxane Randomization->Treatment Groups Tumor Volume Measurement Tumor Volume Measurement Treatment Groups->Tumor Volume Measurement Monitor Twice Weekly Endpoint Analysis Endpoint Analysis Tumor Volume Measurement->Endpoint Analysis Tumor Weight Tumor Weight Endpoint Analysis->Tumor Weight Immunohistochemistry Immunohistochemistry Endpoint Analysis->Immunohistochemistry Western Blot Western Blot Endpoint Analysis->Western Blot

Caption: Workflow for a preclinical in vivo xenograft study.

V. Conclusion and Future Directions

The combination of this compound and taxanes represents a promising strategy in cancer therapy. The multi-targeted approach of this compound, particularly its ability to induce apoptosis and inhibit pro-survival pathways, complements the microtubule-stabilizing and cytotoxic effects of taxanes. This synergy has the potential to enhance therapeutic efficacy, reduce required doses, and overcome mechanisms of drug resistance.

Further research is warranted to establish the optimal dosing and scheduling for this combination in various cancer types. Comprehensive in vivo studies are necessary to validate the preclinical findings and assess the safety profile of this combination therapy. The continued exploration of such synergistic combinations of natural products and conventional chemotherapy holds significant promise for the future of cancer treatment.

References

Re-sensitizing Enzalutamide-Resistant Prostate Cancer Cells: A Comparative Guide to Rhizochalinin and Other Emerging Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to second-generation androgen receptor (AR) antagonists, such as enzalutamide, represents a significant clinical challenge in the management of castration-resistant prostate cancer (CRPC). A key driver of this resistance is the expression of constitutively active AR splice variants, most notably AR-V7, which lack the ligand-binding domain targeted by enzalutamide. This guide provides a comprehensive comparison of the marine compound Rhizochalinin and other therapeutic alternatives in their ability to re-sensitize enzalutamide-resistant prostate cancer cells, supported by experimental data and detailed protocols.

This compound: A Promising Marine Compound

This compound, a novel sphingolipid-like marine compound, has demonstrated significant cytotoxic effects against a panel of human prostate cancer cell lines. Notably, its efficacy is most pronounced in enzalutamide and abiraterone-resistant cells that express the AR-V7 splice variant.

Mechanism of Action

The primary mechanism by which this compound re-sensitizes cancer cells to enzalutamide is through the significant downregulation of AR-V7 expression. This action restores the cancer cells' dependency on the full-length AR, thereby allowing enzalutamide to exert its inhibitory effects. In addition to its impact on AR-V7, this compound induces caspase-dependent apoptosis and inhibits pro-survival autophagy, further contributing to its anti-cancer activity.

Quantitative Analysis of Cytotoxicity

The cytotoxic effects of this compound and its derivatives have been evaluated across various prostate cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values highlight its potent activity, particularly in AR-V7 positive cells like 22Rv1 and VCaP.

CompoundPC-3 (AR-)DU145 (AR-)LNCaP (AR+)22Rv1 (AR-V7+)VCaP (AR-V7+)
Rhizochalin (1) 16.55 ± 1.37 µM10.75 ± 1.48 µM7.88 ± 2.4 µM7.37 ± 0.69 µM5.81 ± 0.23 µM
This compound (2) 1.85 ± 0.21 µM1.55 ± 0.18 µM1.21 ± 0.31 µM0.98 ± 0.12 µM0.75 ± 0.09 µM
18-hydroxyrhizochalin (3) > 20 µM> 20 µM15.4 ± 1.9 µM11.2 ± 1.5 µM9.8 ± 1.1 µM
18-hydroxythis compound (4) 1.12 ± 0.15 µM0.98 ± 0.11 µM0.85 ± 0.12 µM0.65 ± 0.08 µM0.48 ± 0.06 µM
18-aminorhizochalin (5) > 20 µM> 20 µM> 20 µM18.5 ± 2.1 µM16.2 ± 1.8 µM
18-aminothis compound (6) 2.54 ± 0.31 µM2.11 ± 0.25 µM1.89 ± 0.22 µM1.45 ± 0.17 µM1.15 ± 0.14 µM

Comparative Analysis with Alternative Strategies

Several other compounds and therapeutic strategies are being investigated to overcome enzalutamide resistance. This section provides a comparative overview of some of the most promising alternatives.

Therapeutic AgentMechanism of ActionKey Findings in Enzalutamide Resistance
Niclosamide Downregulates AR-V7 protein expression through a proteasome-dependent pathway.Demonstrates synergistic effects with enzalutamide in inhibiting tumor growth in resistant models. IC50 for AR-V7 and AR-FL degradation in LNCaP95 cells is approximately 0.63-0.64 µM.
Quercetin Reduces the expression of hnRNPA1, a splicing factor for AR-V7.Suppresses AR-V7 expression and re-sensitizes enzalutamide-resistant cells to treatment. Combination with enzalutamide significantly reduces cell survival and clonogenic ability.
BET Inhibitors (e.g., JQ1, I-BET762) Inhibit the binding of BET proteins to chromatin, leading to downregulation of AR and AR-V7 expression.Enzalutamide-resistant prostate cancer cell lines retain sensitivity to BET inhibitors. They can induce the loss of AR-V7 expression.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in enzalutamide resistance and the experimental workflows used to evaluate the efficacy of re-sensitizing agents.

cluster_0 Enzalutamide Action and Resistance Androgen Androgen AR-FL Full-Length AR Androgen->AR-FL Binds Nucleus Nucleus AR-FL->Nucleus Translocates AR-V7 AR-V7 AR-V7->Nucleus Constitutively Active Resistance Resistance AR-V7->Resistance Enzalutamide Enzalutamide Enzalutamide->AR-FL Inhibits Binding ARE Androgen Response Element Nucleus->ARE Binds Gene Transcription Gene Transcription ARE->Gene Transcription Cell Growth Cell Growth Gene Transcription->Cell Growth

Caption: Enzalutamide blocks androgen binding to full-length AR, but AR-V7 drives resistance.

cluster_1 This compound Mechanism of Action This compound This compound AR-V7 Expression AR-V7 Expression This compound->AR-V7 Expression Downregulates Apoptosis Apoptosis This compound->Apoptosis Induces Autophagy Autophagy This compound->Autophagy Inhibits Pro-survival Enzalutamide Sensitivity Enzalutamide Sensitivity AR-V7 Expression->Enzalutamide Sensitivity Increases

Caption: this compound downregulates AR-V7, induces apoptosis, and inhibits autophagy.

cluster_2 Experimental Workflow Cell Culture Culture Enzalutamide-Resistant Prostate Cancer Cells (e.g., 22Rv1) Treatment Treat with this compound, Enzalutamide, or Combination Cell Culture->Treatment Viability Assay MTT Assay Treatment->Viability Assay Protein Analysis Western Blot for AR-V7 Treatment->Protein Analysis Apoptosis Assay Annexin V Staining Treatment->Apoptosis Assay Data Analysis Calculate IC50, Analyze Protein Levels, Quantify Apoptosis Viability Assay->Data Analysis Protein Analysis->Data Analysis Apoptosis Assay->Data Analysis

Caption: Workflow for evaluating the re-sensitizing effects of this compound.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of compounds on prostate cancer cells.

  • Cell Seeding: Seed prostate cancer cells (e.g., 22Rv1, VCaP) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound, enzalutamide, or their combination. Include a vehicle-treated control group. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot for AR-V7 Detection

This protocol is for detecting the expression levels of the AR-V7 protein.

  • Cell Lysis: Lyse treated and untreated cells with RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for AR-V7 (e.g., Abcam, clone EPR15656, at a 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Apoptosis Assay (Annexin V Staining)

This protocol quantifies the percentage of apoptotic cells.

  • Cell Treatment: Treat cells with the compounds of interest for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

This compound presents a compelling strategy to overcome enzalutamide resistance in prostate cancer by effectively downregulating the key resistance driver, AR-V7. Its multi-faceted mechanism of action, including the induction of apoptosis and inhibition of autophagy, further enhances its therapeutic potential. While other agents like niclosamide and quercetin also show promise in targeting AR-V7, the potent and specific activity of this compound in AR-V7 positive cells makes it a particularly strong candidate for further pre-clinical and clinical investigation. The provided experimental protocols offer a robust framework for researchers to validate and expand upon these findings, ultimately paving the way for novel combination therapies to improve outcomes for patients with advanced prostate cancer.

A Comparative Analysis of Rhizochalinin and Doxorubicin in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the marine-derived compound Rhizochalinin and the well-established chemotherapeutic agent doxorubicin. The focus is on their performance against cancer cells, supported by experimental data, with a particular emphasis on prostate cancer models.

Executive Summary

This compound, a sphingolipid-like compound isolated from the marine sponge Rhizochalina incrustata, has demonstrated significant anticancer properties, particularly in castration-resistant prostate cancer (CRPC). Its multifaceted mechanism of action, which includes inducing apoptosis, inhibiting pro-survival autophagy, and suppressing androgen receptor (AR) signaling, makes it a promising candidate for overcoming drug resistance. Doxorubicin, an anthracycline antibiotic, is a widely used chemotherapeutic agent that primarily exerts its cytotoxic effects through DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS). While effective against a broad range of cancers, doxorubicin's clinical use is often limited by significant side effects, most notably cardiotoxicity. This guide presents a side-by-side comparison of their mechanisms, cytotoxicity, and the signaling pathways they modulate.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and doxorubicin against various human prostate cancer cell lines. Lower IC50 values indicate higher cytotoxic potency. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as incubation time and cell density.

Cell LineThis compound (µM)[1]Doxorubicin (µM)Reference
PC-31.14 ± 0.042.64[2]
8.00[3]
0.908[4]
DU1451.05 ± 0.020.343[4]
LNCaP1.69 ± 0.380.25[3]
0.169[5]
22Rv10.87 ± 0.330.234[5]
VCaP0.42 ± 0.11-

Data for doxorubicin is compiled from multiple sources to provide a range of observed values.

Mechanisms of Action

This compound

This compound exhibits a multi-pronged attack on cancer cells, particularly those that have developed resistance to standard therapies.[6] Its key mechanisms of action include:

  • Induction of Caspase-Dependent Apoptosis: this compound triggers programmed cell death through the activation of caspases, a family of proteases essential for apoptosis.[6]

  • Inhibition of Pro-survival Autophagy: By blocking autophagy, a cellular process that cancer cells can exploit to survive under stress, this compound enhances its cytotoxic effects.[6][7]

  • Suppression of Androgen Receptor (AR) Signaling: In prostate cancer, this compound downregulates the expression of the androgen receptor and its splice variants, such as AR-V7, which are crucial for the growth and survival of these cancer cells.[6]

  • Inhibition of Voltage-Gated Potassium Channels: This novel mechanism contributes to the overall anticancer activity of the compound.[6]

Doxorubicin

Doxorubicin's anticancer activity is primarily attributed to its interaction with DNA and related enzymes.[8][9] The main mechanisms are:

  • DNA Intercalation: The planar aromatic portion of the doxorubicin molecule inserts itself between the base pairs of the DNA double helix, thereby obstructing DNA replication and transcription.[8][9]

  • Topoisomerase II Inhibition: Doxorubicin stabilizes the complex formed between topoisomerase II and DNA after the enzyme has created a double-strand break to relieve torsional stress.[8][9] This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and subsequent cell death.[8]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that can damage cellular components, including DNA, proteins, and lipids.[10]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and doxorubicin.

Rhizochalinin_Pathway This compound This compound AR_signaling Androgen Receptor (AR) Signaling This compound->AR_signaling Autophagy Pro-survival Autophagy This compound->Autophagy Potassium_Channels Voltage-gated Potassium Channels This compound->Potassium_Channels Apoptosis Caspase-dependent Apoptosis This compound->Apoptosis Cell_Death Cancer Cell Death AR_signaling->Cell_Death Autophagy->Cell_Death Apoptosis->Cell_Death

Caption: this compound's multi-target mechanism of action.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage ROS_Generation->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Death Cancer Cell Death Cell_Cycle_Arrest->Cell_Death Apoptosis->Cell_Death

Caption: Doxorubicin's primary mechanisms leading to cell death.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to generate the data presented in this guide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or doxorubicin). A control group with no compound is also included.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for a further 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.[9][11][12][13][14]

Apoptosis Assay (Caspase Activity)

Caspase-Glo® 3/7 Assay is a common method to measure the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Workflow Diagram:

Caspase_Assay_Workflow Start Seed and treat cells in 96-well plate Add_Reagent Add Caspase-Glo® 3/7 Reagent Start->Add_Reagent Incubate Incubate at room temperature (30-60 min) Add_Reagent->Incubate Measure Measure luminescence Incubate->Measure Analyze Analyze data and compare to control Measure->Analyze

Caption: Workflow for a typical caspase activity assay.

Autophagy Assessment (LC3-II Western Blot)

The conversion of LC3-I to LC3-II is a hallmark of autophagy. This conversion can be detected by Western blotting, where LC3-II migrates faster than LC3-I on an SDS-PAGE gel due to its lipidation.

Detailed Protocol:

  • Cell Lysis: After treatment with the test compound, cells are washed with PBS and lysed using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for LC3. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. An increase in the LC3-II/LC3-I ratio or the total amount of LC3-II is indicative of an increase in autophagy.[15][16][17]

Conclusion

Both this compound and doxorubicin are potent cytotoxic agents with distinct mechanisms of action. Doxorubicin's well-established DNA-damaging properties have made it a cornerstone of chemotherapy for decades. However, its significant toxicity profile necessitates the search for novel anticancer agents. This compound, with its unique ability to target multiple pathways crucial for cancer cell survival and proliferation, particularly in drug-resistant models, represents a promising alternative or synergistic therapeutic strategy. Its efficacy in downregulating AR signaling and inhibiting pro-survival autophagy highlights its potential in treating challenging cancers like castration-resistant prostate cancer. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

Evaluating Rhizochalinin: A Novel Marine Compound Against Standard-of-Care Chemotherapies in Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comparative Analysis of Rhizochalinin's Therapeutic Potential in Advanced Prostate Cancer

This guide provides a comprehensive evaluation of this compound, a novel marine-derived compound, in comparison to standard-of-care chemotherapies for castration-resistant prostate cancer (CRPC). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of this compound's performance supported by available preclinical data.

Introduction to this compound

This compound is a sphingolipid-like semi-synthetic compound derived from the marine sponge Rhizochalina incrustata.[1] Preclinical studies have identified it as a promising candidate for the treatment of CRPC, particularly in cases that have developed resistance to current standard therapies.[2] Its unique multi-faceted mechanism of action sets it apart from existing treatments.

Mechanism of Action: A Multi-Pronged Attack on Cancer Cells

This compound exhibits a distinct and multi-targeted approach to inhibiting cancer cell growth and survival. Its mechanisms of action include:

  • Induction of Apoptosis: this compound triggers programmed cell death in prostate cancer cells through a caspase-dependent pathway.[2]

  • Inhibition of Pro-survival Autophagy: It inhibits the process of autophagy, a mechanism that cancer cells often use to survive under stress, thereby overcoming a key resistance mechanism.[2][3]

  • Downregulation of AR-V7: this compound has been shown to decrease the expression of the androgen receptor splice variant 7 (AR-V7), a key driver of resistance to anti-androgen therapies like enzalutamide and abiraterone.[2][3]

  • Inhibition of Voltage-Gated Potassium Channels: The compound also blocks these channels, which are implicated in cancer cell proliferation and metastasis.[1]

This combination of anticancer properties suggests that this compound could be effective in patient populations where current therapies have failed.[2]

Signaling Pathway of this compound

The following diagram illustrates the key signaling pathways affected by this compound in prostate cancer cells.

Rhizochalinin_Pathway cluster_cell Prostate Cancer Cell This compound This compound AR_V7 AR-V7 This compound->AR_V7 Autophagy Pro-survival Autophagy This compound->Autophagy Caspases Caspases This compound->Caspases K_Channels Voltage-gated K+ Channels This compound->K_Channels Proliferation Cell Proliferation & Survival AR_V7->Proliferation Autophagy->Proliferation Apoptosis Apoptosis Caspases->Apoptosis K_Channels->Proliferation Proliferation->Apoptosis

Caption: this compound's multifaceted mechanism of action in CRPC cells.

Comparative Analysis with Standard-of-Care Chemotherapies

The current standard-of-care for CRPC includes androgen receptor-targeted agents and taxane-based chemotherapies. This section compares the preclinical data of this compound with enzalutamide, abiraterone, docetaxel, and cabazitaxel.

In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various prostate cancer cell lines. Direct head-to-head comparative IC50 data with standard-of-care drugs from the same studies are limited.

Cell LineThis compound IC50 (µM) after 48h[1]Notes
PC-3~2.5AR-negative
DU145~2.5AR-negative
LNCaP~2.5AR-positive, androgen-sensitive
22Rv1~1.5AR-positive, AR-V7 positive, enzalutamide/abiraterone resistant
VCaP~1.5AR-positive, AR-V7 positive, enzalutamide/abiraterone resistant

Notably, this compound demonstrates potent activity in cell lines resistant to enzalutamide and abiraterone (22Rv1 and VCaP), highlighting its potential to overcome this critical resistance mechanism.

In Vivo Efficacy

In preclinical xenograft models, this compound has demonstrated significant tumor growth inhibition.

TreatmentTumor Growth InhibitionAnimal ModelReference
This compound (1.8 mg/kg/day)27.0% (PC-3 xenograft)NOD SCID mice[4]
This compound (1.8 mg/kg/day)46.8% (22Rv1 xenograft)NOD SCID mice[4]
Combination Therapy

A key finding is this compound's ability to enhance the efficacy of standard therapies.

  • Enzalutamide: this compound re-sensitizes AR-V7 positive cells to enzalutamide.[2]

  • Taxanes (Docetaxel and Cabazitaxel): this compound increases the efficacy of taxanes in prostate cancer cell lines.[2] While specific combination index (CI) values from these studies were not detailed, a CI value of less than 1 is generally considered synergistic.

Mechanisms of Standard-of-Care Chemotherapies

Understanding the mechanisms of standard-of-care drugs provides context for this compound's unique properties.

Enzalutamide and Abiraterone: Androgen Receptor Signaling Inhibition

Enzalutamide is a potent androgen receptor (AR) inhibitor that competitively blocks androgen binding, prevents AR nuclear translocation, and impairs the binding of the AR to DNA. Abiraterone acetate inhibits CYP17A1, an enzyme crucial for androgen biosynthesis in the testes, adrenal glands, and within the tumor itself.[5][6][7]

AR_Signaling_Inhibition cluster_synthesis Androgen Synthesis cluster_cell Prostate Cancer Cell Androgens Androgens AR Androgen Receptor (AR) Androgens->AR Abiraterone Abiraterone CYP17A1 CYP17A1 Abiraterone->CYP17A1 Enzalutamide Enzalutamide Enzalutamide->AR AR_translocation AR Nuclear Translocation Enzalutamide->AR_translocation DNA_binding AR-DNA Binding Enzalutamide->DNA_binding AR->AR_translocation AR_translocation->DNA_binding Gene_Transcription Gene Transcription DNA_binding->Gene_Transcription Proliferation Cell Proliferation Gene_Transcription->Proliferation

Caption: Inhibition of androgen receptor signaling by enzalutamide and abiraterone.

Docetaxel and Cabazitaxel: Microtubule Stabilization

Docetaxel and cabazitaxel are taxanes that work by stabilizing microtubules, which are essential components of the cell's cytoskeleton. This stabilization disrupts the dynamic process of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Cabazitaxel is notably effective in docetaxel-resistant tumors.[8][9][10]

Taxane_Mechanism cluster_cell_cycle Cell Cycle Taxanes Docetaxel / Cabazitaxel Microtubule_Dynamics Microtubule Dynamics (Assembly/Disassembly) Taxanes->Microtubule_Dynamics Stabilizes Microtubules G2_M_Arrest G2/M Phase Arrest Taxanes->G2_M_Arrest Mitotic_Spindle Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Mechanism of action of taxanes (docetaxel and cabazitaxel).

Experimental Protocols

This section outlines the general methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells add_drug Add varying concentrations of test compound seed_cells->add_drug incubate Incubate for specified time (e.g., 48h) add_drug->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals (e.g., with DMSO) incubate_mtt->solubilize read_absorbance Read absorbance (e.g., at 570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: General workflow for an MTT-based cytotoxicity assay.

Protocol Details:

  • Cell Seeding: Prostate cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the test compound (this compound or standard-of-care drug) for a specified duration (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals are dissolved using a solubilizing agent such as DMSO.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.

In Vivo Xenograft Tumor Model

This model assesses the anti-tumor efficacy of a compound in a living organism.

Xenograft_Model_Workflow start Start inject_cells Subcutaneously inject human prostate cancer cells into immunocompromised mice start->inject_cells tumor_growth Allow tumors to grow to a palpable size inject_cells->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treat Administer test compound (e.g., this compound) or vehicle randomize->treat monitor Monitor tumor volume and animal well-being treat->monitor euthanize Euthanize mice at predefined endpoint monitor->euthanize analyze Excise and analyze tumors euthanize->analyze end End analyze->end

Caption: Workflow for a subcutaneous xenograft tumor model.

Protocol Details:

  • Cell Implantation: Human prostate cancer cells are injected subcutaneously into immunocompromised mice (e.g., NOD SCID).

  • Tumor Establishment: Tumors are allowed to grow to a specific size.

  • Treatment: Mice are randomized into groups and treated with the investigational drug (e.g., intraperitoneal injections of this compound) or a vehicle control over a defined period.

  • Monitoring: Tumor volume is measured regularly, and the general health of the animals is monitored.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be further analyzed for biomarkers of drug activity.

Apoptosis and Autophagy Assays
  • Apoptosis: Can be assessed by methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by Western blotting for cleavage of caspase-3 and PARP.[11]

  • Autophagy: Typically evaluated by monitoring the conversion of LC3-I to LC3-II via Western blotting or by observing the formation of autophagosomes using fluorescence microscopy.[12][13]

Conclusion

This compound presents a promising preclinical profile as a potential therapeutic agent for castration-resistant prostate cancer. Its unique, multi-targeted mechanism of action, particularly its efficacy in AR-V7 positive and drug-resistant models, suggests it could address significant unmet needs in the treatment of advanced prostate cancer. Furthermore, its ability to synergize with existing standard-of-care therapies opens avenues for novel combination treatment strategies. Further head-to-head comparative studies are warranted to definitively establish its therapeutic potential relative to current standards of care. The data presented in this guide underscore the importance of continued investigation into marine-derived compounds as a source of novel anticancer agents.

References

Cross-Validation of Rhizochalinin's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of Rhizochalinin with standard-of-care therapies for castration-resistant prostate cancer, Enzalutamide and Docetaxel, supported by experimental data.

This guide provides a comprehensive analysis of the mechanism of action of this compound, a novel marine-derived compound, benchmarked against established treatments for castration-resistant prostate cancer (CRPC), Enzalutamide and Docetaxel. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.

Comparative Analysis of Cellular Effects

The following tables summarize the quantitative data on the cytotoxic, pro-apoptotic, and autophagy-modulating effects of this compound, Enzalutamide, and Docetaxel in various prostate cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50 Values)
CompoundCell LineIC50 (µM)Treatment DurationKey Findings
This compound PC-3~2.548hEffective against both androgen-sensitive and -insensitive cell lines.
DU145~2.548hStrongest cytotoxic effects observed in AR-V7 positive cells.
LNCaP~2.548h
22Rv1~1.548h
VCaP~1.548h
Enzalutamide LNCaP0.159 - 0.160Not SpecifiedSignificantly more potent than first-generation antiandrogens.[1]
C4-2B (Resistant)14.77Not SpecifiedResistance is a significant clinical challenge.[2]
Docetaxel PC-30.00372 - 7.2148h - 72hPotent in both androgen-dependent and -independent cell lines.[3]
DU-1450.00446 - 15.1748h - 72h
LNCaP0.0011348h
22Rv11.2672h
Table 2: Comparative Effects on Apoptosis
CompoundCell LineAssayKey Quantitative Findings
This compound PC-3Flow Cytometry (Sub-G1)Increased sub-G1 population, indicating apoptosis.[4]
PC-3, 22Rv1Western BlotTime- and dose-dependent increase in cleaved caspase-3.[4]
PC-3Flow Cytometry (Annexin V/PI)Pre-treatment with a pan-caspase inhibitor significantly decreased apoptosis, confirming caspase-dependence.[4]
Enzalutamide VCaPNot SpecifiedInduced apoptosis in AR-overexpressing cells.[1]
Docetaxel PC3MFlow Cytometry (Annexin V/PI)Apoptotic percentage reached up to 50% at 8 µM.
Table 3: Comparative Effects on Autophagy
CompoundCell LineAssayKey Quantitative Findings & Observations
This compound PC-3Western BlotClear shift towards LC3B-II accumulation after 48h, indicative of autophagy inhibition.[4]
PC-3Electron & Immunofluorescence MicroscopyAccumulation of autophagosomes.[4]
Enzalutamide LNCaP, CWR22Rv1Western BlotIncreased LC3-II/I ratio (from 0.71 to 1.36 in LNCaP) and ATG5 expression, indicating autophagy induction.[5]
LNCaP, C4-2BLC3-eGFP AssayEmergence of bright punctate fluorescence in autophagosomes.[6]
Docetaxel PC3, DU145Western BlotTime- and concentration-dependent increase in LC3-II expression, indicating induction of protective autophagy.[3]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound, Enzalutamide, and Docetaxel are visualized in the following diagrams.

Rhizochalinin_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VK_Channel Voltage-Gated Potassium Channels This compound->VK_Channel Inhibits Autophagy Pro-survival Autophagy This compound->Autophagy Inhibits Caspases Caspases This compound->Caspases Activates ARV7_mRNA AR-V7 mRNA This compound->ARV7_mRNA Downregulates Drug_Resistance Drug Resistance Autophagy->Drug_Resistance Apoptosis Apoptosis Caspases->Apoptosis ARV7_Protein AR-V7 Protein ARV7_mRNA->ARV7_Protein AR_Signaling AR Signaling ARV7_Protein->AR_Signaling ARV7_Protein->Drug_Resistance Contributes to AR_Signaling->Drug_Resistance Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Enzalutamide_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation Enzalutamide Enzalutamide Enzalutamide->AR Competitively Inhibits Binding Enzalutamide->AR_dimer Inhibits Nuclear Translocation DNA DNA Enzalutamide->DNA Inhibits DNA Binding AR_dimer->DNA Binds to AREs Gene_Transcription Gene Transcription (e.g., PSA) DNA->Gene_Transcription Cell_Growth Cancer Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Docetaxel_Mechanism cluster_cytoplasm Cytoplasm Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules Stabilizes (Inhibits Depolymerization) Bcl2 Bcl-2 Docetaxel->Bcl2 Induces Phosphorylation Cell_Cycle Cell Cycle Arrest (G2/M Phase) Microtubules->Cell_Cycle Apoptosis Apoptosis Bcl2->Apoptosis Cell_Cycle->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Experimental Workflows and Protocols

The following section details the methodologies for the key experiments cited in this guide.

Experimental Workflow: Comparative Analysis of Drug Efficacy

Experimental_Workflow cluster_assays Cellular Assays cluster_analysis Data Analysis start Prostate Cancer Cell Lines (e.g., PC-3, LNCaP, 22Rv1) treatment Treat with: - this compound - Enzalutamide - Docetaxel (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis autophagy Autophagy Assay (Western Blot for LC3-II) treatment->autophagy ic50 Calculate IC50 Values viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant autophagy_quant Quantify LC3-II/I Ratio autophagy->autophagy_quant comparison Comparative Analysis of Mechanism of Action ic50->comparison apoptosis_quant->comparison autophagy_quant->comparison

Detailed Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the concentration of a drug that inhibits cell growth by 50% (IC50).

  • Procedure:

    • Seed prostate cancer cells (e.g., PC-3, LNCaP, 22Rv1) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound, Enzalutamide, or Docetaxel for a specified duration (e.g., 48 or 72 hours).

    • Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 values using dose-response curve fitting software.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Objective: To quantify the percentage of cells undergoing apoptosis.

  • Procedure:

    • Seed cells in 6-well plates and treat with the compounds at the desired concentrations and for the specified time.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

3. Western Blot Analysis for Protein Expression

  • Objective: To detect and quantify changes in the expression of specific proteins (e.g., cleaved caspase-3, LC3-I/II, AR-V7, phosphorylated Bcl-2).

  • Procedure:

    • Treat cells with the compounds as required and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound demonstrates a unique and multi-faceted mechanism of action that distinguishes it from both Enzalutamide and Docetaxel. Its ability to induce caspase-dependent apoptosis, downregulate the key resistance factor AR-V7, and, most notably, inhibit pro-survival autophagy, presents a compelling rationale for its further investigation as a therapeutic agent for CRPC. The contrasting effect on autophagy, where Enzalutamide and Docetaxel induce a protective response, suggests that this compound may be particularly effective in overcoming certain mechanisms of drug resistance. Furthermore, the observation that this compound can re-sensitize CRPC cells to Enzalutamide and enhance the efficacy of taxanes opens promising avenues for combination therapies.[4] The experimental data summarized in this guide provides a solid foundation for researchers to design further studies to fully elucidate the therapeutic potential of this compound in the treatment of advanced prostate cancer.

References

Independent Verification of Rhizochalinin's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor activity of Rhizochalinin against established therapeutic agents for prostate cancer. The information is compiled from independent research studies to offer a comprehensive overview of its efficacy and mechanism of action, supported by experimental data.

Executive Summary

This compound, a marine-derived compound, has demonstrated significant anti-tumor activity in preclinical studies, particularly in prostate cancer models. It exhibits cytotoxicity against a range of prostate cancer cell lines, including those resistant to standard therapies. Its mechanism of action involves the induction of apoptosis, inhibition of pro-survival autophagy, and suppression of androgen receptor (AR) signaling. In vivo studies have shown its potential to inhibit tumor growth. This guide presents a comparative analysis of this compound's performance against current standard-of-care drugs such as docetaxel, cabazitaxel, enzalutamide, and abiraterone.

In Vitro Anti-Tumor Activity: A Comparative Analysis

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and standard chemotherapeutic agents in various prostate cancer cell lines.

Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison should be made with caution as experimental conditions may have varied between studies.

Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines

Cell LineThis compound (µM)
PC-32.8
DU1453.1
LNCaP3.5
22Rv11.2
VCaP1.5

Table 2: IC50 Values of Standard-of-Care Drugs in Prostate Cancer Cell Lines

Cell LineDocetaxel (nM)Cabazitaxel (nM)Enzalutamide (µM)Abiraterone (µM)
LNCaP0.10.35105
PC-30.651.23013
DU145Not Available7.09 (Docetaxel-resistant)Not AvailableNot Available
22Rv1Not Available1.3 (Docetaxel-resistant)Not AvailableNot Available
VCaPNot AvailableNot AvailableNot AvailableNot Available

In Vivo Anti-Tumor Efficacy

Studies using mouse xenograft models of human prostate cancer have demonstrated the in vivo anti-tumor activity of this compound.

Table 3: In Vivo Tumor Growth Inhibition by this compound

Xenograft ModelTreatmentTumor Growth Inhibition (%)
PC-3This compound (1.8 mg/kg/day)27.0
22Rv1This compound (1.8 mg/kg/day)46.8

Mechanism of Action

This compound exerts its anti-tumor effects through a multi-faceted mechanism of action.

Signaling Pathway Diagram

Rhizochalinin_Mechanism_of_Action cluster_akt Akt Signaling Pathway cluster_apoptosis Apoptosis Induction cluster_autophagy Autophagy Inhibition This compound This compound Akt Akt This compound->Akt Inhibits Caspases Caspases This compound->Caspases Activates LC3II LC3-II Conversion This compound->LC3II Inhibits mTOR mTOR Akt->mTOR Phosphorylates GSK3b GSK3β Akt->GSK3b Phosphorylates (Inhibits) Apoptosis Apoptosis Caspases->Apoptosis Activates Autophagy Autophagy LC3II->Autophagy Blocks

Caption: Mechanism of action of this compound.

Experimental Protocols

MTT Assay for Cell Viability

This assay is used to assess the cytotoxic effects of compounds on cancer cells.

Materials:

  • Prostate cancer cell lines (PC-3, DU145, LNCaP, 22Rv1, VCaP)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

Apoptosis Assay using Annexin V/Propidium Iodide Staining

This assay is used to quantify the percentage of apoptotic and necrotic cells.

Materials:

  • Prostate cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds for the desired time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Autophagy Assay by Western Blot for LC3-II

This assay is used to monitor the induction of autophagy by observing the conversion of LC3-I to LC3-II.

Materials:

  • Prostate cancer cells

  • RIPA lysis buffer with protease inhibitors

  • Primary antibody against LC3

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection system

Procedure:

  • Treat cells with the test compounds.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary anti-LC3 antibody.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence system. An increase in the LC3-II/LC3-I ratio indicates an induction of autophagy, while a blockage in the autophagic flux can lead to an accumulation of LC3-II.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Prostate Cancer Cell Culture start->cell_culture treatment Treatment with This compound & Comparators cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis autophagy Autophagy Assay (Western Blot for LC3-II) treatment->autophagy data_analysis Data Analysis (IC50, % Apoptosis, etc.) mtt->data_analysis apoptosis->data_analysis autophagy->data_analysis end End data_analysis->end

A Comparative Analysis of Apoptotic Pathways: Rhizochalinin vs. Cisplatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the apoptotic pathways induced by the marine-derived compound Rhizochalinin and the conventional chemotherapeutic agent cisplatin. By presenting experimental data, detailed methodologies, and visual pathway diagrams, this document aims to offer a comprehensive resource for researchers in oncology and drug discovery.

Introduction

Apoptosis, or programmed cell death, is a critical process in tissue homeostasis and a primary target for anti-cancer therapies. Understanding the specific apoptotic pathways triggered by different compounds is crucial for developing more effective and targeted cancer treatments. This compound, a marine alkaloid, has emerged as a promising anti-cancer agent, while cisplatin remains a cornerstone of chemotherapy for various solid tumors. This guide delves into the molecular mechanisms underlying their apoptotic effects.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the apoptotic effects of this compound and cisplatin across various cancer cell lines. It is important to note that direct comparative studies are limited, and the data presented here are compiled from different research articles. Experimental conditions such as cell line, drug concentration, and exposure time can significantly influence the results.

Table 1: IC50 Values for Induction of Apoptosis

CompoundCancer Cell LineIC50 (µM)Citation
This compoundPC-3 (Prostate)~2[1]
This compound22Rv1 (Prostate)<2[1]
CisplatinA549 (Lung)2-16
CisplatinMCF-7 (Breast)Varies widely
CisplatinHeLa (Cervical)Varies widely
CisplatinEndometrial Adenocarcinoma0.022 - 0.56 (µg/ml)[2]
CisplatinOvarian CancerVaries with seeding density[3]

Table 2: Caspase Activation

CompoundCancer Cell LineCaspase(s) ActivatedFold Change/ObservationCitation
This compoundHL-60 (Leukemia)Caspase-3, -8, -9Decrease in pro-caspases[4]
This compoundPC-3 (Prostate)Caspase-3/7Increased activity[1]
CisplatinT24 (Bladder)Caspase-3, -8, -9Activation observed[5]
CisplatinA549 (Lung)Caspase-3/7, -8, -9Unchanged or decreased
CisplatinMCF-7 (Breast)Caspase-3, -9Increased levels[6]
CisplatinRenal Cell CarcinomaCaspase-37.2-fold increase (ADR) vs. no activation (CDDP)[7]

Table 3: Regulation of Bcl-2 Family Proteins

| Compound | Cancer Cell Line | Protein | Regulation | Citation | | :--- | :--- | :--- | :--- | | this compound | PC-3 (Prostate) | Bad | Upregulation |[1] | | this compound | PC-3 (Prostate) | Bcl-2 | Downregulation |[1] | | Cisplatin | Bladder Cancer | Bcl-2 | Upregulation (in resistant cells) |[5] | | Cisplatin | Bladder Cancer | Bax | Redistribution |[5] | | Cisplatin | Lung Cancer | Bcl-2, Bax | No change in resistant sublines |[8] | | Cisplatin | Mesothelioma | Bak, Bax, NOXA | Upregulation |[9] | | Cisplatin | Mesothelioma | Bcl-xL | Upregulation or unchanged |[9] |

Apoptotic Signaling Pathways

This compound-Induced Apoptosis

This compound primarily induces apoptosis through a caspase-dependent pathway.[4] Experimental evidence points to the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The key events in this compound-induced apoptosis include:

  • Initiation: Activation of initiator caspases, specifically caspase-8 and caspase-9.[4]

  • Mitochondrial Involvement: Changes in mitochondrial membrane permeability are observed, suggesting the involvement of the intrinsic pathway.[4]

  • Bcl-2 Family Regulation: this compound modulates the expression of Bcl-2 family proteins, leading to an increase in the pro-apoptotic protein Bad and a decrease in the anti-apoptotic protein Bcl-2.[1]

  • Execution: Activation of the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[4][10]

Rhizochalinin_Apoptosis This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Caspase8 Caspase-8 This compound->Caspase8 Bcl2_family Bcl-2 Family (↑Bad, ↓Bcl-2) This compound->Bcl2_family Caspase9 Caspase-9 Mitochondrion->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2_family->Mitochondrion

This compound Apoptotic Pathway

Cisplatin-Induced Apoptosis

Cisplatin induces apoptosis through a more complex and multifaceted mechanism that can be both caspase-dependent and -independent.[11] The primary trigger for cisplatin-induced apoptosis is DNA damage.

The key pathways involved in cisplatin-induced apoptosis are:

  • DNA Damage Response: Cisplatin forms adducts with DNA, leading to DNA damage and the activation of signaling pathways involving p53.

  • Intrinsic (Mitochondrial) Pathway: DNA damage signals lead to the activation of pro-apoptotic Bcl-2 family members like Bax and Bak, causing mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. This, in turn, activates caspase-9 and the downstream executioner caspases.[5]

  • Extrinsic (Death Receptor) Pathway: Cisplatin can also activate the extrinsic pathway by increasing the expression of Fas ligand (FasL) or by activating the Fas-associated death domain (FADD), leading to the activation of caspase-8.

  • Endoplasmic Reticulum (ER) Stress: Cisplatin-induced cellular stress can trigger the unfolded protein response (UPR) in the ER, which can also lead to apoptosis.

Cisplatin_Apoptosis Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage ER_Stress ER Stress Cisplatin->ER_Stress Death_ Death_ Cisplatin->Death_ p53 p53 DNA_Damage->p53 Bcl2_family Bcl-2 Family (↑Bax, Bak) p53->Bcl2_family Mitochondrion Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Death_Receptor Death Receptor (Fas/FADD) Caspase8 Caspase-8 Death_Receptor->Caspase8 ER_Stress->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2_family->Mitochondrion Receptor Receptor

Cisplatin Apoptotic Pathway

Experimental Protocols

Detailed methodologies for key experiments used to assess apoptosis are provided below.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Preparation: Culture cells to the desired confluency and treat with this compound or cisplatin for the indicated time.

  • Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

AnnexinV_Workflow cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis Cell_Culture Cell Culture & Treatment Harvesting Harvest Cells Cell_Culture->Harvesting Washing Wash with PBS Harvesting->Washing Resuspension Resuspend in Binding Buffer Washing->Resuspension Staining Add Annexin V-FITC & PI Resuspension->Staining Incubation Incubate (15 min) Staining->Incubation Flow_Cytometry Flow Cytometry Analysis Incubation->Flow_Cytometry

Annexin V/PI Assay Workflow

Caspase Activity Assay

This assay measures the activity of specific caspases (e.g., caspase-3, -8, -9) in cell lysates.

Principle: The assay utilizes a specific peptide substrate for the target caspase that is conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-trifluoromethyl coumarin, AFC) reporter molecule. When the caspase is active in the cell lysate, it cleaves the substrate, releasing the reporter molecule which can then be quantified by measuring the absorbance or fluorescence.

Protocol:

  • Cell Lysis: Treat cells with this compound or cisplatin. Lyse the cells using a lysis buffer to release the cellular contents, including caspases.

  • Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing the specific caspase substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance at 405 nm (for pNA) or fluorescence at an excitation/emission of 400/505 nm (for AFC) using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase activity compared to an untreated control.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Protocol:

  • Protein Extraction: Extract total protein from treated and untreated cells using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, cleaved caspase-3).

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[11]

Principle: The TUNEL assay enzymatically labels the 3'-OH ends of DNA strand breaks with labeled dUTP. The enzyme terminal deoxynucleotidyl transferase (TdT) catalyzes the incorporation of these labeled nucleotides. The incorporated label can then be detected by fluorescence microscopy or flow cytometry.

Protocol:

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize with a detergent (e.g., Triton X-100) to allow the labeling reagents to enter the cell and nucleus.[9]

  • TUNEL Reaction: Incubate the cells with a reaction mixture containing TdT and labeled dUTP.

  • Detection: For fluorescent detection, the incorporated labeled dUTP can be directly visualized. For colorimetric detection, an antibody against the label (e.g., biotin) conjugated to an enzyme (e.g., HRP) is used, followed by the addition of a substrate that produces a colored precipitate.

  • Analysis: Analyze the cells using a fluorescence microscope or flow cytometer to quantify the percentage of TUNEL-positive (apoptotic) cells.

JC-1 Mitochondrial Membrane Potential Assay

This assay is used to measure the mitochondrial membrane potential (ΔΨm), which is an indicator of mitochondrial health and is often disrupted during the early stages of apoptosis.[12]

Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.

Protocol:

  • Cell Staining: Treat cells with this compound or cisplatin. Incubate the cells with the JC-1 dye.

  • Washing: Wash the cells to remove the excess dye.

  • Analysis: Analyze the cells using a fluorescence microscope, flow cytometer, or a fluorescence plate reader. Measure the fluorescence intensity in both the red and green channels.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential and an increase in apoptosis.

Conclusion

Both this compound and cisplatin are effective inducers of apoptosis in cancer cells, albeit through distinct and overlapping signaling pathways. This compound appears to primarily activate a caspase-dependent cascade involving both intrinsic and extrinsic pathways, with a notable influence on the Bcl-2 family of proteins. Cisplatin, on the other hand, triggers a more complex response initiated by DNA damage, which converges on mitochondrial, death receptor, and ER stress-mediated apoptotic pathways.

The information presented in this guide highlights the need for further direct comparative studies to fully elucidate the quantitative differences in the apoptotic efficacy of these two compounds. A deeper understanding of their respective mechanisms will be invaluable for the rational design of novel combination therapies and for overcoming drug resistance in cancer treatment.

References

comparative study of Rhizochalinin on various prostate cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the marine-derived compound Rhizochalinin reveals its significant therapeutic potential across a spectrum of prostate cancer cell lines, demonstrating particular efficacy in castration-resistant models. This guide provides a comprehensive overview of this compound's effects, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Data Summary: Comparative Efficacy of this compound

This compound, a novel sphingolipid-like compound isolated from the marine sponge Rhizochalina incrustata, has demonstrated potent cytotoxic effects against various human prostate cancer cell lines.[1] Its efficacy is particularly noteworthy in cell lines resistant to standard therapies, such as those positive for the androgen receptor splice variant 7 (AR-V7).[1]

Cell LineDescriptionIC50 (µM) of this compound (48h treatment)
PC-3 Androgen-independent, AR negative, docetaxel-resistant1.14 ± 0.04[2]
DU145 Androgen-independent, AR negative1.05 ± 0.02[2]
LNCaP Androgen-sensitive1.69 ± 0.38[2]
22Rv1 Androgen-independent, AR-V7 positive0.87 ± 0.33[2]
VCaP Androgen-independent, AR-V7 positive0.42 ± 0.11[2]

Table 1: Comparative IC50 values of this compound across different prostate cancer cell lines after 48 hours of treatment. Data are presented as mean ± SEM.[2]

The data clearly indicates that this compound is highly active at low micromolar concentrations across all tested cell lines.[1] Notably, the AR-V7 positive cell lines, 22Rv1 and VCaP, which are resistant to enzalutamide and abiraterone, exhibit the highest sensitivity to this compound.

Mechanism of Action: A Multi-Faceted Approach

This compound employs a multi-pronged attack on prostate cancer cells, inducing apoptosis, inhibiting survival pathways, and modulating key signaling molecules.

Induction of Caspase-Dependent Apoptosis

A primary mechanism of this compound's anticancer activity is the induction of programmed cell death, or apoptosis.[2] This is characterized by an increase in the sub-G1 cell population, DNA fragmentation, and the externalization of phosphatidylserine.[2] Crucially, the apoptotic process is caspase-dependent, as evidenced by the cleavage of caspase-3 and the significant reduction in apoptosis when treated with a pan-caspase inhibitor.

Inhibition of Pro-Survival Autophagy

In addition to inducing apoptosis, this compound also inhibits pro-survival autophagy, a mechanism that cancer cells often utilize to withstand stress and chemotherapy.[2] This dual action of promoting cell death while blocking a key survival pathway enhances its therapeutic efficacy.

Downregulation of AR-V7 and Androgen Receptor Signaling

A key finding is this compound's ability to downregulate the expression of AR-V7, a constitutively active androgen receptor splice variant that drives resistance to modern anti-androgen therapies.[2] By suppressing AR-V7, this compound not only exerts its own cytotoxic effects but also has the potential to re-sensitize resistant cancer cells to drugs like enzalutamide.

Inhibition of Voltage-Gated Potassium Channels

This compound has also been shown to inhibit voltage-gated potassium channels, which are often overexpressed in prostate cancer and are associated with increased cell proliferation. This inhibitory action likely contributes to the induction of apoptosis.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4]

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.[3]

  • Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 48 hours).[3]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as isopropanol or DMSO, to dissolve the formazan crystals.[3][4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[4] Cell viability is calculated as a percentage of the control (untreated) cells.[3]

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[5]

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[5][6]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[7]

  • Annexin V Staining: Add fluorochrome-conjugated Annexin V to the cell suspension and incubate for 10-15 minutes at room temperature, protected from light.[7]

  • Washing: Add 1X Binding Buffer and centrifuge to wash the cells.[7]

  • Propidium Iodide (PI) Staining (Optional): Resuspend the cells in 1X Binding Buffer and add a DNA-binding dye like Propidium Iodide (PI) to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).[5]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible.[6][8]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the fluorescent nucleic acid dye propidium iodide (PI) to determine the distribution of cells in the different phases of the cell cycle.[9]

  • Cell Harvesting and Fixation: Harvest cells and fix them in cold 70% ethanol, adding it dropwise to the cell pellet while vortexing to prevent clumping.[9][10] Fix for at least 30 minutes on ice.[9][10]

  • Washing: Pellet the cells by centrifugation and wash twice with PBS.[9][10]

  • RNase Treatment: To ensure only DNA is stained, treat the cell pellet with RNase A solution to remove RNA.[9][11]

  • PI Staining: Add PI staining solution to the cells and incubate at room temperature for 5-10 minutes.[9]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry, collecting data for at least 10,000 single-cell events.[9] The DNA content will be displayed on a linear scale to distinguish between G0/G1, S, and G2/M phases.[12]

Visualizing the Mechanisms of Action

To better understand the complex interactions involved in this compound's anticancer effects, the following diagrams illustrate the key signaling pathways and experimental workflows.

Rhizochalinin_Mechanism This compound This compound PotassiumChannels Voltage-gated Potassium Channels This compound->PotassiumChannels Inhibits AR_V7 AR-V7 Expression This compound->AR_V7 Downregulates Autophagy Pro-survival Autophagy This compound->Autophagy Inhibits Apoptosis Caspase-Dependent Apoptosis This compound->Apoptosis Induces PotassiumChannels->Apoptosis CellViability Prostate Cancer Cell Viability AR_V7->CellViability Promotes Autophagy->CellViability Promotes Apoptosis->CellViability Decreases

Caption: Overview of this compound's multi-target mechanism of action in prostate cancer cells.

Experimental_Workflow_Apoptosis Start Prostate Cancer Cell Culture Treatment Treat with This compound Start->Treatment Harvest Harvest Cells Treatment->Harvest Stain Stain with Annexin V & PI Harvest->Stain Analysis Flow Cytometry Analysis Stain->Analysis Result Quantify Apoptotic vs. Live/Necrotic Cells Analysis->Result

Caption: Experimental workflow for assessing apoptosis induction by this compound using Annexin V/PI staining.

Cell_Cycle_Analysis_Workflow Start Cell Culture & Treatment with this compound Harvest Harvest & Fix Cells (70% Ethanol) Start->Harvest RNase RNase Treatment Harvest->RNase PI_Stain Propidium Iodide Staining RNase->PI_Stain Analysis Flow Cytometry PI_Stain->Analysis Result Analyze Cell Cycle Phase Distribution (Sub-G1, G0/G1, S, G2/M) Analysis->Result

Caption: Workflow for analyzing the effect of this compound on the prostate cancer cell cycle.

Conclusion

This compound presents a promising avenue for the development of novel therapeutics for prostate cancer, particularly for castration-resistant forms of the disease. Its ability to induce apoptosis, inhibit survival pathways, and overcome mechanisms of drug resistance through a multi-targeted approach warrants further investigation. The data and protocols presented in this guide offer a solid foundation for future research into the clinical potential of this potent marine compound.

References

Navigating the Therapeutic Potential of the Deep: A Comparative Analysis of Rhizochalinin and Other Marine Anticancer Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 27, 2025 – A comprehensive analysis of the marine-derived compound Rhizochalinin reveals a promising therapeutic index, positioning it as a significant candidate in the landscape of oncological drug development. This guide provides a comparative assessment of this compound against established marine-derived anticancer agents, offering researchers, scientists, and drug development professionals a data-driven overview of its performance, supported by experimental evidence.

This compound, a sphingolipid-like compound originally isolated from the marine sponge Rhizochalina incrustata, has demonstrated potent cytotoxic effects against a range of cancer cell lines.[1] In preclinical studies, it has shown a favorable safety profile, suggesting a wide therapeutic window. This guide delves into the quantitative data, experimental methodologies, and underlying signaling pathways to offer a clear comparison with other marine compounds that have successfully transitioned into clinical use.

Comparative Therapeutic Index: A Quantitative Overview

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. While a definitive TI for this compound is still under investigation, preclinical data allows for a robust estimation. In vivo studies on mouse xenograft models have shown that this compound is well-tolerated at a dose of 1.8 mg/kg/day, a concentration at which it significantly inhibits tumor growth without causing severe side effects.[2]

The following table summarizes the available in vitro cytotoxicity and in vivo efficacy and toxicity data for this compound and other prominent marine-derived anticancer agents.

CompoundMarine SourceCancer Cell LineIn Vitro Cytotoxicity (IC50)In Vivo Efficacy (Dose)In Vivo Toxicity (Adverse Effects)
This compound Sponge (Rhizochalina incrustata)PC-3 (Prostate)Low µM range[1]1.8 mg/kg/day (significant tumor reduction)[2]No severe side effects observed at effective dose[2]
22Rv1 (Prostate)Low µM range[1]1.8 mg/kg/day (46.8% tumor growth reduction)Increased spleen size and leukocytosis noted[2]
Glioblastoma cell linesHighly active[3]Not yet reportedNot yet reported
Trabectedin Tunicate (Ecteinascidia turbinata)Adrenocortical Carcinoma (ACC) primary cultures0.08–0.13 nM[4]1.5 mg/m² (24-hour IV infusion every 3 weeks)[5]Grade 3-4 neutropenia, thrombocytopenia, elevation of liver enzymes[5]
Eribulin Sponge (Halichondria okadai)Metastatic Breast CancerNot specified in provided abstracts1.4 mg/m² (IV infusion on days 1 and 8 of 21-day cycles)[6]Grade 3/4 neutropenia, leukopenia, peripheral neuropathy[6]
Cytarabine Sponge (Cryptotethya crypta)Acute Myeloid Leukemia (AML)IC50 decreased with co-administration of natural compounds[7]Dose-dependentLeukopenia, thrombocytopenia, gastrointestinal toxicity[8]

Delving into the Mechanisms: Signaling Pathways and Experimental Workflows

This compound exerts its anticancer effects through a multi-faceted approach, primarily by inducing apoptosis and inhibiting pro-survival autophagy.[1][3] Furthermore, it has been shown to suppress the Akt signaling pathway and downregulate the androgen receptor splice variant AR-V7, which is associated with drug resistance in prostate cancer.[1][9]

To provide a clearer understanding of these processes, the following diagrams illustrate the key signaling pathways affected by this compound and a generalized workflow for assessing the therapeutic index of marine compounds.

Rhizochalinin_Signaling_Pathway This compound This compound Akt Akt This compound->Akt inhibition Autophagy Pro-survival Autophagy This compound->Autophagy inhibition Caspases Caspases This compound->Caspases activation ARV7 AR-V7 This compound->ARV7 downregulation mTOR mTOR Akt->mTOR activation mTOR->Autophagy inhibition Apoptosis Apoptosis Caspases->Apoptosis DrugResistance Drug Resistance ARV7->DrugResistance Therapeutic_Index_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Cytotoxicity Cytotoxicity Assays (e.g., MTT) Determine IC50 Efficacy_vitro Efficacy Assays (e.g., Apoptosis, Cell Cycle) Calculation Therapeutic Index Calculation (TD50/ED50) Cytotoxicity->Calculation Toxicity Toxicity Studies (Determine MTD/LD50) Efficacy_vitro->Calculation Efficacy_vivo Efficacy Studies (Determine ED50) Toxicity->Calculation Efficacy_vivo->Calculation

References

Unveiling Rhizochalinin's Power Against AR-V7 Driven Prostate Cancer Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of the androgen receptor splice variant 7 (AR-V7) is a critical challenge in the treatment of castration-resistant prostate cancer (CRPC), rendering many standard therapies, such as enzalutamide and abiraterone, ineffective. This guide provides a comprehensive comparison of the marine-derived compound Rhizochalinin's efficacy in the context of AR-V7 expression, benchmarked against established treatments. Experimental data is presented to confirm the pivotal role of AR-V7 in this compound's mechanism of action, offering a valuable resource for researchers and professionals in oncology drug development.

Executive Summary

This compound, a novel sphingolipid-like marine compound, demonstrates significant cytotoxic and tumor-suppressive activity in prostate cancer models, with a pronounced effect in AR-V7 positive cells that are resistant to current standard therapies. Experimental evidence indicates that this compound downregulates AR-V7 expression, induces apoptosis, and inhibits pro-survival autophagy. Notably, it has been shown to re-sensitize AR-V7 positive cells to enzalutamide, highlighting its potential as a combination therapy. This guide will delve into the quantitative data supporting these claims, outline the experimental methodologies, and visualize the key pathways and workflows.

Comparative Efficacy of this compound

The therapeutic potential of this compound is most evident when comparing its activity in AR-V7 positive versus AR-V7 negative prostate cancer cell lines.

In Vitro Cytotoxicity

This compound exhibits potent cytotoxic effects across a range of prostate cancer cell lines, with significantly lower IC50 values in the AR-V7 positive cell lines 22Rv1 and VCaP, indicating a higher sensitivity of these resistant cells to the compound.

Cell LineAR-V7 StatusThis compound IC50 (µM)Enzalutamide IC50 (µM)Docetaxel IC50 (nM)
PC-3Negative1.14 ± 0.04>10~225[1]
DU145Negative1.05 ± 0.02>10~78[1]
LNCaPNegative1.69 ± 0.38~0.036[2]~15[1]
22Rv1 Positive 0.87 ± 0.33 ~1[3]~1.26 - 4[1][4]
VCaP Positive 0.42 ± 0.11 ~0.5[3]Not readily available

Table 1: Comparative in vitro cytotoxicity (IC50 values) of this compound, Enzalutamide, and Docetaxel in various prostate cancer cell lines. Data for Enzalutamide and Docetaxel are sourced from separate studies for comparative context.

In Vivo Tumor Growth Inhibition

In vivo studies using xenograft models further substantiate the preferential efficacy of this compound against AR-V7 positive tumors.

Xenograft ModelAR-V7 StatusTreatmentTumor Growth Reduction (%) vs. Controlp-value
PC-3NegativeThis compound (1.8 mg/kg/day)27.0%0.0156
22Rv1 Positive This compound (1.8 mg/kg/day) 46.8% 0.047

Table 2: In vivo efficacy of this compound in reducing tumor growth in xenograft models. The stronger tumor-suppressive effect was observed in the AR-V7 positive 22Rv1 model.

Mechanism of Action: Targeting the AR-V7 Axis

This compound's efficacy in AR-V7 positive cells is attributed to its multi-faceted mechanism of action that directly and indirectly counteracts the effects of this resistance-driving splice variant.

Downregulation of AR-V7 Expression

Western blot and RT-qPCR analyses have demonstrated that this compound treatment leads to a significant downregulation of AR-V7 protein and mRNA expression in 22Rv1 and VCaP cells. This reduction in AR-V7 levels is a key contributor to its anti-tumor activity.

Induction of Apoptosis and Inhibition of Autophagy

This compound induces caspase-dependent apoptosis in prostate cancer cells. Furthermore, it inhibits pro-survival autophagy, a mechanism that cancer cells often utilize to withstand stress and chemotherapy, further contributing to its cell-killing effects.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound in AR-V7 positive prostate cancer cells.

Rhizochalinin_ARV7_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ARV7_gene AR Gene ARV7_mRNA AR-V7 mRNA ARV7_gene->ARV7_mRNA Splicing Ribosome Ribosome ARV7_mRNA->Ribosome Translation ARV7_protein_n AR-V7 Protein ARE Androgen Response Element (ARE) ARV7_protein_n->ARE Target_Genes Target Gene Transcription (e.g., PSA, IGF-1) ARE->Target_Genes Cell_Proliferation Cell Proliferation & Survival Target_Genes->Cell_Proliferation ARV7_protein_c AR-V7 Protein ARV7_protein_c->ARV7_protein_n Nuclear Translocation Ribosome->ARV7_protein_c Apoptosis_inhibition Inhibition of Apoptosis Autophagy_promotion Promotion of Pro-survival Autophagy This compound This compound This compound->ARV7_mRNA Downregulates This compound->Autophagy_promotion Inhibits Apoptosis_induction Induction of Apoptosis This compound->Apoptosis_induction Autophagy_inhibition Inhibition of Pro-survival Autophagy Apoptosis_induction->Cell_Proliferation Inhibits Autophagy_inhibition->Cell_Proliferation Inhibits

Caption: this compound's impact on the AR-V7 signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Prostate cancer cells (PC-3, DU145, LNCaP, 22Rv1, VCaP) were seeded in 96-well plates at a density of 5 x 10³ cells per well.

  • Treatment: After 24 hours of incubation, cells were treated with various concentrations of this compound for 48 hours.

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Western Blot Analysis for AR-V7 Expression
  • Cell Lysis: 22Rv1 and VCaP cells were treated with this compound for 48 hours, then washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using the BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST and then incubated overnight at 4°C with a primary antibody against AR-V7.

  • Secondary Antibody and Detection: After washing, the membrane was incubated with an HRP-conjugated secondary antibody, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Band intensities were quantified using ImageJ software and normalized to a loading control (e.g., β-actin).

In Vivo Xenograft Study
  • Cell Implantation: 5 x 10⁶ PC-3 or 22Rv1 cells were subcutaneously injected into the flanks of male NOD/SCID mice.

  • Tumor Growth: Tumors were allowed to grow to a palpable size.

  • Treatment: Mice were randomized into control and treatment groups. The treatment group received daily intraperitoneal injections of this compound (1.8 mg/kg).

  • Tumor Measurement: Tumor volume was measured every 2-3 days using calipers and calculated using the formula: (length x width²)/2.

  • Study Endpoint: The study was terminated when tumors in the control group reached a predetermined size. Tumors were then excised, weighed, and processed for further analysis (e.g., histology, Western blotting).

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the efficacy of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies PC_Cells Prostate Cancer Cell Lines (AR-V7+ & AR-V7-) MTT MTT Assay (Cytotoxicity) PC_Cells->MTT WB Western Blot (AR-V7 Expression) PC_Cells->WB Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity) PC_Cells->Apoptosis_Assay Autophagy_Assay Autophagy Assay (e.g., LC3-II levels) PC_Cells->Autophagy_Assay Xenograft Xenograft Model (NOD/SCID Mice) PC_Cells->Xenograft Cell Implantation Tumor_Growth Tumor Growth Measurement Xenograft->Tumor_Growth Treatment Ex_Vivo_Analysis Ex Vivo Analysis (Histology, WB) Tumor_Growth->Ex_Vivo_Analysis

Caption: General workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

The presented data strongly support the role of AR-V7 as a key determinant of this compound's efficacy in castration-resistant prostate cancer. Its ability to downregulate AR-V7 and overcome resistance mechanisms makes it a promising candidate for further preclinical and clinical development, particularly for patients whose tumors have developed resistance to second-generation androgen receptor signaling inhibitors. Future studies should focus on elucidating the precise molecular interactions between this compound and the AR-V7 signaling pathway, as well as exploring its potential in combination therapies to enhance the durability of response in this challenging patient population. The lack of active clinical trials suggests that this compound is still in the early stages of drug development, underscoring the need for continued research to translate these promising preclinical findings into clinical benefits.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Rhizochalinin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential guidance on the safe and compliant disposal of Rhizochalinin, a cytotoxic sphingolipid derived from a marine natural product. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. Given its cytotoxic nature, this compound and all associated waste must be handled as hazardous chemical waste, with incineration being the required final disposal method.

Chemical and Hazard Profile

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a cytotoxic agent necessitates stringent handling and disposal protocols. Cytotoxic compounds are known to be hazardous due to their ability to kill or damage cells.

PropertyInformationCitation
Chemical Name This compound[1]
Chemical Class Sphingolipid[1]
Source Synthesized from the marine natural compound rhizochalin[1]
Known Hazards Cytotoxic[1]

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, the following PPE must be worn at all times when handling the compound or its waste:

PPE ItemSpecification
Gloves Nitrile, double-gloved
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat, fully buttoned
Respiratory Protection Required if handling powder or creating aerosols

Disposal Workflow

The following diagram outlines the step-by-step procedure for the proper disposal of this compound waste.

Rhizochalinin_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Handling this compound gen_solid Generate Solid Waste (contaminated labware, PPE) start->gen_solid gen_liquid Generate Liquid Waste (unused solutions, rinsates) start->gen_liquid collect_solid Collect in Labeled, Leak-Proof Solid Cytotoxic Waste Container gen_solid->collect_solid collect_liquid Collect in Labeled, Leak-Proof Liquid Cytotoxic Waste Container gen_liquid->collect_liquid storage Store in Designated Hazardous Waste Accumulation Area collect_solid->storage collect_liquid->storage pickup Arrange for Pickup by Certified Hazardous Waste Contractor storage->pickup incineration Incineration pickup->incineration

Caption: Workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Procedures

1. Waste Segregation at the Source:

  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, pipette tips, vials, and contaminated bench paper, must be considered cytotoxic waste.

  • Liquid Waste: All solutions containing this compound, as well as the first rinse of any contaminated glassware, must be collected as hazardous liquid waste.

2. Waste Collection:

  • Solid Waste: Place all solid cytotoxic waste into a designated, rigid, leak-proof container lined with a heavy-duty plastic bag. This container must be clearly labeled with "Cytotoxic Waste" and the universal biohazard symbol is also recommended.

  • Liquid Waste: Collect all liquid cytotoxic waste in a dedicated, leak-proof, and chemically compatible container. The container must be clearly labeled with "Hazardous Waste," "Cytotoxic," and the full chemical name "this compound." Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

3. Labeling:

Proper labeling is crucial for the safe handling and disposal of hazardous waste. All waste containers must be labeled with the following information:

  • The words "Hazardous Waste"

  • The name "this compound"

  • The date of accumulation

  • The physical state of the waste (solid or liquid)

  • The hazards associated (Cytotoxic)

4. Temporary Storage:

Store sealed and labeled cytotoxic waste containers in a designated and secure hazardous waste accumulation area within the laboratory. This area should be away from general laboratory traffic and clearly marked.

5. Final Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the cytotoxic waste.

  • The standard and required method for the final disposal of cytotoxic waste is high-temperature incineration by a certified hazardous waste management company.

Emergency Procedures for Spills

In the event of a this compound spill, the following steps should be taken immediately:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the appropriate PPE, including double gloves, a lab coat, and eye protection. For larger spills or if there is a risk of aerosolization, respiratory protection may be necessary.

  • Contain the Spill:

    • Liquids: Cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).

    • Solids: Gently cover the spill with damp absorbent paper to avoid raising dust.

  • Clean the Area: Working from the outside in, carefully clean the spill area with a suitable decontaminating solution (e.g., a 10% bleach solution followed by a water rinse, or as recommended by your EHS department).

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as cytotoxic solid waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department.

References

Safeguarding Your Research: Essential Protocols for Handling Rhizochalinin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with Rhizochalinin, a potent cytotoxic marine-derived compound. Adherence to these protocols is mandatory to ensure personnel safety and operational integrity.

This compound, a semi-synthetic derivative from the marine sponge Rhizochalina incrustata, has demonstrated significant cytotoxic effects on various cancer cell lines through the induction of caspase-dependent apoptosis. While a specific Safety Data Sheet (SDS) for this compound is not currently available, its classification as a cytotoxic agent necessitates stringent handling procedures based on established protocols for hazardous compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

Due to the cytotoxic nature of this compound, a comprehensive PPE strategy is essential to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with powder-free nitrile gloves.Provides a robust barrier against accidental skin contact. The outer glove should be changed immediately upon contamination.
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes and aerosols that may be generated during handling.
Body Protection A disposable, solid-front, back-closing laboratory gown with tight-fitting cuffs.Prevents contamination of personal clothing and skin. Should be discarded as cytotoxic waste after use or if contaminated.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form of this compound or when there is a potential for aerosol generation.Minimizes the risk of inhaling hazardous particles. All handling of the solid compound should be performed in a certified chemical fume hood.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial to minimize the risk of exposure and contamination. The following workflow must be followed in a designated and clearly marked area for handling potent compounds.

Rhizochalinin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Handling Area (Chemical Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe Enter weigh Weighing (in fume hood) don_ppe->weigh Proceed to dissolve Dissolution (in fume hood) weigh->dissolve experiment Experimental Use dissolve->experiment decontaminate Decontaminate Surfaces (e.g., with 10% bleach) experiment->decontaminate After use doff_ppe Doff PPE (Dispose as cytotoxic waste) decontaminate->doff_ppe waste_disposal Dispose of all contaminated materials in designated cytotoxic waste containers doff_ppe->waste_disposal

Diagram 1: Step-by-step workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation: All activities involving the handling of pure this compound, including weighing and preparation of stock solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure. The work surface should be covered with a disposable absorbent liner.

  • Personal Protective Equipment: Before entering the designated handling area, all personnel must don the required PPE as detailed in the table above.

  • Handling: Use dedicated equipment (spatulas, glassware, etc.) for handling this compound. When preparing solutions, add the solvent to the solid to minimize the generation of dust.

  • Decontamination: Following the completion of work, all surfaces and equipment must be decontaminated. A 10% bleach solution followed by a rinse with 70% ethanol is a recommended practice for many cytotoxic compounds.

  • PPE Removal: Remove PPE in a manner that avoids self-contamination, disposing of it directly into a designated cytotoxic waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Managing this compound Waste

All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations for hazardous waste.

Waste Segregation and Disposal:

  • Solid Waste: Contaminated gloves, gowns, absorbent liners, and any other solid materials should be placed in a clearly labeled, leak-proof, and puncture-resistant container designated for cytotoxic waste.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a sealed, labeled hazardous waste container. Do not dispose of liquid this compound waste down the drain.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for cytotoxic waste.

All cytotoxic waste must be collected by a certified hazardous waste disposal service.

Emergency Procedures: In Case of Exposure or Spill

In Case of Skin Contact:

  • Immediately remove contaminated clothing.

  • Wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Seek immediate medical attention.

In Case of Eye Contact:

  • Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

In Case of Inhalation:

  • Move the individual to fresh air immediately.

  • If breathing is difficult, administer oxygen.

  • Seek immediate medical attention.

In Case of a Spill:

  • Evacuate the immediate area and restrict access.

  • Alert others in the vicinity and your supervisor.

  • Wearing appropriate PPE (including respiratory protection), cover the spill with an absorbent material.

  • Carefully collect the absorbed material and any contaminated debris into a designated cytotoxic waste container.

  • Decontaminate the spill area with a 10% bleach solution, followed by a water rinse.

  • For large spills, contact your institution's environmental health and safety department immediately.

By adhering to these stringent safety protocols, you can mitigate the risks associated with handling the potent cytotoxic agent, this compound, and ensure a safe and productive research environment.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.